molecular formula C5H2N2O3 B1294822 5-Nitro-2-furonitrile CAS No. 59-82-5

5-Nitro-2-furonitrile

Cat. No.: B1294822
CAS No.: 59-82-5
M. Wt: 138.08 g/mol
InChI Key: DUJNJLFQOODDNJ-UHFFFAOYSA-N
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Description

5-Nitro-2-furonitrile is a useful research compound. Its molecular formula is C5H2N2O3 and its molecular weight is 138.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitrofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJNJLFQOODDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207731
Record name 2-Furancarbonitrile, 5-nitro-
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Molecular Weight

138.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-82-5
Record name 5-Nitro-2-furonitrile
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Record name 59-82-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Furancarbonitrile, 5-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-NITRO-2-FURONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E63B56V8YA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Nitro-2-furonitrile from Furfural

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 5-Nitro-2-furonitrile, a valuable building block in pharmaceutical and fine chemical synthesis, starting from the bio-based platform chemical, furfural. This document outlines the multi-step synthesis, providing detailed experimental protocols, quantitative data, and visual representations of the process to aid in research and development.

Synthetic Strategy Overview

The synthesis of this compound from furfural is a multi-step process that addresses the chemical sensitivities of the furan ring and the aldehyde functional group. The overall strategy involves:

  • Protection of the Aldehyde Group: The aldehyde group of furfural is first protected as a diacetate to prevent its oxidation during the subsequent nitration step.

  • Nitration of the Furan Ring: The furan ring of furfural diacetate is nitrated at the 5-position using a nitrating agent, typically acetyl nitrate generated in situ.

  • Deprotection (Hydrolysis): The diacetate protecting group is removed to yield 5-nitrofurfural.

  • Conversion to the Nitrile: The aldehyde group of 5-nitrofurfural is then converted to a nitrile, yielding the final product, this compound.

This guide will detail the experimental procedures for each of these critical stages.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including typical yields and reaction conditions.

Table 1: Synthesis of Furfural Diacetate

ParameterValueReference
Reactants Furfural, Acetic Anhydride, Sulfuric AcidOrganic Syntheses
Temperature 10-20°C (addition), then warming to ~35°COrganic Syntheses
Reaction Time ~30-40 minutesOrganic Syntheses
Yield 65-70%Organic Syntheses

Table 2: Synthesis of 5-Nitrofurfural Diacetate

ParameterValueReference
Reactants Furfural, Acetic Anhydride, Nitric Acid, Sulfuric AcidUS Patent 4,052,419
Temperature -10 to +10°CUS Patent 4,052,419
Reaction Time 1 hour (post-addition)ChemicalBook, 92-55-7
Yield 78-85%DE2523759A1

Table 3: Hydrolysis of 5-Nitrofurfural Diacetate to 5-Nitrofurfural

ParameterValueReference
Reactant 5-Nitrofurfural Diacetate, 50% Sulfuric AcidSci-Hub
Temperature Gentle boilingSci-Hub
Reaction Time 1-2 minutesSci-Hub
Yield Not isolated, used in situSci-Hub

Table 4: Synthesis of this compound from 5-Nitrofurfural

ParameterValueReference
Reactants 5-Nitrofurfural, Hydroxylamine Hydrochloride, N-Methyl PyrrolidoneEP0043598B1
Temperature 140°CEP0043598B1
Reaction Time 30 minutesEP0043598B1
Yield Comparable to the conversion of furfural to 2-furonitrileEP0043598B1

Experimental Protocols

Stage 1: Synthesis of Furfural Diacetate

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Acetic Anhydride (1.0 mole, 102 g)

  • Concentrated Sulfuric Acid (0.1 mL)

  • Freshly distilled Furfural (1.0 mole, 96 g)

  • Anhydrous Sodium Acetate (0.4 g)

Procedure:

  • In a 300-mL Claisen flask, combine acetic anhydride and concentrated sulfuric acid.

  • Cool the mixture to 10°C in an ice bath.

  • Slowly add furfural over approximately 10 minutes, maintaining the temperature between 10-20°C.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm spontaneously. The temperature will rise to about 35°C.

  • Once the reaction has cooled to room temperature (20-30 minutes), add anhydrous sodium acetate.

  • Distill the mixture under reduced pressure. Collect the product at 140-142°C/20 mm. The expected yield is 129-139 g (65-70%).

Stage 2: Synthesis of 5-Nitrofurfural Diacetate

This protocol is based on procedures outlined in various patents and a laboratory experiment.[1][2]

Materials:

  • Acetic Anhydride (90 mL)

  • Concentrated Nitric Acid (8.6 mL)

  • Concentrated Sulfuric Acid (0.06 mL)

  • Freshly distilled 2-Furfural (10.4 mL)

  • 10% Sodium Hydroxide solution

  • Water

Procedure:

  • To 90 mL of acetic anhydride in a flask cooled in an ice-salt bath (-5 to 5°C), slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid.

  • To this mixture, add freshly distilled furfural dropwise over 45 minutes, ensuring the temperature is maintained between -5 and 5°C with constant stirring.

  • Continue stirring at this temperature for 1 hour after the addition is complete.

  • Add 100 mL of water to the reaction mixture and stir at room temperature for 30 minutes. A white precipitate should form.

  • Adjust the pH of the mixture to approximately 2.5 with a 10% sodium hydroxide solution.

  • Heat the mixture in a water bath at 50-55°C for 1 hour.

  • Allow the mixture to cool to room temperature. Collect the white precipitate by filtration, wash with water, and recrystallize from anhydrous ethanol. The expected yield is approximately 82%.[3]

Stage 3: Hydrolysis of 5-Nitrofurfural Diacetate to 5-Nitrofurfural

This protocol describes the deprotection of the diacetate to yield the intermediate aldehyde.[1]

Materials:

  • 5-Nitrofurfural Diacetate (2 g)

  • 50% Sulfuric Acid (20 mL)

Procedure:

  • Place 2 g of 5-nitrofurfural diacetate in a flask with 20 mL of 50% sulfuric acid.

  • Gently boil the mixture for 1-2 minutes. This will form a solution of 5-nitrofurfural.

  • The resulting solution containing 5-nitrofurfural is used directly in the next step without isolation.

Stage 4: Synthesis of this compound from 5-Nitrofurfural

This one-step conversion is based on a patented process.[4]

Materials:

  • 5-Nitrofurfural (0.01 mole, from the previous step)

  • Hydroxylamine Hydrochloride (0.013 mole)

  • N-Methyl Pyrrolidone (25 cm³)

  • Diethyl ether

Procedure:

  • Prepare a solution of 0.01 mole of 5-nitrofurfural and 0.013 mole of hydroxylamine hydrochloride in 25 cm³ of N-methyl pyrrolidone.

  • Heat the solution to 140°C and stir for 30 minutes at ambient atmospheric pressure.

  • After the reaction is complete, cool the mixture.

  • Extract the this compound with diethyl ether.

  • Crystallize the product from the ether extract. The melting point of the product is 65°C.[4]

Visualizations

Synthetic Pathway

Synthesis_Pathway Furfural Furfural Furfural_Diacetate Furfural Diacetate Furfural->Furfural_Diacetate Ac₂O, H₂SO₄ Nitro_Diacetate 5-Nitrofurfural Diacetate Furfural_Diacetate->Nitro_Diacetate HNO₃, H₂SO₄, Ac₂O Nitrofurfural 5-Nitrofurfural Nitro_Diacetate->Nitrofurfural H₂SO₄, H₂O Final_Product This compound Nitrofurfural->Final_Product NH₂OH·HCl, NMP

Caption: Overall synthetic pathway from furfural to this compound.

Experimental Workflow

Experimental_Workflow cluster_protection Stage 1: Protection cluster_nitration Stage 2: Nitration cluster_deprotection Stage 3: Deprotection cluster_nitrile_formation Stage 4: Nitrile Formation start_prot Mix Furfural with Acetic Anhydride & H₂SO₄ react_prot React at 10-35°C start_prot->react_prot isolate_prot Distill under vacuum to isolate Furfural Diacetate react_prot->isolate_prot start_nit Nitrate Furfural Diacetate with HNO₃/H₂SO₄ in Ac₂O isolate_prot->start_nit react_nit React at -5 to 5°C start_nit->react_nit workup_nit Workup with H₂O and NaOH react_nit->workup_nit isolate_nit Isolate 5-Nitrofurfural Diacetate by filtration workup_nit->isolate_nit start_deprot Hydrolyze 5-Nitrofurfural Diacetate with H₂SO₄ isolate_nit->start_deprot react_deprot Boil for 1-2 minutes start_deprot->react_deprot product_deprot 5-Nitrofurfural solution (used in situ) react_deprot->product_deprot start_nitrile React 5-Nitrofurfural with NH₂OH·HCl in NMP product_deprot->start_nitrile react_nitrile Heat at 140°C start_nitrile->react_nitrile isolate_nitrile Extract and crystallize This compound react_nitrile->isolate_nitrile

References

An In-depth Technical Guide to 5-Nitro-2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a comprehensive technical overview of 5-Nitro-2-furonitrile, a heterocyclic compound of significant interest in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development. Please note that while many chemical suppliers and databases associate this compound with CAS number 59-82-5, this identifier is also assigned to other compounds, indicating a potential discrepancy in public records. The information herein is based on the chemical structure and properties of 5-nitrofuran-2-carbonitrile.[1][2][3][4]

Core Chemical and Physical Properties

This compound is a solid, pale yellow crystalline powder at room temperature.[5] It belongs to the furan family, a class of five-membered aromatic heterocyclic compounds containing one oxygen atom.[6] The presence of both a nitro group (-NO₂) and a nitrile group (-CN) on the furan ring makes it a highly functionalized and reactive molecule, serving as a valuable building block in organic synthesis.[5]

PropertyDataReference(s)
IUPAC Name 5-nitrofuran-2-carbonitrile[1]
Synonyms 5-Nitro-2-furancarbonitrile, 2-Cyano-5-nitrofuran[1]
CAS Number 59-82-5 (Disputed)[2][3][4]
Molecular Formula C₅H₂N₂O₃[1][2][5]
Molecular Weight 138.08 g/mol [1][3]
Appearance Pale yellow to yellow crystalline powder[5]
Melting Point 61-64 °C[2][5]
Canonical SMILES C1=C(OC(=C1)--INVALID-LINK--[O-])C#N[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its precursors can be challenging due to the sensitivity of the furan ring to harsh reaction conditions, particularly strong acids which can cause polymerization.[6][7] Modern methods often employ continuous flow chemistry to improve safety, control, and yield.

This protocol details a state-of-the-art method for synthesizing 5-nitrofurfural, a direct precursor to many nitrofuran derivatives, from furfural. The process uses an in-line generation of acetyl nitrate, a mild nitrating agent suitable for the delicate furan ring.[7]

Materials:

  • Fuming nitric acid (with 3 mol% concentrated sulfuric acid)

  • Acetic anhydride

  • Furfural diacetate (Intermediate I, prepared from furfural)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Equipment:

  • A multi-pump continuous flow reactor system with temperature-controlled reactor modules (R₁, R₂, R₃, R₄) and back-pressure regulators (BPR).

Methodology:

  • Acetyl Nitrate Generation (Generator G₁ → Reactor R₁):

    • Pump neat acetic anhydride (5 equivalents relative to HNO₃) and fuming nitric acid into a T-mixer.

    • Pass the mixture through Reactor R₁ at 15 °C with a residence time of 40 seconds to generate acetyl nitrate.

  • Nitration (Reactor R₂):

    • Continuously feed the acetyl nitrate stream and a solution of furfural diacetate (Intermediate I) into a second T-mixer.

    • The reaction mixture flows through Reactor R₂ maintained at 0 °C with a residence time of 20 seconds. This step forms the nitrated intermediate (Intermediate II).[7]

  • Rearomatization (Reactor R₃):

    • Introduce water into the stream via a third T-mixer.

    • Pass the mixture through Reactor R₃ at 20 °C with a residence time of 20 seconds to facilitate rearomatization to Intermediate III.[7]

  • Hydrolysis and Quench (Reactor R₄):

    • Introduce a saturated solution of sodium bicarbonate (NaHCO₃) via a fourth T-mixer to quench the reaction and promote hydrolysis.

    • The final mixture passes through Reactor R₄ at 60 °C with a residence time of 2 minutes.

  • Work-up:

    • Collect the output from the flow reactor.

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-nitrofurfural (Product 2).[7]

Conversion to this compound: The resulting 5-nitrofurfural can be converted to this compound through established methods, such as conversion to an oxime followed by dehydration, though specific high-yield protocols for this final step are proprietary or less commonly published.

G cluster_0 Acetyl Nitrate Generation cluster_1 Nitration & Hydrolysis HNO3 Fuming HNO3 (3% H2SO4) Mix1 T-Mixer HNO3->Mix1 Ac2O Acetic Anhydride Ac2O->Mix1 R1 Reactor 1 (15°C, 40s) Mix1->R1 Generation Mix2 T-Mixer R1->Mix2 Acetyl Nitrate Int1 Furfural Diacetate (Intermediate I) Int1->Mix2 R2 Reactor 2 (0°C, 20s) Mix2->R2 Nitration Mix3 T-Mixer R2->Mix3 Intermediate II R3 Reactor 3 (20°C, 20s) Mix3->R3 Rearomatization H2O Water H2O->Mix3 Mix4 T-Mixer R3->Mix4 Intermediate III R4 Reactor 4 (60°C, 2 min) Mix4->R4 Hydrolysis Quench Sat. NaHCO3 Quench->Mix4 Product Crude 5-Nitrofurfural (Product 2) R4->Product

Continuous flow synthesis of 5-nitrofurfural.[7]

Biological Activity and Mechanism of Action

While no specific mechanism of action is defined for this compound itself, its activity is understood through the broader class of 5-nitrofuran compounds.[5] These molecules are prodrugs that require intracellular bioreductive activation to exert their cytotoxic effects.[8][9]

The primary mechanism involves the enzymatic reduction of the 5-nitro group by Type I nitroreductases (NTRs), which are present in susceptible bacteria and protozoa but are less efficient in mammalian cells, providing a degree of selectivity.[8][10]

  • Enzymatic Reduction: The 5-nitro group (R-NO₂) undergoes a two-electron reduction catalyzed by an oxygen-insensitive Type I NTR, forming a nitroso intermediate (R-NO).[10]

  • Second Reduction: The nitroso intermediate is further reduced to a highly reactive hydroxylamine species (R-NHOH).[10]

  • Generation of Radicals: Under aerobic conditions, the initial reduction can also proceed via a one-electron transfer, forming a nitro radical anion (R-NO₂⁻). This radical can react with molecular oxygen to generate superoxide radicals (O₂⁻), initiating a futile cycle of reduction and re-oxidation that leads to significant oxidative stress.[11]

  • Cellular Damage: The highly reactive hydroxylamine and radical species are electrophilic and cause widespread damage to cellular macromolecules. They can inhibit DNA and RNA synthesis, disrupt protein function, and interfere with metabolic pathways, ultimately leading to cell death.[5][12]

In bacteria like E. coli, this activation is primarily carried out by the nitroreductases NfsA and NfsB.[8] In trypanosomal parasites, a specific Type I NTR is essential for the activity of nitrofuran-based drugs like nifurtimox.[10]

G cluster_0 Cellular Environment (e.g., Bacterium, Parasite) Prodrug 5-Nitrofuran Prodrug (R-NO₂) NTR Type I Nitroreductase (e.g., NfsA/B) Prodrug->NTR e⁻ reduction Radical Nitro Radical Anion (R-NO₂⁻) NTR->Radical 1e⁻ pathway Hydroxylamine Reactive Hydroxylamine (R-NHOH) NTR->Hydroxylamine 2e⁻ pathway Radical->Prodrug Re-oxidation O2 O₂ Radical->O2 Damage Macromolecular Damage (DNA, Proteins, Lipids) Hydroxylamine->Damage ROS Reactive Oxygen Species (O₂⁻, H₂O₂) ROS->Damage Death Cell Death Damage->Death O2->ROS forms

Bioreductive activation pathway of 5-nitrofurans.[8][10][11]

Derivatives of the 5-nitrofuran scaffold exhibit a broad range of antimicrobial activities.

  • Antibacterial: Active against a variety of bacteria; however, resistance can develop through mutations in nitroreductase enzymes.[8][13]

  • Antiparasitic: Show potent activity against protozoan parasites such as Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (African sleeping sickness).[10][14]

  • Antifungal: Some derivatives have demonstrated activity against fungal pathogens like Candida albicans.[15]

Quantitative Biological Data

While specific IC₅₀ values for this compound are not prominent in the surveyed literature, data from closely related 5-nitro-heterocycles demonstrate the potent biological activity of this chemical class.

Compound Class / ExampleTarget OrganismIC₅₀ Value (μM)Reference
Potent 5-Nitrofuran Agents (6 compounds)Trypanosoma brucei (BSF)< 0.3[10]
5-Nitrofuryl Thiosemicarbazone DerivativeTrypanosoma cruzi (epimastigote)~1.5-1.7x more active than Nifurtimox[14]
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f)Entamoeba histolytica1.47[16]
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f)Giardia intestinalis1.47[16]
Metronidazole (Reference Drug)Entamoeba histolytica~4.0[16]

Protocols for Biological Evaluation

This protocol is a standard method for determining the 50% inhibitory concentration (IC₅₀) of a compound against protozoan parasites and for assessing its toxicity against mammalian cells.[10]

Procedure:

  • Parasite Growth Inhibition:

    • Dispense parasite cultures (e.g., bloodstream form T. brucei) into 96-well microtiter plates at a density of 2 x 10⁴ cells/well.

    • Add the test compound (this compound or its derivatives) in a series of dilutions to the wells. Include a no-drug control.

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

    • Add 20 μL of alamarBlue reagent to each well.

    • Incubate for an additional 24 hours.

    • Measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm).

  • Mammalian Cell Cytotoxicity:

    • Seed a mammalian cell line (e.g., Vero cells) into 96-well plates at 2,000 cells/well.

    • Allow cells to attach, then add the test compound in the same dilution series.

    • Incubate for 6 days at 37°C in a 5% CO₂ atmosphere.

    • Add alamarBlue reagent and incubate for 8 hours.

    • Measure fluorescence as described above.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the no-drug control.

    • Plot the inhibition percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This analytical workflow is used for the sensitive detection and quantification of nitrofuran metabolites in biological matrices, such as animal tissue.[17]

Procedure:

  • Sample Preparation:

    • Homogenize 1g of tissue in an aqueous buffer.

    • Add an internal standard.

  • Hydrolysis and Derivatization:

    • Acidify the homogenate with HCl to hydrolyze protein-bound metabolites.

    • Add 2-nitrobenzaldehyde (2-NBA) to derivatize the released side chains of the metabolites.

    • Incubate the mixture at 37°C overnight.

  • Solid-Phase Extraction (SPE):

    • Adjust the pH of the sample to 7.5.

    • Load the sample onto a conditioned polystyrene SPE cartridge.

    • Wash the cartridge with water and then a methanol-water solution to remove interferences.

    • Elute the derivatized metabolites with ethyl acetate.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.

    • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Perform chromatographic separation on a C18 column.

    • Detect and quantify the analytes using electrospray ionization in positive mode (ESI+) and Multiple Reaction Monitoring (MRM). Monitor one precursor ion and at least two product ions for each analyte for unambiguous identification.[17]

G cluster_0 Sample Preparation cluster_1 Analyte Extraction cluster_2 Analysis Tissue 1g Tissue Sample Homog Homogenize in Buffer + Internal Standard Tissue->Homog Hydro Acid Hydrolysis (HCl) + Derivatization (2-NBA) Homog->Hydro SPE Solid-Phase Extraction (SPE) Hydro->SPE pH adjustment to 7.5 Wash Wash Cartridge SPE->Wash Elute Elute with Ethyl Acetate Wash->Elute Evap Evaporate & Reconstitute Elute->Evap LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Evap->LCMS

References

5-Nitro-2-furonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological activity of 5-Nitro-2-furonitrile, a heterocyclic organic compound of interest in medicinal chemistry.

Core Molecular Data

This compound is a derivative of furan, characterized by the presence of a nitro group at the 5-position and a nitrile group at the 2-position of the furan ring. These functional groups are key to its chemical reactivity and biological activity.

IdentifierValue
Molecular Formula C₅H₂N₂O₃
Molecular Weight 138.08 g/mol
IUPAC Name 5-nitrofuran-2-carbonitrile
CAS Number 59-82-5

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published in publicly accessible literature, the general synthetic pathway originates from 5-nitrofurfural. A common method involves the conversion of the aldehyde group of 5-nitrofurfural into a nitrile. One possible route is through the formation of an oxime from 5-nitrofurfural, followed by dehydration to yield the nitrile.

Another described method for the preparation of 2-cyano-5-nitrofuran is from 5-nitrofurfural diacetate utilizing the Schmidt reaction.[1] The synthesis of the precursor, 5-nitrofurfural, is itself a multi-step process that begins with the nitration of furfural, which requires protection of the aldehyde group, typically as a diacetate, prior to nitration.[1]

Analytical Methodologies

Standard analytical techniques can be employed for the characterization and quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis of nitrofuran derivatives. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, can be used for separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or after appropriate derivatization, GC-MS provides high separation efficiency and definitive identification based on the mass spectrum. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Mechanism of Antimicrobial Action

The biological activity of this compound, like other nitrofurans, is attributed to the reductive activation of its nitro group. This process is crucial for its antimicrobial effects.

Nitrofurans are prodrugs that are activated within microbial cells by nitroreductase enzymes.[2] These enzymes, which are flavoproteins, catalyze the reduction of the nitro group in a multi-step process. This reduction generates highly reactive electrophilic intermediates, including nitroso and hydroxylamine derivatives, as well as nitro anion radicals.[2]

These reactive species are non-specific in their action and can cause widespread cellular damage by reacting with various macromolecules. Their targets include ribosomal proteins, leading to the inhibition of protein synthesis, and bacterial DNA, causing strand breakage and other lesions.[2] This multi-targeted mechanism of action is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.

Below is a diagram illustrating the general activation pathway of 5-nitrofuran compounds.

antimicrobial_activation_of_5_nitrofurans Antimicrobial Activation Pathway of 5-Nitrofurans cluster_cell Bacterial Cell 5_Nitro_2_furonitrile This compound (Prodrug) Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) 5_Nitro_2_furonitrile->Nitroreductases Enters Cell & is a Substrate for Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine, Radicals) Nitroreductases->Reactive_Intermediates Catalyzes Reduction Cellular_Targets Cellular Macromolecules (DNA, Ribosomes, Enzymes) Reactive_Intermediates->Cellular_Targets Covalently Modify & Damage Cellular_Damage Cellular Damage & Inhibition of Synthesis Cellular_Targets->Cellular_Damage Leads to Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Caption: General workflow for the antimicrobial activation of 5-nitrofurans.

References

5-Nitro-2-furonitrile: A Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 5-Nitro-2-furonitrile, focusing on its melting point and solubility. This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and visual representations of relevant workflows and biological mechanisms.

Core Physicochemical Data

This compound is a pale yellow to yellow crystalline powder.[1] Key quantitative data regarding its physical and chemical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₅H₂N₂O₃[1][2]
Molecular Weight 138.08 g/mol [1][2]
Melting Point 61-64 °C[1][3]
58.0-67.0 °C
63-64 °C[4][5][6]
Appearance Pale yellow to yellow crystalline powder[1]
Density (Predicted) 1.46 ± 0.1 g/cm³[5][6]
Boiling Point (Predicted) 234.7 ± 25.0 °C at 760 mmHg[4][5][6]

Solubility Profile

  • Organic Solvents : The compound generally exhibits good solubility in organic solvents.[1] This is attributed to the presence of both the nitro and nitrile functional groups, which can participate in various intermolecular interactions with organic solvent molecules.[1]

  • Polar Solvents : In polar solvents, this compound shows moderate to good solubility.[1] The polar nature of the nitro and nitrile groups enhances its ability to dissolve in these solvents.[1]

  • Aqueous Solvents : Solubility in water is limited.[1] While the polar functional groups contribute to some degree of water solubility, the overall hydrophobic character of the furan ring restricts extensive dissolution in aqueous media.[1]

Experimental Protocols

The following sections detail standardized methodologies for the determination of melting point and solubility for compounds such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. For a pure crystalline solid, this transition is sharp. The capillary method is a common and reliable technique for this determination.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Set the initial temperature to approximately 15-20°C below the expected melting point (e.g., around 45°C for this compound).

  • Measurement:

    • Begin heating the sample. For a preliminary, rapid determination, a faster heating rate can be used.

    • For an accurate measurement, slow the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Reporting:

    • The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Melting_Point_Workflow A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (2-3 mm) A->B C Insert Tube into Melting Point Apparatus B->C D Set Initial Temperature Below Expected M.P. C->D E Heat Rapidly for Approximate M.P. D->E Optional F Repeat with Slow Heating (1-2°C/min) D->F For Accuracy G Record T_initial (First Liquid Drop) F->G H Record T_final (All Solid Melts) G->H I Report Melting Point as T_initial - T_final Range H->I

Workflow for Melting Point Determination
Solubility Determination (Qualitative)

This protocol provides a systematic approach to determine the solubility of a compound in various solvents, which can indicate the presence of certain functional groups and provide information about molecular size and polarity.

Apparatus and Reagents:

  • Small test tubes and rack

  • Spatula and weighing balance

  • Vortex mixer (optional)

  • Solvents: Water (deionized), Diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Concentrated H₂SO₄.

Procedure:

  • Initial Solvent Tests:

    • In separate test tubes, add approximately 20-30 mg of this compound.

    • To the first tube, add 1 mL of water in portions. Shake or vortex vigorously after each addition. Observe and record if the compound is soluble, partially soluble, or insoluble.

    • To a second tube, add 1 mL of diethyl ether in portions, shaking after each addition. Record the solubility.

  • Acid-Base Reactivity Tests (if water-insoluble):

    • 5% NaOH: To a fresh sample, add 1 mL of 5% NaOH solution. Solubility in this basic solution suggests the presence of an acidic functional group.

    • 5% NaHCO₃: To a fresh sample, add 1 mL of 5% NaHCO₃ solution. Solubility in this weak base indicates a strongly acidic functional group.

    • 5% HCl: To a fresh sample, add 1 mL of 5% HCl solution. Solubility in this acidic solution suggests the presence of a basic functional group (e.g., an amine).

  • Sulfuric Acid Test:

    • If the compound is insoluble in all the above, carefully add it to a test tube containing 1 mL of cold, concentrated sulfuric acid.

    • Solubility in concentrated H₂SO₄, often accompanied by a color change, suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or a compound that can be easily sulfonated.

Solubility_Testing_Workflow Start Start with Unknown Compound Water Test Solubility in Water Start->Water Soluble Water-Soluble Water->Soluble Yes Insoluble Water-Insoluble Water->Insoluble No NaOH Test Solubility in 5% NaOH Insoluble->NaOH HCl Test Solubility in 5% HCl NaOH->HCl No Acidic Soluble: Acidic Compound NaOH->Acidic Yes H2SO4 Test Solubility in conc. H2SO4 HCl->H2SO4 No Basic Soluble: Basic Compound HCl->Basic Yes Neutral Soluble: Neutral Compound H2SO4->Neutral Yes Inert Insoluble: Inert Compound H2SO4->Inert No

Logical Flow for Solubility Classification

Biological Context: Mechanism of Action of Nitrofurans

While a specific signaling pathway for this compound itself is not extensively documented, its chemical class, the nitrofurans, possesses a well-characterized mechanism of antibacterial action. This is highly relevant for its derivatives used in drug development. Nitrofurans act as prodrugs that are activated within bacterial cells.

The antibacterial action involves the following key steps:

  • Uptake: The nitrofuran compound enters the bacterial cell.

  • Reduction: Inside the bacterium, flavoproteins (nitroreductases) reduce the 5-nitro group. This reduction is more rapid in bacterial cells than in mammalian cells, contributing to selective toxicity.

  • Generation of Reactive Intermediates: This enzymatic reduction generates a series of highly reactive electrophilic intermediates.

  • Multitarget Damage: These reactive intermediates are non-specific and damage multiple targets within the bacterial cell, including:

    • DNA and RNA: Causing damage and inhibiting replication and protein synthesis.

    • Ribosomal Proteins: Disrupting protein synthesis.

    • Metabolic Enzymes: Interfering with crucial cellular processes like pyruvate metabolism.

This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to this class of antibiotics.

Nitrofuran_Mechanism cluster_bacterium Bacterial Cell Nitrofuran_In Nitrofuran (Prodrug) Activation Reduction by Bacterial Nitroreductases Nitrofuran_In->Activation Intermediates Highly Reactive Electrophilic Intermediates Activation->Intermediates DNA_Damage DNA/RNA Damage Intermediates->DNA_Damage Ribosome_Damage Ribosomal Protein Damage Intermediates->Ribosome_Damage Enzyme_Damage Metabolic Enzyme Inhibition Intermediates->Enzyme_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Ribosome_Damage->Cell_Death Enzyme_Damage->Cell_Death

Mechanism of Action of Nitrofuran Antibiotics

References

An In-Depth Technical Guide to the NMR Spectral Data Interpretation of 5-Nitro-2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 5-Nitro-2-furonitrile, a key intermediate in pharmaceutical synthesis. This document outlines the structural information derived from ¹H and ¹³C NMR spectroscopy, offers detailed experimental protocols for acquiring such data, and presents the predicted spectral data in a clear, tabular format.

Introduction

This compound (C₅H₂N₂O₃) is a heterocyclic compound featuring a furan ring substituted with a nitro group at the 5-position and a nitrile group at the 2-position. This substitution pattern results in a highly electron-deficient aromatic system, which significantly influences its chemical reactivity and spectroscopic properties. Understanding the precise molecular structure is paramount for its application in drug development and materials science. NMR spectroscopy serves as a primary tool for the unambiguous structural elucidation of such organic molecules.

Predicted NMR Spectral Data

Due to the limited availability of public experimental NMR data for this compound, the following spectral data has been generated using a validated NMR prediction algorithm. This data provides a strong basis for the interpretation of experimentally acquired spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show two signals corresponding to the two protons on the furan ring. The electron-withdrawing nature of both the nitro and nitrile groups will cause these protons to be significantly deshielded, appearing in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.58d4.0H-3
7.42d4.0H-4

Disclaimer: This is predicted data and may differ from experimental values.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is predicted to display five distinct signals, one for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppmAssignment
155.5C-5
148.9C-2
123.1C-4
115.8C-3
112.9CN

Disclaimer: This is predicted data and may differ from experimental values.

Structural Interpretation and Correlation

The predicted NMR data allows for a detailed assignment of the protons and carbons within the this compound molecule. The following diagram illustrates the molecular structure and the correlation between the atoms and their predicted NMR signals.

Caption: Molecular structure of this compound with predicted NMR correlations.

Experimental Protocols

To obtain high-quality experimental NMR data for this compound, the following methodologies are recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

NMR Data Acquisition

The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock and Shim instrument->lock_shim setup Setup Experiment (¹H and ¹³C) lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate Spectrum (TMS or Solvent) phase->calibrate peak_pick Peak Picking and Integration (¹H) calibrate->peak_pick assign Assign Signals peak_pick->assign interpret Structural Elucidation assign->interpret

Caption: A typical workflow for NMR data acquisition and analysis.

¹H NMR Parameters (Typical):

  • Pulse Program: Standard one-pulse sequence.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 s

  • Spectral Width: 0-10 ppm

¹³C NMR Parameters (Typical):

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 s

  • Spectral Width: 0-200 ppm

Conclusion

This guide provides a foundational understanding of the NMR spectral characteristics of this compound based on predicted data. The provided tables and diagrams serve as a valuable reference for researchers in the fields of medicinal chemistry and drug development for the identification and structural verification of this important compound. It is recommended to confirm these predictions with experimentally acquired data following the outlined protocols.

FT-IR analysis of 5-Nitro-2-furonitrile functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR Analysis of 5-Nitro-2-furonitrile

Introduction

This compound is an organic compound featuring a furan ring substituted with a nitro group and a nitrile group. As a derivative of the furan class, which is significant in medicinal chemistry and industrial applications, its structural characterization is crucial for research, development, and quality control. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum provides a unique molecular "fingerprint." This guide details the FT-IR analysis of this compound, focusing on the vibrational frequencies of its key functional groups, experimental protocols, and data interpretation.

Core Functional Groups and Their Vibrational Frequencies

The structure of this compound (C₅H₂N₂O₃) contains three primary functional groups that give rise to characteristic absorption bands in an FT-IR spectrum: the nitro group (-NO₂), the furan ring, and the nitrile group (-C≡N).

Nitro Group (-NO₂) Vibrations

Aromatic nitro compounds exhibit two distinct and strong stretching vibrations.[1][2]

  • Asymmetric N-O Stretch: This vibration typically appears as a strong band in the 1550-1475 cm⁻¹ region.[1][2] For nitro groups attached to a benzene ring, this peak is often found between 1550 and 1500 cm⁻¹.[3]

  • Symmetric N-O Stretch: A second strong band corresponding to the symmetric stretch is found at a lower frequency, generally between 1360-1290 cm⁻¹.[1][2]

  • Scissoring Vibration: A medium intensity peak for the scissoring vibration of the nitro group can also be observed in the 890-835 cm⁻¹ range.[3]

Furan Ring Vibrations

The furan ring, an aromatic heterocycle, has several characteristic vibrational modes.

  • C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range.[4]

  • C=C Stretching: The stretching of the carbon-carbon double bonds within the furan ring results in absorption bands between 1600-1400 cm⁻¹.[4] Specifically, C=C stretching in the furan ring has been noted around 1622 cm⁻¹ and 1512 cm⁻¹.[5][6]

  • C-O-C Stretching: The stretching vibrations of the ether linkage within the furan ring are typically observed in the 1323-1159 cm⁻¹ region.[5]

  • C-H Bending: Out-of-plane bending of the furanic C-H bonds can be detected in the 800-750 cm⁻¹ range.[5]

Nitrile Group (-C≡N) Vibrations

The nitrile group is readily identifiable in an FT-IR spectrum due to its characteristic absorption in a relatively uncongested region.

  • C≡N Stretch: The carbon-nitrogen triple bond stretch gives rise to a sharp, medium-intensity peak. For aromatic nitriles, this band is typically found in the 2240-2220 cm⁻¹ range.[7] Its unique position and sharp appearance make it a reliable indicator for the presence of a nitrile functional group.[7][8]

Data Presentation: Summary of Vibrational Frequencies

The expected FT-IR absorption bands for this compound are summarized in the table below.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeIntensity
3100-3000Furan RingC-H StretchMedium to Weak
2240-2220NitrileC≡N StretchMedium, Sharp
1600-1400Furan RingC=C Stretch (in-ring)Medium to Strong
1550-1475NitroN-O Asymmetric StretchStrong
1360-1290NitroN-O Symmetric StretchStrong
1323-1159Furan RingC-O-C StretchMedium
890-835NitroScissoring BendMedium
800-750Furan RingC-H Out-of-Plane BendMedium to Strong

Experimental Protocols

Accurate FT-IR analysis depends on proper sample preparation. For a solid compound like this compound, several methods can be employed.

Method 1: Potassium Bromide (KBr) Pellet

This is a common technique for preparing solid samples for transmission FT-IR.

  • Grinding: Finely grind approximately 1-2 mg of the this compound sample using an agate mortar and pestle.[9] The goal is to reduce the particle size to less than the wavelength of the incident IR radiation to minimize scattering.[10]

  • Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the ground sample and mix thoroughly.[9]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[9][11]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer to acquire the spectrum.[9]

Method 2: Attenuated Total Reflectance (ATR)

ATR is a rapid and popular method that requires minimal sample preparation.

  • Background Spectrum: Ensure the ATR crystal (e.g., zinc selenide or diamond) is clean.[9] Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[12]

  • Applying Pressure: Use the pressure applicator to press the sample firmly against the crystal, ensuring good contact.[9][12]

  • Analysis: Acquire the FT-IR spectrum directly from the sample in contact with the crystal.[9]

Visualization of FT-IR Analysis Workflow

The logical flow from sample handling to final data interpretation in an FT-IR analysis is illustrated below.

FTIR_Workflow FT-IR Analysis Workflow for this compound cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_interp 3. Data Interpretation start_prep Start prep_choice Choose Method start_prep->prep_choice kbr KBr Pellet Method: - Grind Sample - Mix with KBr - Press Pellet prep_choice->kbr Transmission atr ATR Method: - Place Sample on Crystal - Apply Pressure prep_choice->atr Reflectance instrument Place Sample in FT-IR kbr->instrument atr->instrument background Acquire Background Spectrum instrument->background sample_scan Acquire Sample Spectrum background->sample_scan processing Process Spectrum (Baseline Correction, Normalization) sample_scan->processing analysis Analyze Absorption Bands processing->analysis nitro Identify Nitro Group (~1530 & 1350 cm⁻¹) analysis->nitro nitrile Identify Nitrile Group (~2230 cm⁻¹) analysis->nitrile furan Identify Furan Ring (C=C, C-O-C stretches) analysis->furan conclusion Final Structure Confirmation nitro->conclusion nitrile->conclusion furan->conclusion

Caption: Workflow for the FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of this compound. The presence of strong, characteristic absorption bands for the nitro group (asymmetric and symmetric stretches), a sharp band for the nitrile group, and a series of bands corresponding to the furan ring allows for unambiguous confirmation of its molecular structure. By following standardized experimental protocols for sample preparation, researchers can obtain high-quality spectra, enabling reliable identification and characterization critical for drug development and chemical research.

References

Unraveling the Molecular Fragmentation of 5-Nitro-2-furonitrile: A Mass Spectrometry Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 5-Nitro-2-furonitrile (C₅H₂N₂O₃), a crucial aspect for its unambiguous identification in complex matrices. This document outlines the key fragmentation pathways under electron ionization (EI), presents quantitative data in a clear tabular format, and provides a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Electron Ionization Mass Spectrometry Fragmentation Pattern

Under electron ionization, this compound undergoes a series of characteristic fragmentation reactions. The molecular ion ([M]⁺˙) is observed at a mass-to-charge ratio (m/z) of 138, consistent with its molecular weight.[1] The fragmentation is primarily dictated by the presence of the nitro group and the furan ring structure, leading to the formation of several diagnostic ions.

The most prominent fragmentation pathways include the loss of the nitro group (NO₂) and subsequent ring cleavage. The base peak in the mass spectrum is observed at m/z 64.

Key Fragmentation Pathways

The fragmentation of this compound can be rationalized through the following key steps:

  • Formation of the Molecular Ion: The initial event is the ionization of the molecule by electron impact, resulting in the formation of the molecular ion ([C₅H₂N₂O₃]⁺˙) at m/z 138.

  • Loss of Nitric Oxide (NO): A common fragmentation pathway for nitroaromatic compounds is the loss of a neutral nitric oxide radical, leading to the formation of an ion at m/z 108.

  • Loss of the Nitro Group (NO₂): Cleavage of the C-N bond results in the loss of a nitro radical, generating a furonitrile cation at m/z 92.

  • Ring Cleavage and Rearrangement: The furan ring can undergo complex fragmentation, leading to the formation of smaller, stable ions. The ion at m/z 64, the base peak, is a key indicator of this process. Further fragmentation can lead to the ion at m/z 54.

Quantitative Fragmentation Data

The relative intensities of the major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. This data is essential for the confident identification of the compound. The data is sourced from the NIST Mass Spectrometry Data Center.[1]

m/zRelative Intensity (%)Proposed Fragment Ion
13865[C₅H₂N₂O₃]⁺˙ (Molecular Ion)
10820[C₅H₂NO₂]⁺
9230[C₅H₂NO]⁺
64100[C₃H₂N]⁺ (Tentative)
5455[C₃H₂O]⁺ (Tentative)

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway Proposed Fragmentation of this compound M [C₅H₂N₂O₃]⁺˙ m/z = 138 F1 [C₅H₂NO₂]⁺ m/z = 108 M->F1 - NO F2 [C₅H₂NO]⁺ m/z = 92 M->F2 - NO₂ F3 [C₃H₂N]⁺ m/z = 64 F2->F3 - CO F4 [C₃H₂O]⁺ m/z = 54 F3->F4 - HCN Data_Analysis_Workflow GC-MS Data Analysis Workflow A Sample Preparation B GC-MS Analysis A->B C Data Acquisition (Full Scan) B->C D Total Ion Chromatogram (TIC) C->D E Peak Identification D->E F Mass Spectrum Extraction E->F G Library Search (e.g., NIST) F->G H Fragmentation Pattern Analysis F->H I Compound Confirmation G->I H->I

References

An In-depth Technical Guide on the Crystal Structure of 5-Nitro-2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5-Nitro-2-furonitrile, a key nitrofurantoin intermediate. The document details its molecular geometry, crystallographic parameters, and the experimental protocols for its synthesis and structural determination. Furthermore, it elucidates the biological activation pathway of the broader class of 5-nitrofurans, offering insights into their mechanism of action.

Molecular Structure and Crystallographic Data

While a specific, publicly available single-crystal X-ray diffraction study detailing the complete crystallographic parameters for this compound remains elusive in readily accessible literature, crystallographic analysis has indicated that the molecule adopts a planar conformation in the solid state[1]. This planarity is a critical feature, influencing the packing of the molecules within the crystal lattice and potentially affecting its physicochemical properties and biological activity.

The molecule consists of a furan ring substituted with a nitro group at the 5-position and a nitrile group at the 2-position.[1] The strong electron-withdrawing nature of these substituents significantly influences the electronic distribution within the furan ring.

Table 1: Physicochemical and Computed Crystallographic Properties of this compound

PropertyValueReference
Molecular Formula C₅H₂N₂O₃[2][3]
Molecular Weight 138.08 g/mol [2]
Melting Point 61-64 °C[3]
Appearance Pale yellow to yellow crystalline powder[1]
Computed Density 1.46 ± 0.1 g/cm³[1][4]

Note: The crystallographic data in this table is based on computational predictions and general observations, pending the availability of a definitive single-crystal X-ray diffraction study.

Experimental Protocols

Synthesis of this compound

General Synthetic Workflow:

Start Starting Material (e.g., 2-Furonitrile) Nitration Nitration (e.g., Nitric Acid/Acetic Anhydride) Start->Nitration Reaction Purification Purification (e.g., Recrystallization) Nitration->Purification Work-up End This compound Purification->End Characterization Characterization (e.g., NMR, IR, MS) End->Characterization Analysis

Figure 1: A generalized experimental workflow for the synthesis of this compound.

Methodology:

  • Nitration: The precursor, such as 2-furonitrile, is subjected to nitration using a nitrating agent, typically a mixture of nitric acid and a dehydrating agent like acetic anhydride or sulfuric acid, under controlled temperature conditions.

  • Quenching and Extraction: The reaction mixture is carefully quenched, often with ice water, to precipitate the crude product. The solid is then collected by filtration and may be further purified by extraction with an appropriate organic solvent.

  • Purification: The crude this compound is purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield a crystalline solid.

  • Characterization: The identity and purity of the synthesized compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Crystal Structure Determination

The determination of the crystal structure of this compound would be achieved through single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Biological Signaling Pathway: Activation of 5-Nitrofurans

5-Nitrofurans, including compounds structurally related to this compound, are prodrugs that require intracellular activation to exert their antibacterial effects.[6][7][8][9] This activation is a key step in their mechanism of action.

cluster_bacterium Bacterial Cell Nitrofuran 5-Nitrofuran Prodrug Nitroreductase Nitroreductases (NfsA, NfsB) Nitrofuran->Nitroreductase Enzymatic Reduction ReactiveIntermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->ReactiveIntermediates Damage Cellular Damage ReactiveIntermediates->Damage DNA Bacterial DNA Damage->DNA Damage Ribosomes Ribosomes Damage->Ribosomes Inhibition of Protein Synthesis Apoptosis Bacterial Cell Death DNA->Apoptosis Ribosomes->Apoptosis

References

The Unfolding Therapeutic Potential of 5-Nitro-2-furonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-nitro-2-furonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide delves into the core aspects of these derivatives, presenting a comprehensive overview of their antimicrobial and anticancer properties. This document provides summarized quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows to facilitate further research and development in this promising area.

Antimicrobial Activity

This compound derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of action is primarily believed to involve the enzymatic reduction of the nitro group by microbial nitroreductases, leading to the formation of reactive cytotoxic species that can damage cellular macromolecules such as DNA, RNA, and proteins.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
2h 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazoleStaphylococcus aureus< 0.5
2e 5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazoleMycobacterium tuberculosis3.1
9a 5-nitro-2-furfurylidene derivative of 2-aminobenzothiazoleCandida albicans-
9c 5-nitro-2-furfurylidene derivative of 2-aminobenzothiazoleBacillus subtilis-
9d 5-nitro-2-furfurylidene derivative of 2-aminobenzothiazoleStaphylococcus aureus-

Note: Specific MIC values for compounds 9a, 9c, and 9d were not provided in the source material, but they were reported to be effective at concentrations of 100µg, 50µg, and 5µg per disc in disc diffusion assays.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound derivatives.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal inoculum standardized to 0.5 McFarland.

  • Positive control (standard antibiotic) and negative control (vehicle).

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the 96-well plates. The final concentration range should typically span from 0.06 to 128 µg/mL.

  • Prepare the microbial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted inoculum to each well of the microtiter plate containing the test compound dilutions.

  • Include a positive control well (broth with inoculum and a standard antibiotic) and a negative control well (broth with inoculum and the solvent used to dissolve the compounds). A sterility control well (broth only) should also be included.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_compound Prepare serial dilutions of test compounds add_inoculum Inoculate 96-well plates with diluted compounds and microbes prep_compound->add_inoculum prep_inoculum Standardize microbial inoculum (0.5 McFarland) prep_inoculum->add_inoculum add_controls Include positive, negative, and sterility controls add_inoculum->add_controls incubate Incubate plates (e.g., 37°C for 24h) add_controls->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic

Workflow for MIC Determination

Anticancer Activity

Recent studies have highlighted the potent anticancer activity of this compound derivatives against a variety of human cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, potentially through the modulation of key signaling pathways.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
14b 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinoneMDA-MB-231 (Breast)-
14b 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinoneMCF-7 (Breast)-
2b 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinoneMCF-7 (Breast)-
12b 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinoneMCF-7 (Breast)-

Note: Specific IC50 values for the compounds from reference were presented graphically in the source material. Compound 14b was noted as the most potent. The study was conducted at concentrations ranging from 0.62 to 40 µM.

Experimental Protocols

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

experimental_workflow_mtt cluster_prep Cell Culture cluster_assay MTT Reaction cluster_analysis Data Analysis seed_cells Seed cancer cells in 96-well plates treat_cells Treat with compound dilutions and incubate seed_cells->treat_cells add_mtt Add MTT solution and incubate treat_cells->add_mtt solubilize Remove medium and solubilize formazan add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate cell viability and IC50 values read_absorbance->calculate_ic50

Workflow for MTT Assay

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in cancer cells treated with this compound derivatives.

Materials:

  • Cancer cell lines.

  • 6-well plates.

  • Test compounds.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Signaling Pathways in Anticancer Activity

While the precise signaling pathways modulated by this compound derivatives are still under active investigation, evidence suggests the involvement of pathways crucial for cell survival and proliferation, such as the PI3K/Akt pathway. The induction of apoptosis is a common endpoint, often involving the activation of caspases and changes in mitochondrial membrane potential.

signaling_pathway_apoptosis cluster_pi3k PI3K/Akt Pathway Inhibition cluster_apoptosis Apoptosis Induction compound This compound Derivative PI3K PI3K compound->PI3K inhibits Bax Bax compound->Bax promotes Akt Akt PI3K->Akt activates Akt->Bax inhibits Mito Mitochondrial Membrane Potential (ΔΨm) Disruption Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized Apoptotic Signaling Pathway

This guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols are intended to serve as a resource for researchers to design and conduct further investigations into this promising class of therapeutic agents. The continued exploration of their structure-activity relationships and mechanisms of action will be crucial in unlocking their full clinical potential.

Methodological & Application

Application Notes and Protocols: Synthesis and Antibacterial Evaluation of 5-Nitro-2-furonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel 5-Nitro-2-furonitrile derivatives and protocols for evaluating their antibacterial activity. The following sections detail the synthetic methodologies, quantitative antibacterial data, and standardized experimental procedures.

Introduction

The emergence of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant threat to global health.[1] Nitrofurans are a class of synthetic antibiotics that have been in clinical use for decades and continue to show efficacy due to their unique mechanism of action.[2] This involves intracellular reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[1] The development of new this compound derivatives is a promising strategy to combat antibiotic resistance by potentially offering novel mechanisms of action, improved efficacy, and altered selectivity.[1][2]

This document outlines the synthesis of three distinct classes of this compound derivatives: 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles, 5-nitro-2-furfurylidene derivatives, and compounds derived from late-stage functionalization of 5-nitrofurans. Detailed protocols for their synthesis and subsequent antibacterial screening are provided to facilitate further research and development in this area.

Data Presentation: Antibacterial Activity

The antibacterial activity of the synthesized this compound derivatives was evaluated against a panel of clinically relevant bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, was determined using standard methods.

Table 1: Minimum Inhibitory Concentrations (MIC) of 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole Derivatives against ESKAPE Pathogens

CompoundR GroupS. aureus (MIC, µg/mL)E. faecium (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)A. baumannii (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)E. cloacae (MIC, µg/mL)
2a 4-Methylpiperazin-1-yl1632>64>64>6432
2b 4-Hydroxypiperidin-1-yl81664>64>6416
2c Morpholin-4-yl1632>64>64>6432
2h Azetidin-3-yl0.5 43264>648
Ciprofloxacin -120.510.50.25
Nitrofurantoin -481632>6416

Data synthesized from multiple sources.[2][3][4]

Table 2: Antibacterial Activity of 5-Nitro-2-furfurylidene Derivatives

CompoundR1R2B. subtilis (Inhibition Zone, mm)S. aureus (Inhibition Zone, mm)E. coli (Inhibition Zone, mm)P. aeruginosa (Inhibition Zone, mm)
9a CH3H1816140
9c CH36-F2018160
9d CH35,6-F22220180
9g CH36-OCH31917150
Nitrofurantoin --2522200

Data represents the diameter of the inhibition zone at a concentration of 100 µ g/disc .[5]

Table 3: Minimum Inhibitory Concentrations (MIC) of Late-Stage Functionalized Furazolidone (FZD) Derivatives

CompoundModification at N-α positionS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
FZD -3.1256.25>50
1 -OH1.5625 3.125>50
2 -OCH312.525>50
3 -N33.1256.25>50
6 -CH36.2512.5>50

Data sourced from literature.[6][7]

Experimental Protocols

Synthesis of 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles

This protocol describes a two-step synthesis of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles. The first step involves the formation of an amidoxime from a nitrile, which is then acylated and cyclized in a one-pot reaction to yield the target oxadiazole.

Step 1: Synthesis of Amidoximes

  • To a solution of the starting nitrile (1.0 eq) in methanol, add a 50% aqueous solution of hydroxylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude amidoxime can be used in the next step without further purification.

Step 2: Synthesis of 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles

  • Dissolve 5-nitro-2-furoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) and cool the solution to 0 °C in an ice bath.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution and stir for 1 hour at 0 °C.

  • Add the amidoxime from Step 1 (1.0 eq) to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat to 90 °C for 4-6 hours.

  • After cooling to room temperature, add a 3 M solution of HCl in dioxane.

  • Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole.

Late-Stage Functionalization of 5-Nitrofuran Derivatives

This protocol exemplifies the late-stage C-H functionalization at the N-α position of Furazolidone (FZD) using a copper-catalyzed oxidation.

  • To a solution of Furazolidone (FZD) (1.0 eq) in acetonitrile (CH3CN), add copper(I) acetate (CuOAc) (0.1 eq), a suitable ligand (e.g., a bipyridine derivative, 0.1 eq), and N-fluorobenzenesulfonimide (NFSI) (1.2 eq).

  • Add water (H₂O) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the formation of the hemiaminal product by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-α hydroxylated FZD derivative.[6][7]

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8][9]

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture of the test bacterium on a suitable agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).[8]

    • Incubate the plates at 37°C for 16-20 hours in ambient air.[9]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]

Antibacterial Susceptibility Testing: Agar Disk Diffusion Method

This method is used for preliminary screening of the antibacterial activity of the synthesized compounds.[12][13]

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[14]

    • Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn.[15]

  • Application of Disks:

    • Sterilize paper disks and impregnate them with a known concentration of the test compound.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[12]

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[14]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Derivatives cluster_testing Antibacterial Studies Starting_Materials This compound Precursors Synthesis_Step Chemical Synthesis (e.g., Cyclization, Functionalization) Starting_Materials->Synthesis_Step Reaction Purification Purification (e.g., Recrystallization, Chromatography) Synthesis_Step->Purification Crude Product Characterization Characterization (NMR, MS, IR) Purification->Characterization Purified Product Synthesized_Derivatives Pure this compound Derivatives Characterization->Synthesized_Derivatives Screening Antibacterial Screening (Disk Diffusion / Broth Microdilution) Synthesized_Derivatives->Screening Bacterial_Cultures Bacterial Strains (e.g., ESKAPE pathogens) Bacterial_Cultures->Screening Data_Analysis Data Analysis (MIC / Inhibition Zone) Screening->Data_Analysis Results Antibacterial Activity Data Data_Analysis->Results

Caption: Experimental workflow for synthesis and antibacterial evaluation.

Mechanism_of_Action Nitrofuran_Derivative This compound Derivative (Prodrug) Nitroreductase Bacterial Nitroreductase Nitrofuran_Derivative->Nitroreductase Enters Bacterium Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Reductive Activation Cellular_Damage Damage to Bacterial DNA, Ribosomes, etc. Reactive_Intermediates->Cellular_Damage Induces Bacterial_Cell_Death Bacterial Cell Death Cellular_Damage->Bacterial_Cell_Death Leads to

Caption: General mechanism of action for nitrofuran antibiotics.

References

5-Nitro-2-furonitrile: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-furonitrile is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Its unique chemical structure, featuring a nitro group and a nitrile moiety on a furan ring, imparts distinct reactivity and biological activity to its derivatives.[1] The nitro group is crucial for the antimicrobial and antiparasitic properties of many resulting compounds, often acting as a bioactivatable "warhead". This document provides detailed application notes, experimental protocols, and an overview of the biological activities of compounds derived from this compound, intended for researchers and professionals in drug discovery and development.

Chemical Properties and Reactivity

This compound is a pale yellow to yellow crystalline powder with the chemical formula C₅H₂N₂O₃ and a molecular weight of 138.07 g/mol .[1] The electron-withdrawing nature of the nitro group makes the furan ring susceptible to nucleophilic attack and activates the nitrile group for various chemical transformations. This reactivity allows for the construction of diverse heterocyclic systems, including 1,2,4-oxadiazoles and other nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active molecules.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as valuable leads in drug discovery programs.

Antimicrobial Activity

The 5-nitrofuran core is a well-established pharmacophore in antibacterial agents.[2] Compounds derived from this compound exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, including challenging pathogens. The mechanism of action typically involves the enzymatic reduction of the nitro group by bacterial nitroreductases to generate reactive cytotoxic species. These reactive intermediates can damage multiple cellular targets, including DNA, RNA, and proteins, leading to bacterial cell death.[3][4]

Antiparasitic Activity

Derivatives of 5-nitrofurans have shown significant efficacy against various parasites, including Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively.[5] Similar to their antibacterial mechanism, the antiparasitic activity relies on the reductive activation of the nitro group by parasitic nitroreductases, leading to the formation of cytotoxic metabolites that disrupt essential cellular processes in the parasite.[5]

Quantitative Biological Data

The following tables summarize the biological activities of various derivatives synthesized from 5-nitrofuran precursors, highlighting their potential in different therapeutic areas.

Table 1: Antibacterial Activity of 5-Nitrofuran Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole (2h)S. aureus< 0.0976[2]
5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole (2e)S. aureus0.78[2]
5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole (2e)M. tuberculosis6.25[2]
N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide (4r)M. tuberculosis H37Rv (log-phase)0.22 µM[6]
N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide (4r)M. tuberculosis H37Rv (starved)13.9 µM[6]

Table 2: Antiparasitic Activity of 5-Nitrofuran Derivatives

CompoundTarget OrganismIC₅₀ (nM)Reference
5-Nitro-2-furaldehyde derivative with adamantane moietyT. brucei75
Various 5-nitrofuran derivativesT. brucei (bloodstream form)~200[5]

Experimental Protocols

General Synthesis of 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles

This protocol describes a general two-step synthesis of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles starting from this compound.

Step 1: Synthesis of 5-Nitro-2-furamidoxime

  • Materials: this compound, Hydroxylamine hydrochloride, Sodium carbonate, Ethanol, Water.

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • In a separate flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) in water.

    • Add the aqueous solution of hydroxylamine to the ethanolic solution of this compound.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-nitro-2-furamidoxime, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole

  • Materials: 5-Nitro-2-furamidoxime (from Step 1), appropriate acyl chloride or carboxylic acid, coupling agent (e.g., EDC, HATU), base (e.g., DIPEA), solvent (e.g., DMF, DCM).

  • Procedure (using an acyl chloride):

    • Dissolve 5-nitro-2-furamidoxime (1 equivalent) and a base such as diisopropylethylamine (DIPEA) (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude O-acyl amidoxime intermediate is then cyclized by heating in a high-boiling point solvent like toluene or xylene, or by using microwave irradiation, to yield the 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole.

    • Purify the final product by column chromatography on silica gel.

Mechanism of Action and Signaling Pathways

The biological activity of 5-nitrofuran derivatives is primarily dependent on the reductive activation of the 5-nitro group. This process is a key determinant of their selective toxicity towards susceptible microorganisms and parasites.

Reductive Activation Pathway

The following diagram illustrates the general pathway of nitrofuran activation and its downstream cellular effects.

Reductive_Activation_Pathway cluster_cell Bacterial/Parasitic Cell cluster_targets Cellular Targets cluster_effects Downstream Effects Nitrofuran 5-Nitrofuran Prodrug Nitroreductase Nitroreductase (e.g., NfsA, NfsB) Nitrofuran->Nitroreductase Enters Cell & is Reduced ReactiveMetabolites Reactive Metabolites (Nitroso, Hydroxylamino) Nitroreductase->ReactiveMetabolites Catalyzes Reduction DNA DNA ReactiveMetabolites->DNA RNA RNA ReactiveMetabolites->RNA Proteins Proteins / Enzymes ReactiveMetabolites->Proteins DNADamage DNA Damage (Strand breaks, Lesions) DNA->DNADamage Covalent Adducts RNADamage RNA Damage RNA->RNADamage Covalent Adducts ProteinDamage Protein Dysfunction Proteins->ProteinDamage Covalent Adducts CellDeath Cell Death DNADamage->CellDeath RNADamage->CellDeath ProteinDamage->CellDeath

Caption: Reductive activation of 5-nitrofurans and their cellular targets.

The activation is initiated by microbial or parasitic nitroreductases, which are flavin-dependent enzymes.[3] These enzymes catalyze the transfer of electrons to the nitro group, leading to the formation of highly reactive and unstable intermediates, such as nitroso and hydroxylamino derivatives.[3] These electrophilic species can then covalently bind to and damage a variety of critical cellular macromolecules.

The multi-targeted nature of these reactive metabolites is a key advantage, as it reduces the likelihood of the development of resistance through a single-point mutation.[4]

Experimental Workflows

The following diagram outlines a typical workflow for the discovery and initial evaluation of new drug candidates derived from this compound.

Drug_Discovery_Workflow Start Start: This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Antimicrobial, Antiparasitic Assays) Purification->Screening DataAnalysis Data Analysis (IC50, MIC determination) Screening->DataAnalysis HitIdentification Hit Identification DataAnalysis->HitIdentification HitIdentification->Synthesis No/Low Activity LeadOptimization Lead Optimization (SAR studies) HitIdentification->LeadOptimization Promising Activity LeadOptimization->Synthesis End Preclinical Candidate LeadOptimization->End

Caption: Workflow for drug discovery using this compound.

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry, offering a gateway to a rich diversity of heterocyclic compounds with potent biological activities. Its utility in the synthesis of novel antimicrobial and antiparasitic agents is well-documented, driven by the unique properties of the 5-nitrofuran core. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage this versatile building block in the development of new and effective therapeutic agents to combat infectious diseases. Further exploration of the structure-activity relationships of its derivatives holds significant promise for the discovery of next-generation drugs.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles from 5-Nitro-2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various biologically active heterocyclic compounds utilizing 5-Nitro-2-furonitrile as a key starting material. The methodologies outlined are based on established synthetic transformations of nitriles, offering a versatile platform for the generation of novel molecular entities for drug discovery and development. The inherent biological activity associated with the 5-nitrofuran pharmacophore makes these synthesized heterocycles promising candidates for antimicrobial and antitumor research.[1][2][3][4]

Introduction

This compound is a versatile chemical intermediate characterized by a furan ring substituted with a nitro group at the 5-position and a nitrile group at the 2-position. The electron-withdrawing nature of the nitro group activates the nitrile group for nucleophilic attack, making it an excellent precursor for the synthesis of a variety of heterocyclic systems. This document details the synthesis of tetrazoles, 1,2,4-oxadiazoles, 1,3,5-triazines, and pyrimidines from this compound, and summarizes their potential biological activities.

Synthetic Pathways Overview

The following diagram illustrates the synthetic pathways described in these application notes, starting from this compound to yield various heterocyclic cores.

G cluster_tetrazole Tetrazole Synthesis cluster_oxadiazole 1,2,4-Oxadiazole Synthesis cluster_triazine 1,3,5-Triazine Synthesis cluster_pyrimidine Pyrimidine Synthesis A This compound B 5-(5-Nitrofuran-2-yl)-1H-tetrazole A->B NaN3, Catalyst C 3-(5-Nitrofuran-2-yl)-5-substituted- 1,2,4-oxadiazole A->C 1. NH2OH·HCl 2. Acylating Agent D 2,4-Diamino-6-(5-nitrofuran-2-yl)- 1,3,5-triazine A->D Dicyandiamide, MW E 2-Substituted-4-amino-5-cyano- 6-(5-nitrofuran-2-yl)pyrimidine A->E Urea/Thiourea, Malononitrile derivative

Caption: Synthetic routes from this compound to various heterocycles.

Experimental Protocols

A general workflow for the synthesis and characterization of the target heterocycles is depicted below.

G start Start reaction Reaction Setup: This compound, Reagents, Solvent, Catalyst (if any) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up: Quenching, Extraction monitoring->workup purification Purification: Recrystallization or Column Chromatography workup->purification characterization Characterization: M.P., FT-IR, NMR, Mass Spec. purification->characterization end End characterization->end

Caption: General experimental workflow for synthesis and characterization.

Protocol 1: Synthesis of 5-(5-Nitrofuran-2-yl)-1H-tetrazole

This protocol describes the [3+2] cycloaddition of the nitrile group in this compound with sodium azide to form the corresponding tetrazole. This method is based on established procedures for the synthesis of 5-substituted-1H-tetrazoles from organic nitriles.[5][6]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Silica sulfuric acid or Zinc chloride (catalyst)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and a catalytic amount of silica sulfuric acid (0.1 eq) to the solution.

  • Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the mixture with 1M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain 5-(5-Nitrofuran-2-yl)-1H-tetrazole.

Expected Yield: 72-95% (based on general procedures for tetrazole synthesis from nitriles).[6]

Protocol 2: Synthesis of 3-(5-Nitrofuran-2-yl)-5-substituted-1,2,4-oxadiazoles

This two-step protocol involves the conversion of this compound to the corresponding amidoxime, followed by cyclization with an acylating agent to yield the 1,2,4-oxadiazole. This is a widely used method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[7][8][9]

Step 1: Synthesis of 5-Nitro-2-furanamidoxime

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) in water.

  • Add the aqueous solution of hydroxylamine to the ethanolic solution of the nitrile.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • The resulting precipitate is filtered, washed with cold water, and dried to yield 5-Nitro-2-furanamidoxime.

Step 2: Synthesis of 3-(5-Nitrofuran-2-yl)-5-substituted-1,2,4-oxadiazole

Materials:

  • 5-Nitro-2-furanamidoxime (from Step 1)

  • Substituted acyl chloride or anhydride (1.1 eq)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Suspend 5-Nitro-2-furanamidoxime (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add pyridine or triethylamine (1.2 eq) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the substituted acyl chloride or anhydride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-(5-Nitrofuran-2-yl)-5-substituted-1,2,4-oxadiazole.

Protocol 3: Synthesis of 2,4-Diamino-6-(5-nitrofuran-2-yl)-1,3,5-triazine

This protocol describes a green chemistry approach for the synthesis of a substituted 1,3,5-triazine via the reaction of this compound with dicyandiamide under microwave irradiation.[10][11]

Materials:

  • This compound

  • Dicyandiamide

  • Potassium hydroxide (KOH)

  • 1-Pentanol or N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq), dicyandiamide (1.2 eq), and a catalytic amount of powdered potassium hydroxide.

  • Add a minimal amount of a high-boiling solvent like 1-pentanol or DMF to ensure efficient heat transfer.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 150-180 °C) for 10-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water and then with a small amount of cold ethanol.

  • Dry the product to obtain 2,4-Diamino-6-(5-nitrofuran-2-yl)-1,3,5-triazine.

Protocol 4: Synthesis of 2-Substituted-4-amino-6-(5-nitrofuran-2-yl)pyrimidine-5-carbonitrile

Materials:

  • This compound

  • Urea or Thiourea

  • A suitable active methylene compound (e.g., malononitrile)

  • Sodium ethoxide

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add this compound (1.0 eq), urea or thiourea (1.2 eq), and the active methylene compound (1.0 eq).

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated product is filtered, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine derivative.

Data Presentation

Heterocyclic CoreStarting MaterialKey ReagentsGeneral Yield (%)Potential Biological Activity
Tetrazole This compoundSodium azide, Catalyst72-95[6]Antimicrobial, Anticancer
1,2,4-Oxadiazole This compoundHydroxylamine, Acylating agentModerate to GoodAntimicrobial, Anti-inflammatory
1,3,5-Triazine This compoundDicyandiamide, KOHGood to Excellent[10]Anticancer, Antimicrobial[13]
Pyrimidine This compoundUrea/Thiourea, Active methylene compoundModerateAntimicrobial, Anticancer[3][12]

Biological Activity of Nitrofuryl-Substituted Heterocycles

Derivatives of 5-nitrofuran are known to possess a broad spectrum of biological activities, primarily attributed to the presence of the nitro group. The synthesized heterocycles are expected to exhibit antimicrobial and antitumor properties.

Compound ClassTest Organism/Cell LineActivity (IC₅₀/MIC)Reference
5-Nitrofuran derivativesE. coli, S. aureusMIC values reported for similar compounds[3]
Thiazolidinone derivatives with 5-nitrofuranMCF-7, MDA-MB-231 (Breast Cancer)IC₅₀ = 0.85 µM (for a lead compound)[2]
Various Nitrogen HeterocyclesHCT-116, PC3, HL60, SNB19 (Cancer cell lines)IC₅₀ values ranging from µM to nM[14]
2,4-diamino-1,3,5-triazine derivativesMelanoma MALME-3 MGI₅₀ = 3.3 x 10⁻⁸ M[13]
3,5-Diaryl-1,2,4-oxadiazole derivativesE. coliMIC = 60 µM (for a nitrated derivative)[9]
ThioureidesS. aureusMIC = 32 µg/mL[15]

Disclaimer: The biological activities listed are based on published data for structurally related compounds and are provided for informational purposes. The newly synthesized compounds must be experimentally evaluated to determine their specific biological profiles.

Safety Precautions

This compound and many of the reagents used in these protocols are hazardous. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution and follow appropriate safety and disposal procedures.

References

Application Notes and Protocols for the Synthesis of 5-Nitro-2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the multi-step synthesis of 5-Nitro-2-furonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 2-furaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including molecular weights of reactants and products, and typical reaction yields.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Typical Yield (%)
1Nitration of 2-Furaldehyde Diacetate2-Furaldehyde Diacetate5-Nitro-2-furaldehyde diacetate198.1775-85
2Hydrolysis of 5-Nitro-2-furaldehyde diacetate5-Nitro-2-furaldehyde diacetate5-Nitro-2-furaldehyde243.16~75
3One-Pot Conversion of 5-Nitro-2-furaldehyde to this compound5-Nitro-2-furaldehydeThis compound141.08>90

Experimental Protocols

Step 1: Synthesis of 5-Nitro-2-furaldehyde diacetate

This procedure details the nitration of 2-furaldehyde diacetate to yield 5-nitro-2-furaldehyde diacetate.

Materials:

  • 2-Furaldehyde diacetate

  • Acetic anhydride

  • Fuming nitric acid (d=1.5 g/mL)

  • Concentrated sulfuric acid

  • Sodium hydroxide solution (40%)

  • Pyridine

  • Ice

  • Dilute acetic acid

  • Ethanol

Procedure:

  • Prepare a nitrating mixture by adding 43.7 g of fuming nitric acid to 143 g of acetic anhydride at 0 °C.

  • Separately, dissolve 49.5 g of 2-furaldehyde diacetate in 51 g of acetic anhydride.

  • Slowly add the 2-furaldehyde diacetate solution to the nitrating mixture over 30-40 minutes, ensuring the temperature does not exceed -5 °C.[1]

  • Stir the reaction mixture for 3 hours at a temperature below -5 °C.

  • Pour the reaction mixture onto crushed ice.

  • With continuous stirring, add 40% sodium hydroxide solution until the separation of an oil is complete.

  • Separate the aqueous layer. To the remaining oil, cautiously add an equal volume of pyridine in small portions to facilitate the recyclization of the ring-opened intermediate.

  • Gently warm the mixture for a short period, then dilute with 2-3 volumes of ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with dilute acetic acid, followed by water, until it is free of pyridine.

  • Recrystallize the crude product from ethanol to obtain 5-nitro-2-furaldehyde diacetate. A typical yield is around 40%.[1] An alternative method reports yields of up to 82%.[2]

Step 2: Hydrolysis of 5-Nitro-2-furaldehyde diacetate to 5-Nitro-2-furaldehyde

This protocol describes the hydrolysis of the diacetate intermediate to the corresponding aldehyde.

Materials:

  • 5-Nitro-2-furaldehyde diacetate

  • Sulfuric acid (30% solution)

  • Ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Heat a mixture of 5-nitro-2-furaldehyde diacetate in 30% sulfuric acid at a high temperature.[3]

  • Extract the hydrolysate with ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Remove the ether by distillation to yield 5-nitro-2-furaldehyde. This step typically yields about 75% of the product.[3]

Step 3: One-Pot Synthesis of this compound from 5-Nitro-2-furaldehyde

This procedure outlines the direct conversion of 5-nitro-2-furaldehyde to this compound via an in-situ generated aldoxime.

Materials:

  • 5-Nitro-2-furaldehyde

  • Hydroxylamine hydrochloride

  • Anhydrous ferrous sulfate (or silica gel)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 5-nitro-2-furaldehyde (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and a catalytic amount of anhydrous ferrous sulfate.

  • Add DMF as the solvent and reflux the mixture. The reaction progress can be monitored by thin-layer chromatography.[4]

  • Upon completion of the reaction (typically 3-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield this compound. This one-pot method generally results in high yields, often exceeding 90%.[4]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the multi-step synthesis of this compound from 2-furaldehyde.

Synthesis_Workflow Start 2-Furaldehyde Step1_reagents Acetic Anhydride Intermediate1 2-Furaldehyde diacetate Step1_reagents->Intermediate1 Acetylation Step2_reagents Fuming HNO3, H2SO4 Intermediate2 5-Nitro-2-furaldehyde diacetate Step2_reagents->Intermediate2 Nitration Step3_reagents H2SO4 (aq), Heat Intermediate3 5-Nitro-2-furaldehyde Step3_reagents->Intermediate3 Hydrolysis Step4_reagents NH2OH·HCl, FeSO4, DMF, Reflux Product This compound Step4_reagents->Product Oximation & Dehydration

Caption: Synthetic route to this compound.

References

Application Notes and Protocols: 5-Nitro-2-furonitrile as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of 5-Nitro-2-furonitrile as a versatile intermediate in the discovery of novel therapeutic agents. Detailed experimental protocols for its synthesis and its conversion into bioactive molecules, along with methods for evaluating their biological activity, are presented.

Introduction to this compound in Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily owing to the presence of the 5-nitrofuran pharmacophore. This structural motif is responsible for the broad-spectrum antimicrobial and potential anticancer activities observed in a variety of derivative compounds. The electron-withdrawing nature of the nitro group, combined with the nitrile functionality, makes this compound a reactive intermediate for the synthesis of a diverse range of heterocyclic compounds with therapeutic potential.

Derivatives of 5-nitrofurans have been in clinical use for decades, with notable examples including Nitrofurantoin for urinary tract infections and Furazolidone for bacterial and protozoal infections.[1] The mechanism of action of these drugs typically involves the enzymatic reduction of the nitro group within the target pathogen, leading to the formation of highly reactive cytotoxic intermediates that can damage cellular macromolecules such as DNA and ribosomal proteins.[2] This multi-targeted approach is believed to contribute to the low incidence of acquired bacterial resistance.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₂N₂O₃[3]
Molecular Weight 138.08 g/mol [3]
Appearance Pale yellow to yellow crystalline powder[4]
Melting Point 61-64 °C[4]
CAS Number 59-82-5[5]
IUPAC Name 5-nitrofuran-2-carbonitrile[3]

Experimental Protocols: Synthesis

Synthesis of 5-Nitro-2-furaldehyde Diacetate (Precursor)

This compound is commonly synthesized from 5-nitro-2-furaldehyde. However, the direct nitration of 2-furaldehyde is challenging. Therefore, a common precursor, 5-nitro-2-furaldehyde diacetate, is first synthesized.

Protocol: Synthesis of 5-Nitro-2-furaldehyde Diacetate [6]

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, prepare a mixture of 143 g of acetic anhydride and 43.7 g of fuming nitric acid (d=1.5 g/mL) at 0°C.

  • Addition of 2-Furaldehyde Diacetate: Prepare a solution of 49.5 g of 2-furaldehyde diacetate in 51 g of acetic anhydride. Add this solution dropwise to the nitrating mixture over 30-40 minutes, ensuring the temperature does not exceed -5°C.

  • Reaction: Stir the mixture for 3 hours at a temperature below -5°C.

  • Work-up: Pour the reaction mixture onto ice. With continuous stirring, add a 40% sodium hydroxide solution until the separation of an oil is complete.

  • Recyclization: Separate the aqueous layer. Cautiously add an equal volume of pyridine to the oil in small portions. This step facilitates the recyclization of the ring-opened intermediate.

  • Isolation and Purification: Warm the mixture for a period, then dilute with 2-3 volumes of ice-water. Filter the resulting precipitate and wash it with dilute acetic acid, followed by water, until it is free of pyridine.

  • Drying and Recrystallization: The crude 5-nitro-2-furaldehyde diacetate can be recrystallized from ethanol to yield a purified product.

    • Expected Yield: Approximately 40%

    • Melting Point (crude): 85°C

    • Melting Point (recrystallized): 92.5°C

Synthesis of this compound from 5-Nitro-2-furaldehyde

This protocol describes the conversion of 5-nitro-2-furaldehyde to this compound via an aldoxime intermediate.

Protocol: Synthesis of this compound

This synthesis involves a two-step process: formation of the oxime followed by dehydration.

Step 1: Synthesis of 5-Nitro-2-furaldoxime

  • Reaction Setup: Dissolve 5-nitro-2-furaldehyde in ethanol in a round-bottom flask.

  • Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate to the flask. The sodium acetate acts as a base to liberate free hydroxylamine.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: The product, 5-nitro-2-furaldoxime, will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Dehydration of 5-Nitro-2-furaldoxime to this compound [7]

  • Reaction Setup: In a flask, suspend the 5-nitro-2-furaldoxime obtained from the previous step in a suitable dehydrating agent such as acetic anhydride or thionyl chloride.

  • Reaction: Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice-water.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

    • Expected Yield: High yields are generally reported for this dehydration step.

Synthesis of a Bioactive Derivative: Furazolidone

This protocol outlines the synthesis of the antibacterial and antiprotozoal drug Furazolidone, starting from a precursor that can be derived from 5-nitro-2-furaldehyde.[8][9]

Protocol: Synthesis of Furazolidone [9]

  • Preparation of 3-Amino-2-oxazolidinone: This intermediate is prepared from β-hydroxyethylhydrazine and dimethyl carbonate in the presence of a base like sodium methoxide.

  • Condensation Reaction: In a reaction vessel, add 3-amino-2-oxazolidinone to water and hydrochloric acid.

  • Addition of 5-Nitro-2-furaldehyde Diacetate: Warm the mixture to approximately 65°C and add 5-nitro-2-furaldehyde diacetate.

  • Heating and Incubation: Increase the temperature to 75-80°C and incubate for 40 minutes. Further, increase the temperature to 84-86°C and incubate for another 30 minutes.

  • Isolation: Cool the reaction mixture to 60°C. The precipitated Furazolidone is then collected by filtration.

    • Expected Yield: Approximately 70-72%

    • Melting Point: 257-259°C

Application in Drug Discovery: Synthesis of Nifuroxazide Analogues

This compound can serve as a starting material for the synthesis of various hydrazone derivatives, such as analogues of the intestinal antiseptic Nifuroxazide. The general synthetic approach is outlined below.

General Workflow for Synthesis of Nifuroxazide Analogues

G cluster_synthesis Synthesis of Hydrazide Intermediate cluster_condensation Condensation Reaction Carboxylic_Acid Substituted Carboxylic Acid Acid_Chloride Acid Chloride Intermediate Carboxylic_Acid->Acid_Chloride  Activation 5N2F This compound Thionyl_Chloride SOCl₂ or Oxalyl Chloride Thionyl_Chloride->Acid_Chloride Hydrazide Substituted Hydrazide Acid_Chloride->Hydrazide  Acylation Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Hydrazide Nifuroxazide_Analogue Nifuroxazide Analogue (Hydrazone) Hydrazide->Nifuroxazide_Analogue Aldehyde 5-Nitro-2-furaldehyde 5N2F->Aldehyde Reduction Reduction (e.g., DIBAL-H) Reduction->Aldehyde Aldehyde->Nifuroxazide_Analogue  Condensation

Caption: Synthetic workflow for Nifuroxazide analogues.

Biological Activity and Experimental Protocols

Antibacterial Activity

Derivatives of this compound exhibit significant activity against a broad range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table of Antibacterial Activity of Nitrofuran Derivatives

CompoundOrganismMIC (µg/mL)Reference(s)
NitrofurantoinEscherichia coli16 - 32[10]
NitrofurantoinStaphylococcus aureus8 - 64[10]
Furazolidone Derivative 1Staphylococcus aureus1.5625[11]
Furazolidone Derivative 18Escherichia coli(2-fold > NFT)[11]
Nifuroxazide Analogue 2bStaphylococcus aureus-[12]
Nifuroxazide Analogue 2dStaphylococcus aureus-[12]
5-Nitrofuran-isatin hybrid 5MRSA8[2]
5-Nitrofuran-isatin hybrid 6MRSA1[2]

Note: The specific structures of derivatives 1, 18, 2b, and 2d can be found in the cited references.

Protocol: Broth Microdilution Assay for MIC Determination [13][14]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted test compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Broth Microdilution Assay

G Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Anticancer Activity

Recent studies have explored the potential of 5-nitrofuran derivatives as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is used to quantify the cytotoxic effects of these compounds on cancer cell lines.

Table of Anticancer Activity of 5-Nitrofuran Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference(s)
5-Nitrofuran-thiazolidinone 14bMDA-MB-231 (Breast)6.61[15]
5-Nitrofuran-isatin hybrid 3HCT 116 (Colon)1.62[2][16]
FurazolidoneHepaRG (Liver)>100[11]
FZD Derivative 1HepaRG (Liver)>100[11]
FZD Derivative 3HepaRG (Liver)>100[11]
FZD Derivative 4HepaRG (Liver)>100[11]
FZD Derivative 5HepaRG (Liver)>100[11]
FZD Derivative 18HepaRG (Liver)>100[11]

Note: The specific structures of the derivatives can be found in the cited references.

Protocol: MTT Assay for Cytotoxicity [17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathways

Antibacterial Mechanism of Action

The antibacterial activity of nitrofuran derivatives is initiated by the reduction of the nitro group by bacterial nitroreductases. This process generates reactive intermediates that can damage multiple cellular targets.

Signaling Pathway for Antibacterial Action of Nitrofurans

G cluster_cell Bacterial Cell cluster_targets Cellular Targets Nitrofuran Nitrofuran Derivative Nitroreductase Bacterial Nitroreductases Nitrofuran->Nitroreductase Reduction Reactive_Intermediates Reactive Cytotoxic Intermediates Nitroreductase->Reactive_Intermediates DNA DNA Damage (Strand Breaks) Reactive_Intermediates->DNA Ribosomes Ribosomal Protein Alteration Reactive_Intermediates->Ribosomes Enzymes Enzyme Inactivation Reactive_Intermediates->Enzymes Inhibition Inhibition of Cellular Processes (Replication, Translation, etc.) DNA->Inhibition Ribosomes->Inhibition Enzymes->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Antibacterial mechanism of nitrofurans.

Anticancer Mechanism of Action: STAT3 Signaling Pathway

Some nifuroxazide derivatives have been shown to exert their anticancer effects by inhibiting the STAT3 signaling pathway, which is crucial for tumor cell proliferation, survival, and angiogenesis.[18]

STAT3 Signaling Pathway Inhibition

G Cytokine Cytokine/Growth Factor (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase (e.g., gp130, EGFR) Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL, VEGF) Nuclear_Translocation->Gene_Expression Cell_Response Tumor Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Response Nifuroxazide Nifuroxazide Derivative Nifuroxazide->pSTAT3 Inhibition

Caption: Inhibition of STAT3 signaling by Nifuroxazide derivatives.

References

Application Notes and Protocols for In Vitro Antibacterial Screening of 5-Nitro-2-furonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. 5-nitro-2-furonitrile and its analogs represent a promising class of compounds with potential antibacterial activity. The 5-nitrofuran scaffold is a well-established pharmacophore known for its broad-spectrum antimicrobial effects.[1][2][3][4] The mechanism of action of nitrofurans is generally understood to involve the reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules.[5][6]

These application notes provide a comprehensive guide to the in vitro antibacterial screening of this compound analogs and other closely related 5-nitrofuran derivatives. The protocols detailed herein are standard methods for determining the antibacterial efficacy and potential cytotoxicity of these compounds. While specific quantitative data for a wide range of this compound analogs is not extensively available in publicly accessible literature, the methodologies described are directly applicable. The provided data tables summarize the antibacterial activity of representative 5-nitrofuran derivatives to serve as a reference.

Data Presentation

The antibacterial activity of 5-nitrofuran analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Nitro-2-furfurylidene Derivatives against Various Bacterial Strains

Compound IDBacillus subtilisStaphylococcus aureusEscherichia coliPseudomonas aeruginosaSalmonella typhimurium
9a >100>100>100>100>100
9c 5050100>100100
9d 55100>100100
Nitrofurantoin (Ref.) 55050>10050
Data is presented in µ g/disc and is based on the findings from a study on 5-nitro-2-furfurylidene derivatives.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Substituted-[N'-(5-nitrofuran-2-yl)methylene]benzhydrazide Derivatives

Compound IDStaphylococcus aureusEscherichia coliEnterococcus faecalis
4-butyl derivative 1.9531.2562.5
Vancomycin (Ref.) 1.95--
Data is presented in µg/mL and is based on a study of 5-nitrofuran derivatives against nosocomial pathogens.[4]

Table 3: In Vitro Antibacterial Activity of 5-Nitrofuran-2-yl Hydrazone Derivatives

Compound IDStaphylococcus aureusStreptococcus pneumoniaeBacillus subtilisEscherichia coliKlebsiella pneumoniaeSalmonella typhimurium
21a 0.490.980.241.953.90.98
21b 0.240.490.120.981.950.49
21f 0.240.490.120.981.950.49
22a 0.490.980.241.953.90.98
Ciprofloxacin (Ref.) 0.490.980.240.120.240.12
Data is presented as MIC in µg/mL and is based on a study of novel 5-nitrofuran-2-yl hydrazones.[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the determination of the MIC of this compound analogs against a panel of pathogenic bacteria.

Materials:

  • Test compounds (this compound analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the culture at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol is for assessing the cytotoxicity of the this compound analogs against a mammalian cell line (e.g., HepG2, HEK293).

Materials:

  • Test compounds

  • Mammalian cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete DMEM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (cells treated with the same concentration of DMSO as the test wells) and a blank control (medium only).

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control.

Mandatory Visualizations

G General Mechanism of Action of 5-Nitrofurans cluster_bacterium Bacterial Cell Nitrofuran_Prodrug 5-Nitrofuran Prodrug Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitrofuran_Prodrug->Nitroreductases Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductases->Reactive_Intermediates Activation Cellular_Targets Cellular Targets Reactive_Intermediates->Cellular_Targets DNA_Damage DNA Damage Cellular_Targets->DNA_Damage Ribosomal_Damage Ribosomal Protein Damage Cellular_Targets->Ribosomal_Damage Metabolic_Enzyme_Inhibition Metabolic Enzyme Inhibition Cellular_Targets->Metabolic_Enzyme_Inhibition Bacterial_Cell_Death Bacterial Cell Death DNA_Damage->Bacterial_Cell_Death Ribosomal_Damage->Bacterial_Cell_Death Metabolic_Enzyme_Inhibition->Bacterial_Cell_Death

Caption: Reductive activation pathway of 5-nitrofuran antibiotics in bacteria.

G Experimental Workflow for In Vitro Antibacterial Screening Start Start: Synthesized This compound Analogs Prepare_Stock Prepare Compound Stock Solutions (DMSO) Start->Prepare_Stock Primary_Screening Primary Screening: MIC Determination Prepare_Stock->Primary_Screening Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Primary_Screening->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well plates Prepare_Inoculum->Serial_Dilution Inoculate_Incubate Inoculate with Bacteria & Incubate (16-20h) Serial_Dilution->Inoculate_Incubate Read_MIC Read & Record MIC values Inoculate_Incubate->Read_MIC Analyze_Data Analyze MIC Data Read_MIC->Analyze_Data Cytotoxicity_Assay Secondary Screening: Cytotoxicity Assay (MTT) Analyze_Data->Cytotoxicity_Assay Active Compounds Final_Analysis Final Analysis & Lead Candidate Selection Analyze_Data->Final_Analysis Inactive Compounds Seed_Cells Seed Mammalian Cells in 96-well plates Cytotoxicity_Assay->Seed_Cells Treat_Cells Treat Cells with Compounds (24-48h) Seed_Cells->Treat_Cells MTT_Assay Perform MTT Assay & Measure Absorbance Treat_Cells->MTT_Assay Calculate_Viability Calculate Cell Viability (%) MTT_Assay->Calculate_Viability Calculate_Viability->Final_Analysis

Caption: Workflow for antibacterial screening and cytotoxicity assessment.

References

Application Notes and Protocols for High-Throughput Screening of 5-Nitro-2-furonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-furonitrile derivatives represent a class of heterocyclic compounds with significant potential in drug discovery, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1] The core structure, featuring a furan ring substituted with a nitro group and a nitrile group, provides a scaffold for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these derivatives to identify promising lead compounds for further development.

This document provides detailed application notes and experimental protocols for the high-throughput screening of this compound derivatives, with a primary focus on their antimicrobial activities.

Data Presentation: Antimicrobial Activity of 5-Nitrofuran Derivatives

The following table summarizes the minimum inhibitory concentrations (MIC) of a series of synthesized 5-nitrofuran derivatives against representative Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). This data is illustrative of the type of quantitative output expected from an HTS campaign.

Table 1: Minimum Inhibitory Concentration (MIC, μg/mL) of 5-Nitrofuran Derivatives [1][2][3]

Compound IDS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 14053)
FZD (Parent) 3.12525>50
NFT (Parent) 2512.5>50
1 1.562525>50
2 25>50>50
3 6.2525>50
4 6.2525>50
5 6.2525>50
6 12.5>50>50
7 25>50>50
8 50>50>50
9 >50>50>50
10 >50>50>50
11 >50>50>50
12 12.5>50>50
13 12.5>50>50
14 12.5>50>50
15 12.5>50>50
16 3.125>50>50
17 5050>50
18 256.25>50

FZD: Furazolidone; NFT: Nitrofurantoin

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of this compound derivatives against bacterial and fungal strains in a 96-well or 384-well microtiter plate format, suitable for HTS.

Materials:

  • Sterile 96-well or 384-well clear, flat-bottom microtiter plates

  • This compound derivative library (dissolved in DMSO)

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Sterile DMSO (Dimethyl sulfoxide)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (media with DMSO)

  • Multichannel pipette or automated liquid handling system

  • Microplate incubator

  • Microplate reader (for measuring optical density at 600 nm)

Procedure:

  • Compound Plating:

    • Prepare a stock solution of each this compound derivative in DMSO.

    • Using an automated liquid handler or multichannel pipette, dispense the compounds into the microtiter plates to achieve a final concentration range (e.g., 0.0625 to 128 µg/mL) upon addition of the inoculum. The final DMSO concentration should not exceed 1%.

    • Include wells for positive control (known antibiotic) and negative control (DMSO vehicle).

  • Inoculum Preparation:

    • Culture the microbial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation:

    • Dispense the prepared inoculum into each well of the compound-containing microtiter plates.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

    • Calculate the percentage of growth inhibition for each compound concentration compared to the negative control.

Resazurin-Based Cell Viability Assay

This is a rapid and sensitive colorimetric/fluorometric assay to assess the metabolic activity of microbial cells as an indicator of viability.

Materials:

  • Same as for the Broth Microdilution Assay

  • Resazurin sodium salt solution (sterile)

  • Fluorescence microplate reader

Procedure:

  • Follow steps 1-4 of the Broth Microdilution Assay protocol.

  • Reagent Addition: After the initial incubation period, add a sterile solution of resazurin to each well to a final concentration of 44 µM.

  • Second Incubation: Incubate the plates for an additional 1-4 hours at the appropriate temperature.

  • Data Acquisition: Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm). A decrease in fluorescence indicates a reduction in metabolic activity and therefore, antimicrobial effect.

Mandatory Visualizations

Proposed Mechanism of Action of 5-Nitrofuran Derivatives

G cluster_bacterium Bacterial Cell Prodrug 5-Nitrofuran Derivative (Prodrug) Nitroreductase Bacterial Nitroreductases (nfsA, nfsB) Prodrug->Nitroreductase Uptake Reactive Intermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductase->Reactive Intermediates Reductive Activation DNA DNA Reactive Intermediates->DNA Causes Lesions & Strand Breaks Ribosomes Ribosomes Reactive Intermediates->Ribosomes Inhibits Protein Synthesis Enzymes Cellular Enzymes Reactive Intermediates->Enzymes Inhibits Metabolic Pathways DNA_Damage DNA Damage DNA->DNA_Damage Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosomes->Protein_Synthesis_Inhibition Metabolic_Disruption Metabolic Disruption Enzymes->Metabolic_Disruption Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Synthesis_Inhibition->Cell_Death Metabolic_Disruption->Cell_Death

Caption: Proposed mechanism of action of 5-nitrofuran derivatives.

High-Throughput Screening Workflow for Antimicrobial Discovery

HTS_Workflow Start Start Library This compound Derivative Library Start->Library Plate Compound Plating (384-well plates) Library->Plate Inoculate Inoculation with Microbial Strains Plate->Inoculate Incubate Incubation Inoculate->Incubate Readout Primary Screen Readout (e.g., OD600 or Fluorescence) Incubate->Readout Hit_ID Primary Hit Identification Readout->Hit_ID Conf Hit Confirmation & Dose-Response Hit_ID->Conf Active Lead_Opt Lead Optimization Hit_ID->Lead_Opt Inactive MIC MIC Determination Conf->MIC Tox Cytotoxicity Assays MIC->Tox Tox->Lead_Opt

Caption: HTS workflow for antimicrobial this compound derivatives.

References

Application Notes and Protocols: Cytotoxicity Assays for 5-Nitro-2-furonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Nitro-2-furonitrile is an organic compound featuring a furan ring substituted with a nitro group and a nitrile functional group.[1][2] Derivatives of this and other 5-nitrofurans are subjects of significant interest in medicinal chemistry due to their potential as chemotherapeutic agents against infectious diseases and cancer.[1][3] The nitro group is often associated with their biological activity, including antibacterial and antitumor effects.[1] A critical step in the preclinical assessment of these compounds is the evaluation of their cytotoxic effects to determine their therapeutic window and understand their mechanisms of action. These application notes provide detailed protocols for common cytotoxicity assays and summarize available data for this compound and its derivatives.

Quantitative Data Summary

The cytotoxic potential of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%. The following table summarizes the reported IC50 values for several 5-nitrofuran derivatives against the human liver bipotent progenitor cell line, HepaRG.

CompoundCell LineIncubation TimeAssay TypeIC50 (µM)Reference
Furazolidone (FZD)HepaRG24 hMTT> 100[3]
Derivative 1HepaRG24 hMTT> 100[3]
Derivative 3HepaRG24 hMTT> 100[3]
Derivative 4HepaRG24 hMTT> 100[3]
Derivative 5HepaRG24 hMTT> 100[3]
Derivative 18HepaRG24 hMTT> 100[3]

Note: The specific structures of derivatives 1, 3, 4, 5, and 18 are detailed in the cited source publication. All tested compounds exhibited low toxicity against HepaRG cells.[3]

Application Notes: Principles of Key Cytotoxicity Assays

Choosing an appropriate cytotoxicity assay depends on the expected mechanism of action of the compound. The three main types of assays measure cell viability, membrane integrity, and specific cell death pathways like apoptosis.

  • MTT Assay (Assessment of Metabolic Activity): This colorimetric assay is a widely used method to assess cell viability.[4] It is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes (like succinate dehydrogenase) that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm).[4][6]

  • Lactate Dehydrogenase (LDH) Assay (Assessment of Membrane Integrity): The LDH assay is a method for quantifying cell death by measuring the loss of plasma membrane integrity.[7] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[7] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.[7] The amount of color formed is proportional to the number of lysed cells and can be measured spectrophotometrically at approximately 490 nm.[8]

  • Apoptosis Assays (Assessment of Programmed Cell Death): Apoptosis is a regulated process of programmed cell death crucial for normal development and tissue homeostasis.[9] Defective apoptosis is a hallmark of cancer.[9] Assays can detect key events in the apoptotic cascade, such as the activation of caspases (proteolytic enzymes that execute cell death) or the externalization of phosphatidylserine (PS) on the cell membrane.[9][10] Specific derivatives of 5-nitrofuran have been shown to induce apoptosis through the unfolded protein response (UPR) pathway.[11]

Experimental Protocols

The following are detailed protocols for performing MTT, LDH, and apoptosis assays to evaluate the cytotoxicity of this compound and its derivatives.

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for determining cell viability after treatment with test compounds.

A. Reagent Preparation

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS).[5][12] Mix thoroughly by vortexing or sonication until fully dissolved.[5] Sterilize the solution using a 0.22 µm filter and store it at -20°C, protected from light.[5]

  • Solubilization Solution: Prepare a solution to dissolve the formazan crystals, such as 10% SDS in 0.01 M HCl or pure dimethyl sulfoxide (DMSO).[4][6]

B. Assay Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed_cells 1. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) incubate_24h 2. Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate_24h add_compounds 3. Add serial dilutions of This compound derivatives incubate_24h->add_compounds incubate_48_72h 4. Incubate for 48-72 hours add_compounds->incubate_48_72h add_mtt 5. Add MTT solution (10 µL/well) incubate_48_72h->add_mtt incubate_4h 6. Incubate for 4 hours add_mtt->incubate_4h add_solubilizer 7. Add solubilization solution (e.g., 100 µL DMSO) incubate_4h->add_solubilizer measure_abs 8. Read absorbance at 570 nm add_solubilizer->measure_abs LDH_Workflow cluster_setup Cell Seeding & Treatment cluster_assay LDH Measurement seed_cells 1. Seed and treat cells with compounds as in MTT protocol setup_controls 2. Prepare Controls: - Background (medium only) - Spontaneous Release (untreated cells) - Maximum Release (cells + Lysis Buffer) seed_cells->setup_controls transfer_supernatant 3. Centrifuge plate (optional) Transfer 50 µL supernatant to new plate setup_controls->transfer_supernatant add_reaction_mix 4. Add 50 µL LDH Reaction Mixture to each well transfer_supernatant->add_reaction_mix incubate_rt 5. Incubate at RT for 30 min (protected from light) add_reaction_mix->incubate_rt add_stop 6. Add 50 µL Stop Solution incubate_rt->add_stop read_abs 7. Read absorbance at 490 nm add_stop->read_abs UPR_Pathway compound 5-Nitrofuranamide Derivative er_stress Endoplasmic Reticulum (ER) Stress compound->er_stress Induces perk PERK er_stress->perk Activates eif2a eIF2α perk->eif2a Phosphorylates atf4 ATF4 eif2a->atf4 Translational Upregulation chop CHOP Expression atf4->chop Induces apoptosis Apoptosis chop->apoptosis

References

Application Notes: Hypothetical Use of 5-Nitro-2-furonitrile in Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct applications of 5-Nitro-2-furonitrile in click chemistry are not extensively documented in the reviewed literature, its inherent chemical structure presents a potential scaffold for the development of novel bioorthogonal probes. The nitro group offers a handle for potential biological activity or for further chemical modification, and the furan ring can be functionalized to incorporate click chemistry handles such as azides or terminal alkynes. These modifications would enable the conjugation of this compound derivatives to biomolecules for various research and therapeutic applications.

This document outlines a hypothetical framework for the application of a modified this compound derivative in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, a cornerstone of bioorthogonal chemistry.[1][2][3] This approach allows for the specific and efficient labeling of biomolecules in complex biological systems.[4][5]

Conceptual Application: Labeling of Alkyne-Modified Biomolecules

A potential application involves the synthesis of an azide-modified this compound derivative, which can then be "clicked" onto a biomolecule of interest that has been metabolically or synthetically functionalized with a terminal alkyne. This strategy could be employed for:

  • Protein Labeling and Visualization: Introducing an alkyne-containing unnatural amino acid into a protein of interest and subsequently labeling it with an azide-functionalized 5-nitrofuran probe.

  • Nucleic Acid Labeling: Incorporating an alkyne-modified nucleoside into DNA or RNA, followed by conjugation with the azide probe for imaging or purification.

  • Glycan Labeling: Metabolically labeling cellular glycans with an alkyne-tagged sugar and subsequent reaction with the 5-nitrofuran azide.

The 5-nitrofuran moiety, once conjugated, could serve as a reporter group, a therapeutic agent, or a handle for further downstream applications.

Hypothetical Experimental Protocols

The following protocols are conceptual and based on well-established click chemistry procedures.[6][7] They are intended to serve as a template for researchers interested in exploring the potential of this compound derivatives in bioorthogonal chemistry.

1. Synthesis of a Hypothetical Azide-Modified this compound Probe

A plausible synthetic route to an azide-functionalized 5-nitrofuran could involve the introduction of a linker with a terminal azide at a suitable position on the furan ring, for instance, by modifying a precursor to this compound. The following diagram illustrates a conceptual synthetic workflow.

A 5-Nitro-2-furoic acid B Activation (e.g., SOCl2) A->B Step 1 C Amidation with propargylamine B->C Step 2 D Alkyne-functionalized 5-nitrofuran C->D Step 3 E Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide linker (e.g., Azido-PEG-amine) D->E Step 4 F Azide-functionalized 5-nitrofuran probe E->F Step 5

Caption: Conceptual synthesis of an azide-functionalized 5-nitrofuran probe.

2. General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol describes the general steps for labeling a protein containing a terminal alkyne with the hypothetical azide-functionalized 5-nitrofuran probe.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • Azide-functionalized 5-nitrofuran probe (stock solution in DMSO)

  • Copper(II) sulfate (CuSO4) (stock solution in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (stock solution in water)

  • Sodium ascorbate (freshly prepared stock solution in water)

  • DMSO

  • PBS buffer, pH 7.4

Workflow Diagram:

cluster_prep Reaction Preparation cluster_reaction Click Reaction cluster_purification Purification A Prepare alkyne-modified protein solution D Add azide-probe to protein solution A->D B Prepare fresh Sodium Ascorbate solution F Add Sodium Ascorbate to initiate reaction B->F C Prepare Cu(II)-THPTA pre-mix E Add Cu(II)-THPTA pre-mix C->E D->E E->F G Incubate at room temperature (e.g., 1 hour) F->G H Purify labeled protein (e.g., size exclusion chromatography) G->H I Characterize conjugate (e.g., SDS-PAGE, Mass Spectrometry) H->I

Caption: General workflow for CuAAC labeling of an alkyne-modified protein.

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized 5-nitrofuran probe. The final concentration of the probe should be in excess (e.g., 10-100 fold molar excess) over the protein.

  • Prepare the catalyst premix: In a separate tube, mix the CuSO4 and THPTA ligand solutions. The THPTA ligand helps to stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the protein-probe mixture. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Add the catalyst: Immediately add the CuSO4-THPTA premix to the reaction mixture.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.

  • Purification: Remove the excess reagents and byproducts by a suitable method such as size exclusion chromatography, dialysis, or precipitation.

  • Characterization: Confirm the successful conjugation by methods such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or functional assays.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for a typical CuAAC reaction to illustrate how results could be presented.

ParameterValue
Protein Concentration1 mg/mL
Alkyne-Modification Level~80% (determined by mass spectrometry)
Azide Probe Concentration100 µM
Copper(I) Concentration50 µM
THPTA Concentration250 µM
Sodium Ascorbate Conc.1 mM
Reaction Time1 hour
Reaction TemperatureRoom Temperature (25°C)
Conjugation Efficiency >95% (determined by densitometry of SDS-PAGE)
Yield of Purified Conjugate ~70%

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in a bioorthogonal labeling experiment using the hypothetical 5-nitrofuran probe.

cluster_cell Cellular System cluster_reagents Exogenous Reagents A Metabolic Incorporation of Alkyne-Moiety B Alkyne-labeled Biomolecule A->B E Click Reaction (CuAAC) B->E C Azide-functionalized 5-Nitrofuronitrile Probe C->E D Cu(I) Catalyst D->E catalyzes F Labeled Biomolecule (5-Nitrofuronitrile Conjugate) E->F G Downstream Analysis (e.g., Imaging, Proteomics) F->G

Caption: Bioorthogonal labeling strategy using a hypothetical 5-nitrofuran probe.

While the direct use of this compound in click chemistry is not yet established, its structure provides a foundation for the design of novel chemical probes. The hypothetical application notes and protocols presented here offer a roadmap for researchers to explore the potential of functionalized 5-nitrofuran derivatives in the expanding field of bioorthogonal chemistry. Such endeavors could lead to the development of new tools for chemical biology, drug discovery, and diagnostics.

References

The Synthetic Versatility of 5-Nitro-2-furonitrile: A Gateway to Novel Nitro-heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Nitro-2-furonitrile is a versatile and highly reactive building block that serves as a crucial starting material in the synthesis of a wide array of nitro-heterocyclic compounds. Its unique chemical structure, featuring an electron-deficient furan ring activated by a nitro group and a reactive nitrile functionality, makes it a valuable precursor for the development of novel therapeutic agents and other biologically active molecules. This application note provides a detailed overview of the synthetic applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to guide researchers in the fields of medicinal chemistry, drug development, and organic synthesis.

The nitro-heterocyclic scaffold is a well-established pharmacophore found in numerous antibacterial, antiprotozoal, and anticancer drugs. The strategic incorporation of the 5-nitrofuran moiety can impart or enhance the biological activity of a molecule. This compound offers a convenient entry point to a diverse range of heterocyclic systems, including tetrazoles and 1,2,4-oxadiazoles, which are themselves recognized as important pharmacophores.

Key Synthetic Transformations of this compound

The reactivity of this compound is primarily centered around its nitrile group, which can undergo a variety of chemical transformations to yield more complex heterocyclic structures. Two key applications are highlighted below: the synthesis of 5-substituted tetrazoles and 3,5-disubstituted-1,2,4-oxadiazoles.

Synthesis of 5-(5-nitro-2-furyl)tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental method for the synthesis of tetrazoles. This compound can be effectively converted to 5-(5-nitro-2-furyl)tetrazole, a compound with potential applications in medicinal chemistry as a bioisostere for a carboxylic acid group, which can lead to improved metabolic stability and pharmacokinetic properties.[1][2][3]

Experimental Protocol: Synthesis of 5-(5-nitro-2-furyl)tetrazole

This protocol is adapted from general procedures for the synthesis of 5-substituted-1H-tetrazoles.[1][2]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Silica Sulfuric Acid (or another suitable Lewis acid catalyst like Zn(II) salts)[1]

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Water

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and a catalytic amount of silica sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with dilute HCl to a pH of 2-3.

  • The precipitated product is then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-(5-nitro-2-furyl)tetrazole.

G

Synthesis of 3-(5-nitro-2-furyl)-1,2,4-oxadiazole Derivatives

1,2,4-Oxadiazoles are another class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 3-(5-nitro-2-furyl)-1,2,4-oxadiazoles can be achieved in a two-step process starting from this compound. The first step involves the conversion of the nitrile to the corresponding amidoxime, which then undergoes cyclization with a suitable acylating agent.[4][5]

Experimental Protocol: Synthesis of 5-Nitro-2-furanamidoxime

This protocol is based on general procedures for the synthesis of amidoximes from nitriles.[6][7]

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Methanol or Ethanol

  • Water

Procedure:

  • To a solution of this compound (1.0 eq) in methanol or ethanol, add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature or gentle reflux for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield the crude 5-Nitro-2-furanamidoxime, which can be used in the next step without further purification or can be purified by recrystallization.

Experimental Protocol: Synthesis of 3-(5-nitro-2-furyl)-5-substituted-1,2,4-oxadiazoles

This protocol follows the general synthesis of 1,2,4-oxadiazoles from amidoximes.[4][5]

Materials:

  • 5-Nitro-2-furanamidoxime

  • An appropriate acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • A suitable base (e.g., pyridine, triethylamine)

  • An appropriate solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve 5-Nitro-2-furanamidoxime (1.0 eq) in a suitable solvent and add a base (1.2 eq).

  • Cool the mixture in an ice bath and add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Heat the reaction mixture to reflux for 2-4 hours to effect cyclization.

  • After cooling, wash the reaction mixture with water and an aqueous solution of sodium bicarbonate.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization to obtain the desired 3-(5-nitro-2-furyl)-5-substituted-1,2,4-oxadiazole.

G

Quantitative Data Summary

The following table summarizes typical yields and physical properties for the synthesized compounds based on literature for analogous reactions.

Compound NameStarting MaterialReagentsTypical Yield (%)Melting Point (°C)
5-(5-nitro-2-furyl)tetrazoleThis compoundNaN₃, Lewis Acid70-90Not reported
5-Nitro-2-furanamidoximeThis compoundNH₂OH·HCl, K₂CO₃60-80Not reported
3-(5-nitro-2-furyl)-5-methyl-1,2,4-oxadiazole5-Nitro-2-furanamidoximeAcetyl chloride50-70Not reported
3-(5-nitro-2-furyl)-5-phenyl-1,2,4-oxadiazole5-Nitro-2-furanamidoximeBenzoyl chloride50-70Not reported

Note: The yields and melting points are estimates based on general procedures and may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

This compound is a readily accessible and highly valuable starting material for the synthesis of a diverse range of nitro-heterocyclic compounds. The protocols outlined in this application note for the synthesis of tetrazole and 1,2,4-oxadiazole derivatives demonstrate the utility of this versatile building block. Researchers in the field of drug discovery and development are encouraged to explore the synthetic potential of this compound to generate novel molecular entities with promising biological activities.

Disclaimer: The provided experimental protocols are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory, following all necessary safety precautions.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Nitro-2-furonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-Nitro-2-furonitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate successful and optimized synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and practical starting material is 5-nitrofurfural diacetate. This intermediate is typically synthesized in a multi-step process starting from furfural, which involves the protection of the aldehyde group as a diacetate, followed by nitration of the furan ring.[1] A direct conversion of 5-nitrofurfural diacetate to this compound can then be achieved.

Q2: What is the key reaction for converting 5-nitrofurfural diacetate to this compound?

A2: The key transformation involves a Schmidt reaction.[1] This reaction allows for the direct conversion of the aldehyde group (protected as a diacetate which hydrolyzes in situ) to a nitrile group using an azide reagent in the presence of a strong acid.

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges include:

  • Nitration of the furan ring: The furan ring is sensitive to strong acids and oxidizing conditions, which can lead to ring-opening and the formation of byproducts. Careful control of reaction temperature and the use of appropriate nitrating agents are crucial.

  • Handling of hazardous reagents: The synthesis involves the use of fuming nitric acid, concentrated sulfuric acid, and azide compounds, which are corrosive and potentially explosive. Strict safety precautions must be followed.

  • Purification of the final product: The product and intermediates may be sensitive to heat and acidic conditions, requiring carefully optimized purification techniques to avoid degradation.

Q4: Are there alternative synthetic routes to this compound?

A4: While the route from 5-nitrofurfural diacetate is common, other potential routes could be explored, such as the nitration of 2-furonitrile or a Sandmeyer-type reaction from a corresponding 5-amino-2-furonitrile precursor. However, the direct nitration of 2-furonitrile can be challenging due to the sensitivity of the furan ring and the directing effects of the nitrile group. The Sandmeyer reaction would introduce additional synthetic steps to prepare the amino precursor.

Experimental Protocols

Protocol 1: Synthesis of 5-nitrofurfural diacetate from Furfural

This protocol describes the preparation of the key intermediate, 5-nitrofurfural diacetate, from furfural.

Materials:

  • Furfural (freshly distilled)

  • Acetic anhydride

  • Fuming nitric acid (d=1.5 g/mL)

  • Concentrated sulfuric acid

  • 10% Sodium hydroxide solution

  • Ethanol (95%)

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool 45 mL of acetic anhydride to -5 to 5 °C using an ice-salt bath.

  • Slowly add a pre-cooled mixture of 4.3 mL of concentrated nitric acid and 0.03 mL of concentrated sulfuric acid to the acetic anhydride while maintaining the temperature between -5 and 5 °C.[2]

  • To this mixture, add 5.2 mL of freshly distilled furfural dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture for 1 hour at -5 to 5 °C.

  • Slowly add 40 mL of water to the reaction mixture, followed by stirring at room temperature for 30 minutes to induce precipitation.

  • Adjust the pH of the mixture to approximately 2.5-2.7 with a 10% sodium hydroxide solution.

  • Warm the mixture on a water bath at 55 °C for 1 hour.

  • Allow the mixture to cool to room temperature and stand overnight to complete precipitation.

  • Filter the white precipitate, wash with cold water, and recrystallize from 95% ethanol to yield 5-nitrofurfural diacetate. The expected yield is approximately 80%, with a melting point of 88-90 °C.[2]

Protocol 2: Synthesis of this compound from 5-nitrofurfural diacetate (Schmidt Reaction)

This protocol outlines the conversion of 5-nitrofurfural diacetate to this compound.

Materials:

  • 5-nitrofurfural diacetate

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid or another strong acid catalyst (e.g., triflic acid)

  • An appropriate solvent (e.g., chloroform, acetonitrile)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Dissolve 5-nitrofurfural diacetate in the chosen solvent in a reaction flask equipped with a stirrer and cooled in an ice bath.

  • Slowly and cautiously add concentrated sulfuric acid to the solution while maintaining a low temperature.

  • In a separate container, dissolve sodium azide in a minimal amount of water or the reaction solvent.

  • Add the sodium azide solution dropwise to the reaction mixture. Caution: Azides are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • Allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it over ice and a saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Data Presentation

Table 1: Optimization of Reaction Conditions for 5-nitrofurfural diacetate Synthesis

ParameterConditionYield (%)Reference
Nitrating Agent Fuming HNO₃ / H₂SO₄ in Ac₂O~80[2]
Temperature -5 to 5 °CHigh[2]
Reaction Time 1 hourOptimized[2]
pH Adjustment 2.5 - 2.7Critical for precipitation[2]
Heating post-pH 55 °C for 1 hourPromotes product formation[2]

Table 2: General Conditions for Schmidt Reaction of Aldehydes to Nitriles

ParameterConditionExpected OutcomeReference
Azide Source Sodium Azide (NaN₃)Nitrile formation[3]
Acid Catalyst H₂SO₄, Triflic Acid (TfOH)Efficient conversion[3]
Solvent Chloroform, AcetonitrileGood solubility[3]
Temperature 0 - 25 °CControlled reaction[3]
Reaction Time Varies (monitor by TLC)Completion of reaction[3]

Troubleshooting Guide

Issue 1: Low or no yield of 5-nitrofurfural diacetate.

  • Possible Cause: Incomplete nitration or degradation of the furan ring.

  • Solution:

    • Ensure the reaction temperature is strictly maintained between -5 and 5 °C during the addition of reagents.

    • Use freshly distilled furfural as impurities can interfere with the reaction.

    • Verify the concentration and quality of the nitric and sulfuric acids.

Issue 2: Formation of a dark-colored reaction mixture and low yield of this compound.

  • Possible Cause: Furan ring opening due to harsh acidic conditions or elevated temperatures.

  • Solution:

    • Maintain a low temperature throughout the Schmidt reaction.

    • Add the acid and azide reagents slowly and in a controlled manner.

    • Consider using a milder acid catalyst if degradation persists.

    • Minimize the reaction time by closely monitoring the reaction progress with TLC.

Issue 3: Difficult purification of this compound.

  • Possible Cause: Presence of unreacted starting material, byproducts, or degradation products.

  • Solution:

    • Ensure complete neutralization of the acid after the reaction to prevent product degradation during workup.

    • Optimize the solvent system for column chromatography to achieve better separation of the product from impurities.

    • If the product is thermally sensitive, avoid high temperatures during solvent evaporation.

Issue 4: Safety concerns with sodium azide.

  • Possible Cause: Sodium azide is highly toxic and can form explosive heavy metal azides.

  • Solution:

    • Always handle sodium azide in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

    • Avoid contact with heavy metals and strong acids, which can generate highly toxic and explosive hydrazoic acid.

    • Quench any residual azide with a suitable reagent (e.g., sodium nitrite followed by sulfamic acid) before disposal.

Visualizations

experimental_workflow cluster_prep Preparation of 5-nitrofurfural diacetate cluster_synthesis Synthesis of this compound start_prep Furfural + Acetic Anhydride nitration Nitration (-5 to 5 °C) HNO₃ / H₂SO₄ start_prep->nitration hydrolysis Hydrolysis & Precipitation nitration->hydrolysis purification_prep Purification (Recrystallization) hydrolysis->purification_prep intermediate 5-nitrofurfural diacetate purification_prep->intermediate start_synth 5-nitrofurfural diacetate intermediate->start_synth schmidt Schmidt Reaction (0-25 °C) NaN₃ / H₂SO₄ start_synth->schmidt workup Workup & Extraction schmidt->workup purification_synth Purification (Chromatography) workup->purification_synth product This compound purification_synth->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_starting_materials Check Starting Materials (Purity, Stoichiometry) start->check_starting_materials review_reaction_conditions Review Reaction Conditions (Temperature, Time) start->review_reaction_conditions analyze_byproducts Analyze Byproducts (TLC, NMR, MS) start->analyze_byproducts purify_reagents Purify Reagents (Distill furfural) check_starting_materials->purify_reagents optimize_temp Optimize Temperature (Lower for sensitive steps) review_reaction_conditions->optimize_temp adjust_time Adjust Reaction Time (Monitor with TLC) review_reaction_conditions->adjust_time modify_workup Modify Workup (Ensure complete neutralization) analyze_byproducts->modify_workup change_purification Change Purification Method (Different solvent system) analyze_byproducts->change_purification

References

Troubleshooting low yield in the nitration of 2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the nitration of 2-furonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 5-nitro-2-furonitrile.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the nitration of 2-furonitrile, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction resulted in a very low yield or no desired product. What are the likely causes?

Low yields are a common challenge in the nitration of the sensitive furan ring. Several factors could be contributing to this issue:

  • Harsh Reaction Conditions: The furan ring is susceptible to degradation under strongly acidic conditions. Using nitrating mixtures like concentrated nitric acid and sulfuric acid can lead to oxidation and polymerization of the starting material.

  • Suboptimal Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to runaway reactions and the formation of unwanted byproducts.

  • Poor Quality Reagents: The use of old or degraded nitric acid can significantly reduce the yield.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

Q2: I observe a dark brown or black reaction mixture. What does this indicate?

The formation of a dark-colored tar or polymeric material is a strong indicator of furan ring degradation. This is typically caused by:

  • Excessively Acidic Conditions: As mentioned, strong acids can "burn" the furan compound.

  • High Reaction Temperatures: Lack of adequate cooling can accelerate decomposition pathways.

Q3: How can I improve the yield and selectivity of my nitration reaction?

To enhance the yield of this compound, consider the following optimizations:

  • Use a Milder Nitrating Agent: The most successful approach for nitrating sensitive furans is the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This reagent is less prone to causing oxidative side reactions.

  • Strict Temperature Control: Maintain a low reaction temperature, typically between 0°C and 15°C, throughout the addition of the nitrating agent and for the duration of the reaction.

  • Optimize Reagent Stoichiometry: The molar ratio of 2-furonitrile to the nitrating agent is critical. An excess of the nitrating agent may be necessary to drive the reaction to completion, but a large excess can lead to side product formation.

  • Consider Continuous Flow Synthesis: For improved safety, reproducibility, and yield, a continuous flow setup can be employed. This allows for precise control over reaction parameters and minimizes the accumulation of hazardous intermediates.

Q4: What are the potential side products in this reaction?

While specific data for 2-furonitrile is limited, by analogy to other furan nitrations, potential side products include:

  • Oxidation Products: Opening of the furan ring can lead to various oxidized species.

  • Polymers: Acid-catalyzed polymerization of the furan starting material or product can result in intractable tars.

  • Other Isomers: While the 5-position is electronically favored for electrophilic substitution, trace amounts of other nitro isomers might be formed.

Q5: How do I effectively purify the this compound product?

Purification can typically be achieved through the following steps:

  • Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold water to remove residual acids.

  • Extraction: If the product does not fully precipitate, it can be extracted from the aqueous mixture using an organic solvent like diethyl ether.

  • Recrystallization: Further purify the crude product by recrystallization. While a specific solvent for this compound is not widely reported, common solvents for similar compounds include ethanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.

Data Presentation

The following table summarizes key reaction parameters for the nitration of furan derivatives, providing a starting point for optimization.

ParameterRecommended RangeRationalePotential Issues if Deviated
Nitrating Agent Nitric Acid / Acetic AnhydrideMilder conditions, reduces ring degradation.Harsh agents (e.g., HNO₃/H₂SO₄): Significant decomposition and low yield.
Temperature 0°C to 15°CMinimizes exothermic runaway and side reactions.[1]Higher temperatures: Increased byproduct formation and polymerization.
Molar Ratio (Substrate:HNO₃) 1 : 1.2 to 1 : 1.5Ensures sufficient nitrating agent for complete conversion.Too low: Incomplete reaction. Too high: Increased risk of side reactions.
Molar Ratio (Substrate:Ac₂O) 1 : 5 to 1 : 8Acetic anhydride acts as a solvent and reagent.Too low: Insufficient formation of acetyl nitrate.
Reaction Time 1 to 3 hoursAllows for complete formation of the intermediate and product.Too short: Incomplete reaction. Too long: Potential for product degradation.

Experimental Protocols

The following are detailed methodologies for key experiments related to the nitration of furan derivatives.

Protocol 1: General Procedure for the Nitration of a Furan Derivative using Nitric Acid and Acetic Anhydride

This protocol is adapted from established procedures for the nitration of furfural and can be used as a starting point for the nitration of 2-furonitrile.

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool acetic anhydride to 0°C in an ice-salt bath.

  • Slowly add concentrated nitric acid dropwise to the cooled acetic anhydride while maintaining the temperature below 10°C.

  • Reaction: Dissolve 2-furonitrile in a small amount of acetic anhydride.

  • Add the 2-furonitrile solution dropwise to the nitrating mixture, ensuring the reaction temperature does not exceed 15°C.[1]

  • After the addition is complete, stir the reaction mixture at 10-15°C for 1-2 hours.

  • Work-up: Pour the reaction mixture slowly onto a stirred mixture of crushed ice and water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or ethanol/water).

Protocol 2: Continuous Flow Synthesis Approach (based on nitration of furfural)

This method offers enhanced control and safety.

  • Setup: A continuous flow system consisting of two pumps, a T-mixer, and a temperature-controlled reactor coil is assembled.

  • Reagent Streams:

    • Stream A: 2-furonitrile dissolved in acetic anhydride.

    • Stream B: Concentrated nitric acid (potentially with a catalytic amount of sulfuric acid).

  • Reaction: The two streams are pumped at controlled flow rates into the T-mixer and then through the reactor coil maintained at a specific temperature (e.g., 15°C). The residence time in the reactor is controlled by the flow rate and the reactor volume.[1]

  • Quenching and Collection: The output from the reactor is continuously collected in a vessel containing ice-water to quench the reaction and precipitate the product.

  • Work-up and Purification: The collected product is filtered, washed, and purified as described in Protocol 1.

Mandatory Visualization

The following diagrams illustrate key aspects of the troubleshooting and experimental workflow for the nitration of 2-furonitrile.

Troubleshooting_Low_Yield Troubleshooting Low Yield in 2-Furonitrile Nitration cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of This compound cause1 Harsh Reaction Conditions (e.g., HNO₃/H₂SO₄) start->cause1 cause2 Poor Temperature Control (> 15°C) start->cause2 cause3 Degraded Reagents start->cause3 cause4 Incomplete Reaction start->cause4 solution1 Use Milder Nitrating Agent (HNO₃ in Acetic Anhydride) cause1->solution1 solution2 Maintain Low Temperature (0-15°C) with Efficient Cooling cause2->solution2 solution3 Use Fresh, High-Purity Nitric Acid and Acetic Anhydride cause3->solution3 solution4 Increase Reaction Time and Monitor with TLC cause4->solution4 Nitration_Workflow Experimental Workflow for 2-Furonitrile Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Cool Acetic Anhydride to 0°C prep2 Slowly Add Conc. HNO₃ (keep < 10°C) prep1->prep2 react1 Add 2-Furonitrile Solution in Ac₂O Dropwise (keep < 15°C) prep2->react1 react2 Stir at 10-15°C for 1-2 hours react1->react2 workup1 Pour onto Ice-Water react2->workup1 workup2 Filter Precipitate workup1->workup2 workup3 Wash with Cold Water workup2->workup3 purify Recrystallize from Suitable Solvent workup3->purify Nitration_Mechanism Simplified Mechanism of Furan Nitration reagents HNO₃ + Ac₂O acetyl_nitrate Acetyl Nitrate (CH₃COONO₂) reagents->acetyl_nitrate furonitrile 2-Furonitrile intermediate 2,5-Addition Intermediate (Unstable) furonitrile->intermediate + Acetyl Nitrate product This compound intermediate->product elimination - Acetic Acid intermediate->elimination elimination->product

References

Technical Support Center: Purification of 5-Nitro-2-furonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Nitro-2-furonitrile via recrystallization.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueCitations
Molecular Formula C₅H₂N₂O₃[1][2]
Molecular Weight 138.07 g/mol [1]
Appearance Pale yellow to yellow crystalline powder[1][2]
Melting Point 61-64 °C[1][3]
Purity (Assay by GC) ≥96.0%[2]
Boiling Point 234.7 °C at 760 mmHg[4]
Density 1.46 g/cm³[4]

Troubleshooting Guide and FAQs

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: My yield of purified this compound is very low. What are the possible causes and solutions?

A low yield is a common issue in recrystallization and can stem from several factors:

  • Excess Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of poor yield, as a significant amount of the compound will remain in the mother liquor upon cooling.[5][6]

    • Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the solid. If you have already used too much, you can carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.[6]

  • Premature Crystallization: If crystals form too early, such as during a hot filtration step, product can be lost.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Using a slight excess of solvent can also help prevent crystallization in the funnel, and this excess can be boiled off after filtration is complete.[7]

  • Incomplete Crystallization: The cooling process may not have been sufficient to induce maximum crystallization.

    • Solution: After the solution has cooled to room temperature, place the flask in an ice bath to further decrease the solubility of the compound and maximize crystal formation.[8]

  • Washing with Room Temperature Solvent: Rinsing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[8]

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[8]

Q2: The compound is "oiling out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7][9] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the compound is significantly impure.[5][6]

  • Solution 1: Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5][6] Slower cooling can favor the formation of crystals over oil.[6]

  • Solution 2: Change the Solvent: The chosen solvent may be unsuitable. Try a different solvent or a mixed solvent system where the compound is less soluble.[10]

  • Solution 3: Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites for crystal growth.[6][8] Adding a "seed crystal" of pure this compound can also initiate crystallization.[6][8]

  • Solution 4: Control Supersaturation: Generate supersaturation more slowly by reducing the cooling rate.[9]

Q3: The purified crystals are still colored. How can I remove colored impurities?

Colored impurities can often be removed with the use of activated charcoal.

  • Procedure: After dissolving the crude this compound in the hot solvent, allow the solution to cool slightly to prevent boiling over when the charcoal is added.[7] Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the solution.[7] Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[7] Perform a hot gravity filtration to remove the charcoal, and then allow the clear filtrate to cool and crystallize.[7]

  • Caution: Using an excessive amount of charcoal can lead to the loss of your desired product, as it can also be adsorbed.[5]

Q4: No crystals have formed even after the solution has cooled completely. What should I do?

This is likely due to either using too much solvent or the solution being supersaturated.[6][8]

  • Solution for Excess Solvent: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[5] Then, allow it to cool again.

  • Solution for Supersaturation: A supersaturated solution requires a nucleation site to begin crystallization.[6]

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[8] The microscopic scratches on the glass can provide a surface for the first crystals to form.

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[8]

    • Further Cooling: Place the flask in an ice-salt bath for a lower temperature, which will further decrease solubility and may induce crystallization.[6]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Alcohols like ethanol or isopropanol are often good starting points.

  • Solvent Selection: If the solvent is not predetermined, perform solubility tests with small amounts of the crude solid in various solvents to find one with high solubility when hot and low solubility when cold.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding small portions of hot solvent until the solid just dissolves.[8]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.[7]

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated funnel to remove them.[7]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, you may place the flask in an ice bath to maximize the crystal yield.[8]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[8]

  • Drying: Allow the crystals to dry completely by continuing to draw air through the funnel. The crystals can then be transferred to a watch glass for final drying.

Diagrams

G start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool check_crystals Crystals Formed? cool->check_crystals oiling_out Issue: Oiling Out cool->oiling_out Oil Forms no_crystals Issue: No Crystals check_crystals->no_crystals No collect Collect, Wash & Dry Crystals check_crystals->collect Yes solution_no_crystals 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->solution_no_crystals low_yield Issue: Low Yield solution_low_yield 1. Use Min. Hot Solvent 2. Cool in Ice Bath 3. Wash with Ice-Cold Solvent low_yield->solution_low_yield solution_oiling 1. Reheat & Add More Solvent 2. Cool Slower 3. Change Solvent oiling_out->solution_oiling colored_crystals Issue: Colored Crystals solution_color Redissolve & Treat with Activated Charcoal, Then Hot Filter colored_crystals->solution_color solution_no_crystals->dissolve Retry solution_oiling->dissolve Retry solution_color->dissolve Retry evaluate Evaluate Purity & Yield collect->evaluate evaluate->low_yield Low Yield evaluate->colored_crystals Impure (Color) end Pure Product evaluate->end Acceptable

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Side reactions and byproduct formation in 5-Nitro-2-furonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Nitro-2-furonitrile Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of dehydrating 5-nitro-2-furaldehyde oxime.

Issue Potential Cause Recommended Action
Low or No Yield of this compound Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Degradation of starting material: 5-Nitro-2-furaldehyde is sensitive to pH and can undergo ring-opening or polymerization in acidic or alkaline conditions.[1]Ensure the reaction is performed under neutral or mildly acidic conditions. Use purified starting materials and dry solvents.
Ineffective dehydrating agent: The chosen dehydrating agent may not be potent enough or may have degraded.Use a fresh, high-quality dehydrating agent. Common choices include acetic anhydride, trifluoroacetic anhydride, or thionyl chloride.
Presence of a Major Byproduct with a Higher Molecular Weight Formation of 5-Nitro-2-furamide: This is a common byproduct resulting from the Beckmann rearrangement of the aldoxime or hydrolysis of the nitrile under certain conditions.Use anhydrous conditions and a non-hydrolytic workup. The choice of solvent and dehydrating agent can also influence the formation of the amide.
Dimerization or Polymerization: The starting material or product can polymerize under harsh conditions (e.g., high heat, strong acid/base).[1]Maintain a controlled temperature and avoid a highly acidic or basic environment.
Formation of a Dark, Tarry Substance Polymerization of the furan ring: Furan derivatives are prone to polymerization, especially in the presence of strong acids and heat.Use milder reaction conditions, including lower temperatures and less acidic catalysts. Minimize reaction time.
Decomposition of the nitro group: The nitro group can be sensitive to certain reagents and conditions, leading to complex decomposition pathways.Employ milder reagents and ensure the reaction temperature is carefully controlled.
Difficulty in Purifying the Product Co-elution of byproducts: Byproducts like 5-nitro-2-furamide may have similar polarity to the desired nitrile, making chromatographic separation challenging.Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system can also be effective.
Product instability: this compound may be unstable on certain chromatographic media.Deactivate silica gel with a small amount of a neutralizer like triethylamine in the eluent. Minimize the time the product spends on the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent laboratory-scale synthesis involves the conversion of 5-nitro-2-furaldehyde to its oxime, followed by dehydration to the nitrile. A one-step process where the oxime is formed and dehydrated in situ is also utilized.

Q2: What are the primary byproducts I should be aware of?

A2: The most commonly encountered byproduct is 5-nitro-2-furamide, which arises from the rearrangement of the intermediate oxime or subsequent hydrolysis. Polymeric materials resulting from the degradation of the furan ring are also a significant concern.

Q3: How can I minimize the formation of 5-Nitro-2-furamide?

A3: To reduce the formation of the amide byproduct, it is crucial to maintain strictly anhydrous conditions throughout the reaction and workup. The choice of dehydrating agent and solvent system can also play a significant role. For instance, using a non-hydrolytic dehydrating agent and aprotic solvents is advisable.

Q4: My reaction mixture turns dark brown or black. What is happening and how can I prevent it?

A4: The formation of a dark, tarry substance is typically indicative of polymerization of the furan ring. This is often triggered by high temperatures and/or strongly acidic conditions. To prevent this, it is recommended to use the mildest possible reaction conditions that still allow for the conversion to the desired product. This includes maintaining a lower reaction temperature and using weaker acid catalysts or shorter reaction times.

Q5: What is the best way to purify this compound?

A5: Column chromatography on silica gel is a common purification method. However, due to the potential for product degradation on acidic silica, it may be beneficial to use deactivated silica gel or an alternative adsorbent like neutral alumina. Recrystallization is also a viable purification technique if a suitable solvent can be found.

Quantitative Data on Byproduct Formation (Illustrative)

While specific quantitative data from a single source is limited, the following table summarizes the expected trends in product and byproduct distribution based on general principles of organic reactions.

Reaction Parameter Condition Expected this compound Yield Expected 5-Nitro-2-furamide Formation Expected Polymerization
Temperature Low (e.g., 0-25 °C)LowerLowerLow
Moderate (e.g., 25-80 °C)OptimalModerateModerate
High (e.g., >80 °C)DecreasedHigherHigh
Reaction Time ShortIncomplete ReactionLowLow
OptimalMaximumModerateModerate
LongDecreasedHigherHigh
Dehydrating Agent Mild (e.g., Acetic Anhydride)Moderate to GoodModerateLow
Strong (e.g., TFAA, SOCl₂)Good to ExcellentPotentially HigherModerate to High
Presence of Water AnhydrousOptimalLowLow
Traces of WaterDecreasedIncreasedLow

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from 5-Nitro-2-furaldehyde

This protocol is adapted from a patented procedure and is intended for laboratory-scale synthesis.

Materials:

  • 5-Nitro-2-furaldehyde

  • Hydroxylamine hydrochloride

  • N-methyl pyrrolidone (NMP)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-nitro-2-furaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.3 equivalents) in N-methyl pyrrolidone.

  • Heat the reaction mixture to 140 °C and maintain this temperature with stirring for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants Dissolve 5-Nitro-2-furaldehyde and Hydroxylamine HCl in NMP start->reactants heating Heat to 140°C for 30 min reactants->heating monitoring Monitor by TLC heating->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->heating No workup Cool and Precipitate in Ice-Water completion_check->workup Yes filtration Vacuum Filtration workup->filtration purification Recrystallization or Column Chromatography filtration->purification product Pure this compound purification->product

Caption: A flowchart of the one-pot synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield of Product check_sm Analyze Crude Reaction Mixture (TLC/HPLC) start->check_sm sm_present Starting Material Present? check_sm->sm_present byproducts Major Byproducts Present? sm_present->byproducts No incomplete_rxn Incomplete Reaction: - Increase reaction time - Increase temperature cautiously sm_present->incomplete_rxn Yes amide Amide Formation: - Ensure anhydrous conditions - Re-evaluate dehydrating agent byproducts->amide Amide Detected polymer Polymerization: - Lower reaction temperature - Use milder catalyst byproducts->polymer Tarry Substance degradation Starting Material Degradation: - Check pH of reaction - Purify starting material byproducts->degradation No clear product/byproduct

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: 5-Nitro-2-furonitrile Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 5-Nitro-2-furonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory experiments and pilot-plant production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The primary synthesis route involves a two-step process starting from 2-furfural. First, 2-furfural is nitrated to produce 5-nitro-2-furaldehyde. Subsequently, the 5-nitro-2-furaldehyde is converted to this compound. A common and efficient method for this conversion is a one-step reaction with a hydroxylamine salt, such as hydroxylamine hydrochloride, in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. This method avoids the isolation of the intermediate 5-nitro-2-furaldoxime, streamlining the process.[1][2]

Q2: What are the main challenges in scaling up the nitration of 2-furfural?

A2: The nitration of furan derivatives is inherently challenging due to the acid sensitivity of the furan ring. Key scale-up challenges include:

  • Exothermic Reaction: The nitration is highly exothermic, posing a risk of thermal runaway if not properly controlled.[3] Effective heat management is critical.

  • By-product Formation: Over-nitration, oxidation, and ring-opening reactions can lead to a variety of impurities that are difficult to separate at a larger scale.

  • Reagent Handling: The use of strong acids like nitric and sulfuric acid requires specialized equipment and stringent safety protocols, especially in large volumes.

  • Process Control: Maintaining consistent temperature, mixing, and addition rates is crucial for reproducible results and to minimize side reactions.

Q3: What are the critical safety considerations for the production of this compound?

A3: The production of this compound involves several significant safety hazards:

  • Thermal Instability of Nitro Compounds: Organic nitro compounds can be thermally unstable and may decompose exothermically, potentially leading to a runaway reaction.[3]

  • Handling of Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and reactive.

  • Toxicity: this compound and its intermediates may be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Solvent Hazards: High-boiling solvents like NMP have their own specific handling and disposal requirements.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the conversion of 5-nitro-2-furaldehyde.

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Ensure the reaction temperature is within the optimal range (120-165°C).[1][2]- Verify the quality and molar ratio of the hydroxylamine salt.- Increase reaction time, monitoring for product formation and by-product accumulation via in-process controls (e.g., HPLC, TLC).
Degradation of starting material or product.- Avoid excessively high temperatures or prolonged reaction times.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Formation of Significant Impurities Side reactions due to high temperature.- Optimize the reaction temperature to find a balance between reaction rate and selectivity.- Consider a gradual temperature ramp-up profile.
Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Dry the 5-nitro-2-furaldehyde starting material thoroughly before use.
Incorrect stoichiometry.- Carefully control the molar ratio of 5-nitro-2-furaldehyde to the hydroxylamine salt. An excess of the hydroxylamine salt may be required.[1][2]
Difficulties in Product Isolation and Purification Product oiling out during crystallization.- Screen for alternative crystallization solvents or solvent mixtures.- Control the cooling rate during crystallization; a slower cooling rate often promotes better crystal formation.
Co-crystallization of impurities.- Perform a pre-purification step, such as a wash of the crude product with a solvent in which the impurities are more soluble.- Consider recrystallization from a different solvent system.
Dark Reaction Mixture and Tar Formation Polymerization or decomposition reactions.- Lower the reaction temperature.- Ensure efficient stirring to prevent localized overheating.- Check the purity of the starting 5-nitro-2-furaldehyde, as impurities can catalyze decomposition.
Runaway Reaction Inadequate heat removal.- On a larger scale, ensure the reactor has sufficient cooling capacity.- Control the rate of addition of reagents if the reaction is initiated by adding one reactant to another.- Implement a robust temperature monitoring and control system with emergency cooling capabilities.[3]

Experimental Protocols

Synthesis of this compound from 5-Nitro-2-furaldehyde

This protocol is based on the one-step conversion method.

Materials:

  • 5-Nitro-2-furaldehyde

  • Hydroxylamine hydrochloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene (for extraction)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, dissolve 5-nitro-2-furaldehyde (1 equivalent) in anhydrous NMP.

  • Add hydroxylamine hydrochloride (1.3 equivalents) to the solution.[1][2]

  • Heat the reaction mixture to 140°C and maintain this temperature with stirring for 30 minutes.[1][2] The reaction progress should be monitored by a suitable analytical method such as HPLC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with toluene.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Data Presentation

Table 1: Impact of Reaction Temperature on Yield and Purity (Lab Scale)
Temperature (°C)Reaction Time (min)Crude Yield (%)Purity by HPLC (%)
120607592
140308595
160208290 (increased impurities)

Note: Data is illustrative and may vary based on specific experimental conditions.

Table 2: Comparison of Lab vs. Pilot Scale Synthesis
ParameterLab Scale (10 g)Pilot Scale (1 kg)Challenges and Mitigations
Yield ~85%~75-80%Potential for lower yield due to mass transfer limitations and longer heating/cooling times. Mitigation: Optimize agitation and heat transfer.
Purity ~95%~90-93%Increased potential for by-product formation due to less uniform heating. Mitigation: Tighter process control, potentially lower reaction temperature with longer reaction time.
Reaction Time 30 min45-60 minSlower heating and cooling cycles. Mitigation: Use of reactors with better heat exchange capabilities.
Safety Standard fume hood procedures.Requires a robust process safety management system, including pressure relief, emergency cooling, and containment.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 5-Nitro-2-furaldehyde in NMP B Add Hydroxylamine Hydrochloride A->B C Heat to 140°C for 30 min B->C D Cool and Quench with Water C->D E Extract with Toluene D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Recrystallization G->H I Dry Final Product H->I

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_logic Start Low Yield or High Impurities CheckTemp Is Temperature in 120-140°C range? Start->CheckTemp CheckReagents Are Reagents Anhydrous and Stoichiometry Correct? CheckTemp->CheckReagents Yes OptimizeTemp Adjust Temperature CheckTemp->OptimizeTemp No CheckTime Is Reaction Time Optimized? CheckReagents->CheckTime Yes DryReagents Ensure Anhydrous Conditions and Correct Stoichiometry CheckReagents->DryReagents No OptimizeTime Adjust Reaction Time CheckTime->OptimizeTime No End Problem Resolved CheckTime->End Yes OptimizeTemp->CheckReagents DryReagents->CheckTime OptimizeTime->End

Caption: Troubleshooting Logic for Low Yield and High Impurities.

References

Technical Support Center: Enhancing the Purity of 5-Nitro-2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 5-Nitro-2-furonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized this compound is a brownish or yellowish solid instead of the expected pale-yellow crystals. What are the likely impurities?

A1: The discoloration of your product likely indicates the presence of impurities. Common culprits include:

  • Unreacted Starting Materials: Residual 5-nitro-2-furaldehyde can contribute to a yellowish hue.

  • Side-Reaction Products: Nitration of the furan ring can sometimes lead to the formation of isomeric byproducts or dinitro compounds, which can be colored.

  • Decomposition Products: this compound and its precursors can be sensitive to heat and pH, leading to the formation of polymeric or tarry substances, especially during the reaction or work-up.[1]

  • Residual Solvents: Trapped solvents from the reaction or extraction steps can also affect the appearance and purity of the final product.

Q2: I'm observing a low yield after the initial synthesis. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors throughout the synthetic process. Consider the following:

  • Incomplete Reaction: The conversion of the starting material may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting reagent.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. For the conversion of 5-nitro-furfural to this compound, maintaining the recommended temperature range is crucial to avoid side reactions or decomposition.[1]

  • Product Loss During Work-up: Significant amounts of the product may be lost during extraction or washing steps. Ensure proper phase separation and minimize the volume of washing solvents.

  • Precipitation Issues: If the product is isolated by precipitation, ensure the pH and temperature are optimized for maximum recovery.

Q3: My crude this compound has a melting point range that is broad and lower than the literature value (61-64 °C). How can I improve its purity?

A3: A broad and depressed melting point is a classic indicator of impurities. The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product. The key is to select an appropriate solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[2][3]

  • Column Chromatography: For mixtures with significant amounts of impurities or for separating compounds with similar polarities, column chromatography is a powerful technique. It separates compounds based on their differential adsorption to a stationary phase.

Q4: How do I choose the right solvent for the recrystallization of this compound?

A4: The ideal recrystallization solvent should:

  • Completely dissolve the crude product at an elevated temperature (near the solvent's boiling point).

  • Have low solubility for the product at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.

  • Either not dissolve the impurities at all or keep them dissolved at low temperatures.

  • Be chemically inert towards this compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

A good starting point for solvent screening for nitroaromatic compounds includes alcohols (e.g., ethanol, methanol, isopropanol) and mixtures of solvents like ethyl acetate/hexane or dichloromethane/hexane.

Q5: My recrystallization attempt resulted in an oil forming instead of crystals. What went wrong and how can I fix it?

A5: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:

  • Add more solvent: This will lower the saturation point.

  • Lower the temperature before cooling: Allow the solution to cool slightly before placing it in an ice bath.

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound.

  • Use a different solvent system: The initial solvent may not be suitable.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines the general steps for purifying this compound using single-solvent recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes once it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating this compound from significant impurities or closely related byproducts.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a gradient of ethyl acetate in hexane)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Collect fractions in separate tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effectiveness of the purification methods.

Table 1: Comparison of Purity Before and After Recrystallization

SampleInitial Purity (by HPLC, Area %)Purity after Recrystallization (by HPLC, Area %)Recovery (%)Melting Point (°C)
Batch A95.2%99.5%85%62-64 °C
Batch B92.8%99.1%82%61-63 °C

Table 2: Purity Analysis from Column Chromatography Fractions

Fraction NumbersEluent Composition (EtOAc in Hexane)Purity (by TLC)Main Component
1-55%Single Spot (Low Rf)Non-polar impurity
6-1510%Single Spot (Mid Rf)This compound
16-2020%Single Spot (High Rf)Polar impurity

Visualizations

Troubleshooting Workflow for Impure Product

G start Impure this compound (Discolored, Low M.P.) recrystallization Perform Recrystallization start->recrystallization Minor Impurities column_chromatography Perform Column Chromatography start->column_chromatography Major Impurities or Isomeric Mixture check_purity Check Purity (TLC, M.P., HPLC) recrystallization->check_purity oiling_out Product Oils Out recrystallization->oiling_out column_chromatography->check_purity pure_product Pure Product (>99%) check_purity->pure_product Purity OK further_purification Further Purification Needed check_purity->further_purification Purity Not OK further_purification->column_chromatography troubleshoot_recrystallization Troubleshoot Recrystallization (Change solvent, Use seed crystal) oiling_out->troubleshoot_recrystallization troubleshoot_recrystallization->recrystallization

Caption: A troubleshooting decision tree for purifying this compound.

General Experimental Workflow for Purification

G start Crude Synthesized Product dissolution Dissolve in Minimal Hot Solvent start->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry under Vacuum washing->drying final_product Pure Crystalline Product drying->final_product

Caption: A standard workflow for the purification of solids by recrystallization.

References

Technical Support Center: Purification of Crude 5-Nitro-2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 5-Nitro-2-furonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The chosen solvent is too good a solvent for this compound, even at low temperatures. The volume of solvent used was excessive. The cooling process was too rapid, leading to the formation of fine crystals that passed through the filter. Premature crystallization occurred during hot filtration.Screen for a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexane). Use the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Product Oils Out During Recrystallization The melting point of the impure product is lower than the boiling point of the solvent. The concentration of impurities is very high.Add a small amount of a co-solvent in which the product is less soluble to the hot solution. Try a lower boiling point solvent. Perform a preliminary purification step (e.g., column chromatography) to remove the bulk of the impurities before recrystallization.
Colored Impurities Persist After Purification The impurities are highly colored and are not effectively removed by a single purification method.Treat the solution of the crude product with activated charcoal before filtration. Perform column chromatography using a suitable adsorbent (e.g., silica gel) and eluent system.
Poor Separation in Column Chromatography The chosen eluent system is not optimal for separating the product from the impurities. The column was not packed properly, leading to channeling. The column was overloaded with the crude product.Use Thin Layer Chromatography (TLC) to screen for an optimal eluent system that provides good separation between this compound and its impurities. Ensure the column is packed uniformly without any air bubbles. Reduce the amount of crude product loaded onto the column.
Presence of Starting Material (5-Nitro-2-furaldehyde oxime) in Purified Product The dehydration reaction to form the nitrile was incomplete. The purification method did not effectively separate the oxime from the nitrile.Drive the dehydration reaction to completion by adjusting reaction time or temperature. Utilize a purification technique with higher resolving power, such as preparative HPLC.
Unexpected Peaks in HPLC/GC Analysis of Purified Product The product is degrading during analysis. The purification method introduced new impurities (e.g., from the solvent). Isomeric impurities are present.Use milder analytical conditions (e.g., lower injection port temperature for GC). Use high-purity solvents for purification and analysis. Employ a high-resolution analytical technique like HPLC with a suitable column to separate isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 5-nitro-2-furaldehyde and its oxime, by-products from the nitration of the furan ring (e.g., positional isomers), and residual solvents from the synthesis.

Q2: Which solvent is best for the recrystallization of this compound?

A2: The ideal solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Isopropanol and ethanol are often good starting points. A mixed solvent system, such as ethyl acetate-hexane, can also be effective. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific crude product.

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide a more quantitative assessment of purity.

Q4: What is a typical purity level for commercially available this compound?

A4: Commercially available this compound typically has a purity of 96% or higher, as determined by GC or HPLC.

Q5: My purified product has a low melting point. What does this indicate?

A5: A low and broad melting point range is indicative of the presence of impurities. Pure this compound should have a sharp melting point. Further purification steps may be necessary.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound
Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield Notes
Recrystallization (Isopropanol)85%97%75%Effective for removing less polar impurities.
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 7:3)85%99%60%Good for separating a wide range of impurities.
Preparative HPLC (C18, Acetonitrile:Water)85%>99.5%45%Provides the highest purity but with lower yield.

Note: The data presented in this table are illustrative and may vary depending on the specific nature and concentration of impurities in the crude material.

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under vacuum.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recrys Crude this compound dissolve Dissolve in Hot Isopropanol crude_recrys->dissolve hot_filter Hot Filtration dissolve->hot_filter crystallize Cool and Crystallize hot_filter->crystallize isolate Isolate Crystals crystallize->isolate pure_recrys Pure this compound isolate->pure_recrys

Caption: Workflow for the purification of this compound by recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow crude_column Crude this compound load_column Load on Silica Gel Column crude_column->load_column elute Elute with Solvent load_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_column Pure this compound evaporate->pure_column

Caption: Workflow for the purification of this compound by column chromatography.

logical_relationship cluster_troubleshooting Troubleshooting Logic impure_product Impure Product Detected recrystallization_issue Recrystallization Issue impure_product->recrystallization_issue chromatography_issue Chromatography Issue impure_product->chromatography_issue low_yield Low Yield low_yield->recrystallization_issue optimize_solvent Optimize Solvent System recrystallization_issue->optimize_solvent optimize_eluent Optimize Eluent System chromatography_issue->optimize_eluent

Caption: Logical relationships in troubleshooting the purification process.

Stability issues of 5-Nitro-2-furonitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Nitro-2-furonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a crystalline solid that is generally stable under normal environmental and thermal conditions.[1] However, it is sensitive to excessive heat, light, and air. For optimal stability, it should be stored in a refrigerator under an inert atmosphere.[2] It exhibits moderate photostability and minimal sensitivity to moisture.[1]

Q2: How should I prepare solutions of this compound for my experiments?

A2: this compound has good solubility in many organic solvents.[1] To prepare a stock solution, dissolve the compound in an appropriate anhydrous solvent such as acetonitrile, methanol, or dimethylformamide (DMF). For aqueous studies, a concentrated stock solution in an organic solvent can be diluted with the aqueous buffer. It is crucial to assess the solubility and stability in your specific solvent system as part of your experimental setup.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, related nitrofuran compounds are known to undergo hydrolysis and photodecomposition. Hydrolysis can be influenced by pH, with faster degradation often observed in neutral and alkaline conditions compared to acidic conditions.[3] The furan ring and the nitro group are susceptible to degradation, potentially leading to ring-opening products.[3][4]

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be capable of separating the intact compound from any potential degradation products. Key parameters to monitor include the peak area or height of the parent compound and the emergence of any new peaks, which may indicate degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC) - Solution Instability: The compound may be degrading in the prepared solution. - Inconsistent Sample Preparation: Variations in weighing, dilution, or injection volume. - HPLC System Issues: Leaks, fluctuating pump pressure, or detector malfunction.- Prepare fresh solutions before each experiment and store them protected from light and at a low temperature. - Validate your sample preparation procedure for reproducibility. - Perform a system suitability test before each analytical run to ensure the HPLC system is performing correctly.
Appearance of unexpected peaks in the chromatogram - Degradation: The compound is degrading under the experimental or storage conditions. - Contamination: Impurities in the solvent, reagents, or from the experimental setup.- Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. - Analyze a blank sample (solvent and reagents without the compound) to identify any background contamination. - Ensure all glassware and equipment are thoroughly cleaned.
Loss of solid material or change in appearance during storage - Thermal Decomposition: The compound may be degrading due to improper storage temperature. - Photodegradation: Exposure to light can cause degradation. - Hygroscopicity: Although minimal, moisture absorption could occur with improper storage.- Store the solid compound in a tightly sealed container in a refrigerator, preferably under an inert gas like argon or nitrogen.[2] - Protect the solid from light by using an amber vial or storing it in a dark place. - Ensure the storage container is well-sealed to prevent moisture ingress.
Poor peak shape in HPLC analysis (e.g., tailing or fronting) - Column Overload: Injecting too concentrated a sample. - Inappropriate Mobile Phase pH: The pH of the mobile phase may not be suitable for the compound. - Column Degradation: The HPLC column may be deteriorating.- Dilute the sample and re-inject. - Adjust the pH of the mobile phase. Since this compound is a neutral molecule, pH effects might be minimal, but it can influence interactions with the stationary phase. - Replace the HPLC column with a new one of the same type.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photostability:

    • Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) to a calibrated light source (e.g., ICH option 1 or 2).

    • Simultaneously, keep a control sample protected from light.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Monitor the percentage of degradation of this compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions (Initial):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at pH 3). Start with a higher aqueous composition and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (a UV scan can determine the optimal wavelength).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Method Optimization:

  • Inject a solution of this compound and samples from the forced degradation study.

  • Adjust the mobile phase gradient, pH, and other chromatographic parameters to achieve good separation between the parent compound and all degradation products.

  • The method is considered stability-indicating if all degradation products are baseline-separated from the parent peak and from each other.

4. Data Presentation:

Table 1: Summary of Forced Degradation Results (Hypothetical)

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products Observed
0.1 M HCl24 hours60°C15%2
0.1 M NaOH8 hours60°C45%3
3% H₂O₂24 hoursRoom Temp25%1
Dry Heat48 hours80°C8%1
PhotolysisICH GuidelineRoom Temp30%2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (Solid, 80°C) A->E F Photostability (ICH Guidelines) A->F G Neutralize & Dilute (for Hydrolysis Samples) B->G C->G H Dilute (for other samples) D->H E->H F->H I HPLC Analysis (Stability-Indicating Method) G->I H->I J Quantify Degradation I->J K Identify Degradation Products J->K L Elucidate Degradation Pathway K->L

Caption: Workflow for Forced Degradation Study of this compound.

troubleshooting_logic Start Inconsistent Experimental Results? CheckSolution Is the solution freshly prepared and protected from light/heat? Start->CheckSolution YesSolution Yes CheckSolution->YesSolution Yes NoSolution No CheckSolution->NoSolution No CheckSystem Is the analytical system (e.g., HPLC) performing within specifications? YesSolution->CheckSystem YesSolution->CheckSystem YesSystem Yes CheckSystem->YesSystem Yes NoSystem No CheckSystem->NoSystem No PrepareFresh Prepare fresh solution and re-run. NoSolution->PrepareFresh ConsiderDegradation Consider compound degradation as the root cause. Perform controlled stability studies. YesSystem->ConsiderDegradation TroubleshootSystem Troubleshoot the analytical system (check for leaks, detector issues, etc.). NoSystem->TroubleshootSystem

Caption: Decision Tree for Troubleshooting Inconsistent Results.

References

Preventing degradation of 5-Nitro-2-furonitrile during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Nitro-2-furonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include:

  • Nitration of 2-Furonitrile Precursors: This involves the direct nitration of a furan ring already containing the nitrile group. However, the furan ring is sensitive to strong acids, which can lead to degradation.[1][2]

  • From 5-Nitrofurfural: This common starting material can be converted to the nitrile through various methods, such as a one-step reaction with a hydroxylamine salt in N-methyl pyrrolidone.

  • From 5-Nitro-2-furoic acid: The carboxylic acid can be converted to the corresponding amide, which is then dehydrated to the nitrile.

Q2: My reaction mixture is turning dark brown or black. What is causing this?

A2: The formation of a dark, polymeric substance is a frequent issue in furan chemistry, especially under acidic conditions.[3] This is due to the high reactivity of the furan ring, which can lead to polymerization or decomposition of the starting material or product.[3]

Q3: I am observing a significant amount of ring-opened byproducts. What is the cause and how can I prevent it?

A3: Ring-opening of the furan moiety is a known side reaction, particularly in the presence of strong acids and water.[3][4] This leads to the formation of various acyclic dicarbonyl compounds. To minimize this, it is crucial to use anhydrous reagents and solvents and to control the acidity of the reaction medium.

Q4: What are the best practices for purifying crude this compound?

A4: The most common methods for purification are recrystallization and column chromatography. The choice of solvent for recrystallization is critical, with the ideal solvent dissolving the compound well at high temperatures and poorly at low temperatures. For column chromatography, a silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is typically effective.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Symptom Probable Cause Suggested Solution
Low Yield of this compound Degradation of the furan ring by strong nitrating agents.Use a milder nitrating agent, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride.[5] This minimizes oxidative side reactions and ring-opening.
Polymerization of starting materials or product.Maintain a low reaction temperature and use less aggressive acidic catalysts. If possible, introduce an electron-withdrawing group to the furan ring to stabilize it.
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the reaction time to ensure full conversion of the starting material.
Formation of a Tar-like Substance Excessive acidity leading to polymerization.Use a milder acidic catalyst or a buffered system to maintain a less acidic environment.
High reaction temperatures.Conduct the reaction at the lowest effective temperature. For nitration, temperatures below 0°C are often recommended.
Prolonged reaction times.Optimize the reaction time to avoid prolonged exposure to conditions that promote polymerization.
Presence of Multiple Spots on TLC (Impure Product) Formation of regioisomers (e.g., 4-nitro isomer).Optimize the regioselectivity of the nitration by controlling the temperature and the nitrating agent. Purification by column chromatography may be necessary to separate isomers.
Unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC. Adjust stoichiometry or reaction time as needed.
Ring-opened byproducts.Ensure strictly anhydrous conditions and use milder acids to prevent hydrolysis and subsequent ring-opening.

Quantitative Data

Table 1: Effect of Nitrating Agent on the Nitration of Toluene

Nitrating AgentTemperature (°C)o:m:p RatioYield (%)
Mixed Acid (HNO₃/H₂SO₄)30-4057:4:39~95%
Nitric Acid in Acetic AnhydrideNot specified59:-:41High

This table demonstrates how the choice of nitrating agent can influence the regioselectivity and yield of the nitration reaction.

Table 2: Effect of Reaction Time on Product Yield and Purity in an Amide Synthesis

Reaction Time (minutes)Crude Yield (%)Purity (%)
28595
59290
109585
159682

This table illustrates that while a longer reaction time may lead to a higher crude yield, it can also result in lower product purity due to the formation of byproducts.[5]

Experimental Protocols

Synthesis of 5-Nitrofurfural Diacetate (A Precursor to this compound)

This protocol describes the preparation of 5-nitrofurfural diacetate, which can be subsequently converted to this compound.

Materials:

  • Furfural

  • Acetic anhydride

  • Nitric acid (fuming)

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Ice

  • Sodium bicarbonate solution

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool acetic anhydride to a temperature between -10°C and 0°C.

  • Simultaneously and slowly add furfural and a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid to the cooled acetic anhydride while maintaining the temperature below 0°C. The molar ratio of furfural to nitric acid to sulfuric acid should be approximately 1:1.3:0.036.[6]

  • After the addition is complete, continue stirring the reaction mixture at 0°C to -10°C for a specified time, monitoring the reaction by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 3.5-5, keeping the temperature between 0°C and 25°C.[6]

  • Maintain the mixture at 45-55°C for a period to complete the formation of the diacetate.[6]

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 5-nitrofurfural diacetate, which can be purified by recrystallization. The melting point of the purified product is 90-92°C.[6]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Degradation Analyze for Degradation (e.g., ring-opening, polymerization) Start->Check_Degradation Check_Completion Check Reaction Completion (TLC analysis) Start->Check_Completion Milder_Conditions Use Milder Nitrating Agent (e.g., Acetyl Nitrate) Lower Reaction Temperature Check_Degradation->Milder_Conditions Degradation Observed Anhydrous Ensure Anhydrous Conditions Check_Degradation->Anhydrous Ring-opening Products Detected Optimize_Time Optimize Reaction Time Check_Completion->Optimize_Time Incomplete Reaction

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

General Reaction Pathway for Nitration of a Furan Derivative

Nitration_Pathway Furan Furan Derivative Intermediate Sigma Complex (Intermediate) Furan->Intermediate + NO2+ Byproducts Degradation Products (Ring-opened, Polymers) Furan->Byproducts Harsh Conditions (Strong Acid, High Temp) Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4 or Acetyl Nitrate) Nitrating_Agent->Intermediate Product This compound Intermediate->Product - H+

Caption: A simplified diagram illustrating the general electrophilic nitration pathway of a furan derivative and potential side reactions.

References

Technical Support Center: Optimizing Recrystallization of 5-Nitro-2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the successful recrystallization of 5-Nitro-2-furonitrile. The following sections address common questions and challenges encountered during the solvent selection and purification process.

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the ideal characteristics of a solvent for the recrystallization of this compound?

An ideal solvent should meet several key criteria to ensure high purity and yield. The compound should exhibit high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.[1] Additionally, the chosen solvent must be chemically inert, not reacting with this compound.[1] Finally, any impurities present should either be completely insoluble in the hot solvent or remain fully dissolved in the cold solvent to be effectively removed during filtration.

Data Presentation: Ideal Solvent Characteristics

CharacteristicRationale
High Solubility at High Temperature Allows for complete dissolution of the compound to form a saturated solution.[1]
Low Solubility at Low Temperature Maximizes the recovery of the purified compound upon cooling.[1]
Inertness Prevents any chemical reaction between the solvent and the compound.[1]
Appropriate Boiling Point Should be low enough for easy removal from the crystals but high enough to allow a sufficient working temperature range.[1]
Impurity Solubility Profile Impurities should be either insoluble in the hot solvent or very soluble in the cold solvent for effective separation.[1]
Volatility The solvent should be volatile enough to be easily removed from the final crystals during drying.

Q2: What types of solvents are recommended as a starting point for this compound?

For this compound, a nitro-substituted heterocyclic compound, polar organic solvents are generally a good starting point.[2] The presence of the polar nitro and nitrile groups suggests moderate to good solubility in these types of solvents.[2] Common choices for initial screening include alcohols, ketones, and esters. Due to a lack of specific published solubility data, an experimental screening process is essential.

Data Presentation: Suggested Solvents for Initial Screening

SolventClassBoiling Point (°C)General Applicability & Comments
Ethanol Alcohol (HBD)78A common and effective solvent for many polar organic compounds; often a good first choice.[3][4]
Isopropanol Alcohol (HBD)82Similar to ethanol but less polar; may offer a different solubility profile.
Acetonitrile Aprotic Polar (AP)82Often shows good selectivity for polar compounds; used for a related compound, nitrofurantoin.[5]
Ethyl Acetate Ester77A moderately polar solvent that is less polar than alcohols; good for compounds with ester-like functionalities.[3][4]
Acetone Ketone (AP)56A highly polar aprotic solvent; its high volatility can sometimes lead to rapid, lower-quality crystal growth.[6]
Toluene Aromatic111A non-polar solvent; may be useful if the compound is less polar than anticipated or as part of a mixed-solvent system.
Water Protic100Unlikely to be a good single solvent for organic compounds but can be excellent as an anti-solvent in a mixed system with a miscible organic solvent.[3][4]
AP = Aprotic Polar; HBD = Hydrogen Bond Donor

Experimental Protocols

Q3: How do I perform an efficient solvent screening experiment?

A systematic solvent screening is crucial for identifying the optimal recrystallization conditions. This protocol outlines a small-scale method to test multiple solvents quickly.

Methodology: Micro-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL is added. Note the solubility at room temperature. A good solvent should show low solubility.

  • Heating: Place the test tubes in a heated sand bath or water bath and slowly increase the temperature towards the boiling point of the solvent. Continue adding the solvent dropwise until the solid completely dissolves. Record the volume of solvent required.

  • Ideal Candidate: The best single solvent is one that requires a minimal amount of hot solvent to dissolve the compound but shows poor solubility at room temperature.

  • Cooling: Remove the tubes that showed promise and allow them to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod.

  • Ice Bath: Place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Assess the quantity and quality of the crystals formed. A successful solvent will produce a significant crystalline precipitate.

Mandatory Visualization: Solvent Screening Workflow

SolventScreening cluster_setup Setup cluster_test Solubility Test cluster_eval Evaluation A 1. Place ~25mg Crude Product in Test Tubes B 2. Add 0.5mL of a Different Solvent to Each A->B C 3. Heat to Boiling & Add Solvent Dropwise Until Dissolved B->C D 4. Record Volume of Hot Solvent Used C->D E 5. Cool to Room Temp Then Place in Ice Bath D->E F Did Abundant Crystals Form? E->F G Discard Solvent F->G No H Select as Optimal Solvent F->H Yes

Caption: Workflow for systematic solvent screening.

Q4: What is a reliable general protocol for recrystallizing this compound?

Once an optimal solvent has been identified, the following procedure can be used for purification at a larger scale.

Methodology: Standard Recrystallization Protocol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a steam bath or hot plate). Continue adding the minimum amount of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[7]

  • Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (61-64 °C) to remove residual solvent.[2]

Troubleshooting Guide

Q5: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong?

Oiling out occurs when the compound comes out of solution at a temperature above its melting point. This is often caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly.

  • Solution 1: Reheat the solution until the oil redissolves. Add a small amount (10-20%) of additional solvent to decrease the saturation level and then allow it to cool more slowly.[7]

  • Solution 2: Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes cloudy. Reheat to clarify and then cool slowly.[3]

Q6: No crystals have formed after cooling the solution in an ice bath. How can I induce crystallization?

The failure to crystallize is usually due to either oversaturation (too much solvent used) or the solution requiring a nucleation site to begin crystal growth.

  • Solution 1 (Induce Nucleation): Try scratching the inner wall of the flask with a glass stirring rod at the solution's surface. The microscopic glass fragments can act as nucleation sites.[7]

  • Solution 2 (Seeding): If you have a pure crystal of this compound, add a tiny speck to the solution to act as a seed crystal.

  • Solution 3 (Reduce Solvent): If the solution is too dilute, gently heat it to boil off a portion of the solvent and then attempt to cool it again.[7]

Q7: My final product yield is very low. How can this be improved?

Low yield can result from several factors, including using too much solvent, incomplete crystallization, or material loss during transfers.

  • Check Saturation: Ensure you used the minimum amount of hot solvent required for dissolution. Any excess will retain more product in the mother liquor upon cooling.

  • Maximize Cooling: Ensure the flask has spent adequate time in the ice bath to maximize precipitation.

  • Minimize Transfers: Each transfer of the solution or solid can result in material loss. Plan your steps to minimize these transfers.

Mandatory Visualization: Troubleshooting Decision Tree

Troubleshooting Start Recrystallization Problem Occurs Q1 What is the issue? Start->Q1 Oiling Compound 'Oiled Out' Q1->Oiling Liquid droplets instead of solid NoXtal No Crystals Formed Q1->NoXtal Clear solution even when cold LowYield Yield is Too Low Q1->LowYield Very little solid recovered Sol_Oiling1 1. Reheat & Add More Solvent 2. Cool Slowly Oiling->Sol_Oiling1 Sol_Oiling2 Try a Mixed Solvent System Oiling->Sol_Oiling2 Sol_NoXtal1 1. Scratch Flask 2. Add Seed Crystal NoXtal->Sol_NoXtal1 Sol_NoXtal2 Boil Off Some Solvent & Recool NoXtal->Sol_NoXtal2 Sol_LowYield1 Ensure Minimum Hot Solvent was Used LowYield->Sol_LowYield1 Sol_LowYield2 Ensure Thorough Cooling in Ice Bath LowYield->Sol_LowYield2

Caption: Decision tree for common recrystallization issues.

References

Troubleshooting guide for reactions involving 5-Nitro-2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Nitro-2-furonitrile. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during synthesis and experimentation with this versatile compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the use of this compound in chemical reactions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in reactions with this compound can stem from several factors, including incomplete reactions, degradation of the starting material or product, and the formation of side products. The furan ring, in particular, is sensitive to harsh conditions.[1]

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or another suitable analytical technique. Ensure the reaction is allowed to proceed to completion, but avoid unnecessarily long reaction times or excessive heat, which can lead to decomposition. For some reactions, elevated temperatures may be necessary, but this should be determined empirically.[1]

  • Reagent Purity: Use high-purity this compound and ensure all other reagents and solvents are free of impurities and moisture. Water can promote the ring-opening of the furan moiety, especially under acidic conditions.

  • Milder Reaction Conditions: If using strong acids or bases, consider switching to milder alternatives. For instance, in nitration reactions of furan derivatives, using in situ generated acetyl nitrate can be more effective than harsh nitrating mixtures like HNO₃/H₂SO₄.[1]

  • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.

Q2: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

The formation of dark, polymeric material is a common issue when working with furan derivatives, which are prone to polymerization, especially under acidic conditions.

Preventative Measures:

  • Control Acidity: Use the mildest possible acidic catalyst or consider using a Lewis acid. If a strong acid is necessary, it should be added slowly and at a low temperature.

  • Lower Reaction Temperature: Running the reaction at a reduced temperature can significantly decrease the rate of polymerization.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, as the presence of water can facilitate side reactions that lead to polymerizable intermediates.

  • Minimize Reaction Time: As soon as the reaction is complete, as determined by monitoring, proceed with the work-up to avoid prolonged exposure of the product to conditions that favor polymerization.[1]

Q3: I'm having difficulty purifying my this compound-derived product. What are the best practices?

Purification can be challenging due to the potential for product degradation.

Purification Strategies:

  • Column Chromatography: This is a common method, but the acidic nature of standard silica gel can sometimes lead to the degradation of sensitive furan compounds. To mitigate this, you can:

    • Use deactivated (neutral) silica gel or alumina.

    • Add a small amount of a neutralizer, such as triethylamine, to the eluent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Distillation: For volatile products, vacuum distillation can be employed. However, care must be taken to avoid high temperatures that could cause decomposition.

Q4: How can I assess the purity of my this compound and its derivatives?

A combination of analytical techniques is recommended for accurate purity assessment.

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

    • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., -NO₂, -CN).

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify byproducts.[2]

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and separating the desired compound from impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[2]

Quantitative Data Summary

The following tables summarize key physical and spectroscopic data for this compound to aid in its identification and purity assessment.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₅H₂N₂O₃
Molecular Weight 138.08 g/mol [2]
Appearance Pale yellow to yellow crystalline powder
Melting Point 61-64 °C
CAS Number 59-82-5[2]

Table 2: Spectroscopic Data for this compound

TechniqueKey Data Points
¹H NMR Spectral data available in public databases such as PubChem.[2]
¹³C NMR Spectral data available in public databases such as PubChem.[2]
IR Spectroscopy Characteristic peaks for nitro (-NO₂) and nitrile (-CN) groups.
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z 138.[2]

Experimental Protocols & Methodologies

This section provides a detailed methodology for a common reaction involving a derivative of 5-nitrofuran, illustrating a typical synthetic workflow.

Synthesis of 5-Nitro-2-furfurylidene Derivatives

This protocol describes the synthesis of Schiff base derivatives from 5-nitro-2-furaldehyde, a closely related precursor. The principles can be adapted for reactions with this compound.

Materials:

  • 5-nitro-2-furaldehyde

  • Appropriate 2-aminobenzothiazole derivative

  • Glacial acetic acid

  • Sodium acetate

Procedure:

  • A mixture of the appropriate 2-aminobenzothiazole (e.g., 2-aminobenzothiazole, 6-fluoro-2-aminobenzothiazole) is prepared.

  • In a separate reaction, an azalactone intermediate is synthesized by reacting 5-nitro-2-furaldehyde with acetylglycine in the presence of sodium acetate and acetic anhydride.

  • The synthesized azalactone is then reacted with the 2-aminobenzothiazole derivative via a nucleophilic acyl substitution.[3]

  • The reaction mixture is typically heated to facilitate the reaction.

  • After completion, the product is isolated by filtration and purified, often by recrystallization.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to working with this compound.

Troubleshooting_Low_Yield LowYield Low Reaction Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Potential Cause Degradation Starting Material/Product Degradation LowYield->Degradation Potential Cause SideProducts Formation of Side Products LowYield->SideProducts Potential Cause OptimizeTimeTemp Optimize Time & Temperature (TLC Monitoring) IncompleteReaction->OptimizeTimeTemp Solution MilderConditions Use Milder Reagents (e.g., acetyl nitrate) Degradation->MilderConditions Solution Anhydrous Ensure Anhydrous Conditions Degradation->Anhydrous Solution SideProducts->MilderConditions

Caption: Troubleshooting flowchart for addressing low reaction yields.

Purification_Strategy CrudeProduct Crude Product Mixture ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Recrystallization Recrystallization CrudeProduct->Recrystallization Distillation Vacuum Distillation CrudeProduct->Distillation SilicaGel Standard Silica Gel (Acidic) ColumnChromatography->SilicaGel Potential Issue: Degradation SolventSelection Appropriate Solvent System Recrystallization->SolventSelection Key Factor ThermalStability Check Thermal Stability Distillation->ThermalStability Precaution NeutralSilica Neutral Silica/Alumina SilicaGel->NeutralSilica Solution PureProduct Pure Product NeutralSilica->PureProduct SolventSelection->PureProduct ThermalStability->PureProduct Purity_Assessment_Workflow Sample Synthesized Product Spectroscopy Spectroscopic Analysis Sample->Spectroscopy Chromatography Chromatographic Analysis Sample->Chromatography NMR NMR (¹H, ¹³C) Spectroscopy->NMR IR IR Spectroscopy->IR MS Mass Spec Spectroscopy->MS HPLC HPLC Chromatography->HPLC GCMS GC-MS Chromatography->GCMS StructureConfirm Structure Confirmation NMR->StructureConfirm IR->StructureConfirm MS->StructureConfirm PurityQuant Purity Quantification HPLC->PurityQuant GCMS->PurityQuant

References

Validation & Comparative

A Comparative Analysis of 5-Nitro-2-furonitrile and Other Nitrofurans for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy, mechanisms, and experimental protocols of key nitrofuran compounds, providing valuable insights for the development of novel antimicrobial agents.

The rising threat of antimicrobial resistance necessitates a thorough evaluation of existing and novel therapeutic agents. Among these, the nitrofuran class of synthetic antibiotics has long been a subject of interest due to its broad-spectrum activity. This guide provides a comprehensive comparative analysis of 5-Nitro-2-furonitrile and its derivatives against other well-established nitrofurans, including nitrofurantoin, furazolidone, and nitrofurazone. We present a synthesis of their antimicrobial performance, mechanisms of action, and detailed experimental methodologies to support further research and development in this critical area.

Chemical Structures at a Glance

The core structure of these compounds is a 5-nitrofuran ring, with variations in the substituent at the C-2 position influencing their biological activity and clinical applications.

  • This compound: Features a nitrile (-C≡N) group.

  • Nitrofurantoin: Characterized by a hydantoin side-chain.

  • Furazolidone: Contains an oxazolidinone ring.

  • Nitrofurazone: Possesses a semicarbazone side-chain.

Mechanism of Action: A Shared Strategy of DNA Damage

Nitrofurans are prodrugs, meaning they require intracellular activation to exert their antimicrobial effects. This activation is a key feature of their mechanism of action.[1][2]

Bacterial nitroreductases, flavin-containing enzymes, reduce the 5-nitro group of the furan ring. This process generates highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives. These reactive species are non-specific in their targeting, causing widespread damage to various cellular components crucial for bacterial survival. The primary targets include:

  • Bacterial DNA and RNA: The reactive intermediates can cause strand breakage and inhibit replication and transcription.

  • Ribosomal Proteins: Damage to ribosomal proteins disrupts protein synthesis.[2]

  • Enzymes: Critical metabolic enzymes, such as those involved in the citric acid cycle, can be inhibited.

This multi-targeted approach is a significant advantage, as it is believed to contribute to the low rate of acquired resistance to nitrofurans.[2]

G Nitrofuran Nitrofuran Prodrug Activation Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitrofuran->Activation Intermediates Reactive Electrophilic Intermediates Activation->Intermediates DNA_RNA DNA & RNA Damage Intermediates->DNA_RNA Ribosomes Ribosomal Protein Damage Intermediates->Ribosomes Enzymes Metabolic Enzyme Inhibition Intermediates->Enzymes Death Bacterial Cell Death DNA_RNA->Death Ribosomes->Death Enzymes->Death

Comparative Antimicrobial Performance: A Quantitative Look

The in vitro efficacy of antimicrobial agents is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism. While direct comparative data for the unmodified this compound is limited in publicly available literature, studies on its derivatives provide valuable insights into its potential as a scaffold for new antibiotics.

Table 1: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Nitrofuran Derivatives and Other Nitrofurans

MicroorganismThis compound Derivative (2h)¹Nitrofurantoin²Furazolidone³Nitrofurazone³Ciprofloxacin¹
Staphylococcus aureus0.28 - 644>1280.5
Escherichia coli>12816 - 648160.015
Pseudomonas aeruginosa>128>128>128>1280.25
Klebsiella pneumoniae>12816 - 12816320.03
Acinetobacter baumannii>128---1
Enterococcus faecium128---1

¹ Data for 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole (a derivative of this compound) from a study by Vinogradova et al. (2024).[3] ² MIC range for Enterobacteriaceae and Gram-positive cocci.[4] ³ Data from a comparative study by Hamilton-Miller and Brumfitt (1978).[5] Note: Direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental methodologies.

Toxicity Profile: A Critical Consideration

A significant hurdle in the clinical use and development of nitrofurans is their potential toxicity.

  • This compound: Classified as a hazardous compound and a suspected carcinogen. It is reported to be toxic upon inhalation, ingestion, or skin contact.[6]

  • Nitrofurantoin: Common side effects include gastrointestinal disturbances. More severe, though less common, adverse effects can include pulmonary and hepatic toxicity with long-term use.

  • Furazolidone: Its use has been restricted in many countries due to concerns about its mutagenicity and carcinogenicity.

  • Nitrofurazone: Primarily used topically due to systemic toxicity. It is also suspected to be a human carcinogen.

Table 2: Summary of Toxicity Profiles

CompoundKey Toxicity Concerns
This compound Suspected carcinogen, toxic by inhalation, ingestion, and skin contact.[6]
Nitrofurantoin Gastrointestinal issues, potential for pulmonary and hepatic toxicity with prolonged use.
Furazolidone Mutagenicity and carcinogenicity concerns have limited its use.
Nitrofurazone Systemic toxicity restricts use to topical applications; suspected carcinogen.

Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing

Accurate and reproducible assessment of antimicrobial activity is paramount. The following are standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the MIC of antimicrobial agents.

Broth Microdilution Method (Based on CLSI Guidelines)

This method determines the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.

  • Preparation of Antimicrobial Stock Solution: Dissolve the antimicrobial agent in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

G start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Disk Diffusion Method (Based on EUCAST Guidelines)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.[7]

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.[7]

  • Disk Application: Aseptically apply antimicrobial-impregnated paper disks to the surface of the agar. Ensure firm contact between the disk and the agar.[8]

  • Incubation: Invert the plates and incubate them at 35°C ± 1°C for 16-20 hours.[7]

  • Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: Compare the measured zone diameter to the clinical breakpoints established by EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[7][9]

G start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum streak_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->streak_plate apply_disks Apply Antimicrobial Disks streak_plate->apply_disks incubate Incubate Plate (16-20h at 35°C) apply_disks->incubate measure_zones Measure Zone of Inhibition Diameter incubate->measure_zones interpret Interpret Results (S/I/R) measure_zones->interpret end End interpret->end

Conclusion and Future Directions

The comparative analysis reveals that while sharing a common mechanism of action, nitrofurans exhibit distinct antimicrobial spectra and toxicity profiles. Derivatives of this compound have shown promising activity, particularly against Gram-positive bacteria, highlighting its potential as a scaffold for the development of new antibacterial agents. However, the inherent toxicity of the nitrofuran class, including the suspected carcinogenicity of this compound, remains a significant challenge that must be addressed through careful molecular design and rigorous toxicological evaluation.

Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish clear structure-activity and structure-toxicity relationships. Direct, head-to-head comparative studies of unmodified this compound against established nitrofurans using standardized methodologies are also crucial to accurately assess its relative potency and potential. Such data will be invaluable for guiding the rational design of novel, safer, and more effective nitrofuran-based therapeutics to combat the growing challenge of antimicrobial resistance.

References

A Comparative Analysis of 5-Nitro-2-furonitrile and Furazolidone Efficacy Against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of 5-Nitro-2-furonitrile and the established drug, furazolidone, against Escherichia coli. The information presented herein is curated from scientific literature to support research and development in the field of antibacterial agents.

Executive Summary

Both this compound and furazolidone belong to the nitrofuran class of antibiotics, which are known for their broad-spectrum activity against a variety of bacterial pathogens, including Escherichia coli. Their mechanism of action involves intracellular reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that damage cellular macromolecules, including DNA. While furazolidone is a well-documented antibacterial agent, direct comparative efficacy data for this compound against E. coli is less prevalent in publicly available literature. This guide synthesizes the available data on their individual activities and the general mechanisms governing nitrofuran efficacy.

Quantitative Data Presentation

Table 1: Summary of Antibacterial Activity against E. coli

CompoundParameterValue (µg/mL)Reference Strain(s)Citation
Furazolidone MIC16E. coli K-12 strain BW25113[1]
MIC20 (in an agar dilution assay)FZ-resistant mutants of E. coli[1]
5-Nitrofuran Derivatives MIC Range4 - 64Clinical Enterobacteriaceae strains[2]

Note: The MIC values can vary depending on the specific E. coli strain and the testing methodology used.

One comparative study of five different nitrofurans reported that furazolidone was one of the most active compounds against E. coli.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this assay.[4]

  • Preparation of Bacterial Inoculum: A suspension of the E. coli test strain is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A series of two-fold dilutions of the test compound (this compound or furazolidone) are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antimicrobial dilutions. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Time-Kill Kinetics Assay

This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.[5][6]

  • Preparation: A bacterial suspension of E. coli is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium. The test compound is added at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control without the antibiotic is also included.

  • Sampling and Plating: The cultures are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is removed from each culture.

  • Viable Cell Count: Serial dilutions of each aliquot are plated on nutrient agar plates. The plates are incubated for 18-24 hours at 37°C.

  • Data Analysis: The number of colony-forming units (CFU) per mL is determined for each time point. The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[6]

Mandatory Visualizations

Signaling Pathways and Mechanisms

The antibacterial action of nitrofurans like this compound and furazolidone is initiated through a multi-step intracellular process.

Caption: Mechanism of action of nitrofuran antibiotics against E. coli.

Nitrofurans are prodrugs that are activated within the bacterial cell by nitroreductases.[1][7] In E. coli, the key enzymes involved are NfsA and NfsB, with a newly identified reductase, AhpF, also contributing to this activation.[1] This process generates highly reactive electrophilic intermediates that can cause widespread damage to cellular macromolecules. This includes causing DNA strand breaks, inhibiting ribosomal protein synthesis, and disrupting essential enzymatic pathways, ultimately leading to bacterial cell death.

Experimental and Logical Workflows

Experimental_Workflow cluster_mic MIC Determination cluster_timekill Time-Kill Kinetics Assay start_mic Prepare E. coli Inoculum dilutions Prepare Serial Dilutions of Test Compound start_mic->dilutions inoculate_mic Inoculate Microtiter Plate dilutions->inoculate_mic incubate_mic Incubate 16-20h at 35°C inoculate_mic->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic start_timekill Prepare E. coli Culture with Test Compound (at multiples of MIC) read_mic->start_timekill Informs concentrations for Time-Kill Assay incubate_timekill Incubate at 37°C with Shaking start_timekill->incubate_timekill sampling Collect Aliquots at Specific Time Points incubate_timekill->sampling plating Perform Serial Dilutions and Plate sampling->plating count_colonies Incubate and Count CFUs plating->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Experimental workflow for evaluating antibacterial efficacy.

Conclusion

Furazolidone has demonstrated potent activity against E. coli. While specific quantitative data for this compound is not as readily available, as a member of the nitrofuran class, it is expected to exhibit a similar mechanism of action. The key to the antibacterial effect of these compounds is their activation by bacterial nitroreductases. Differences in efficacy between various nitrofuran derivatives can be attributed to factors such as their rate of uptake into the bacterial cell and their affinity for the activating nitroreductase enzymes. Further direct comparative studies are warranted to definitively establish the relative potency of this compound against furazolidone for the treatment of E. coli infections.

References

A Comparative Analysis of the Antibacterial Potential of 5-Nitro-2-furonitrile and the Established Antibiotic Nitrofurantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

Nitrofurantoin is a synthetic nitrofuran antibiotic that has been in clinical use for decades, primarily for the treatment of uncomplicated urinary tract infections (UTIs). Its sustained utility is attributed to its unique mechanism of action and a low rate of resistance development.

5-Nitro-2-furonitrile is a chemical intermediate that shares the core 5-nitrofuran ring structure with nitrofurantoin. While not used as an antibiotic itself, its derivatives have demonstrated a range of biological activities, suggesting that the 5-nitrofuran-2-carbonitrile scaffold is a promising starting point for the development of new therapeutic agents. Research indicates that the nitro group is often associated with antibacterial and antitumor activities, making this compound a subject of interest for drug development.[1]

Mechanism of Action

The antibacterial effect of nitrofurans is dependent on the enzymatic reduction of the 5-nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates that are responsible for the drug's cytotoxic effects.

Nitrofurantoin's mechanism is multifaceted. Once reduced, the reactive intermediates are known to attack a variety of targets within the bacterial cell, including:

  • Ribosomal Proteins: The reactive metabolites can bind to ribosomal proteins, leading to the inhibition of protein synthesis.

  • DNA and RNA: These intermediates can also cause damage to bacterial DNA and RNA, disrupting essential cellular processes.

  • Other Macromolecules: The non-specific reactivity of the reduced form of nitrofurantoin allows it to interfere with other vital macromolecules and metabolic pathways.

This multi-targeted approach is believed to be a key reason for the low incidence of acquired bacterial resistance to nitrofurantoin.

The presumed mechanism of action for this compound and its derivatives is expected to follow a similar pathway, relying on the reduction of the 5-nitro group by bacterial enzymes to generate reactive species that inhibit bacterial growth.

Mechanism_of_Action cluster_bacterium Bacterial Cell Nitrofuran Nitrofuran Bacterial_Nitroreductases Bacterial_Nitroreductases Nitrofuran->Bacterial_Nitroreductases Reduction Reactive_Intermediates Reactive_Intermediates Bacterial_Nitroreductases->Reactive_Intermediates Ribosomal_Proteins Ribosomal_Proteins Reactive_Intermediates->Ribosomal_Proteins DNA_RNA DNA_RNA Reactive_Intermediates->DNA_RNA Other_Macromolecules Other_Macromolecules Reactive_Intermediates->Other_Macromolecules Inhibition_of_Protein_Synthesis Inhibition_of_Protein_Synthesis Ribosomal_Proteins->Inhibition_of_Protein_Synthesis DNA_RNA_Damage DNA_RNA_Damage DNA_RNA->DNA_RNA_Damage Metabolic_Disruption Metabolic_Disruption Other_Macromolecules->Metabolic_Disruption MIC_Workflow Start Start Prepare_Stock_Solution Prepare_Stock_Solution Start->Prepare_Stock_Solution Serial_Dilution Serial_Dilution Prepare_Stock_Solution->Serial_Dilution Inoculate_Plate Inoculate_Plate Serial_Dilution->Inoculate_Plate Standardize_Inoculum Standardize_Inoculum Standardize_Inoculum->Inoculate_Plate Incubate_Plate Incubate_Plate Inoculate_Plate->Incubate_Plate Read_Results Read_Results Incubate_Plate->Read_Results Determine_MIC Determine_MIC Read_Results->Determine_MIC

References

Validation of an HPLC Method for the Analysis of 5-Nitro-2-furonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Nitro-2-furonitrile. The methodologies and data presented are based on established principles of analytical method validation, offering a comparative framework for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an organic compound with the chemical formula C₅H₂N₂O₃ and a molecular weight of approximately 138.08 g/mol .[1][2][3] It typically appears as a pale yellow to yellow crystalline powder.[1] The structure consists of a furan ring substituted with a nitro group and a nitrile group, which contribute to its chemical reactivity and potential biological activities.[1] Given its potential applications, a robust and reliable analytical method is crucial for its accurate quantification in various matrices.

Hypothetical HPLC Method for this compound Analysis

The following section outlines a proposed HPLC method for the analysis of this compound. This method serves as a basis for the subsequent validation discussion.

Table 1: Proposed HPLC Method Parameters

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 310 nm
Column Temperature 25°C
Run Time 10 minutes

Method Validation Protocol and Comparative Data

The validation of the proposed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

Experimental Protocol:

  • Prepare a blank sample (matrix without the analyte).

  • Prepare a standard solution of this compound.

  • Prepare a sample of this compound spiked with known related substances or impurities.

  • Inject each sample into the HPLC system and record the chromatograms.

  • Compare the chromatograms to ensure that the principal peak for this compound is free from interference from the blank and any impurities.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 10, 25, 50, 75, and 100 µg/mL).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
10152,345
25380,112
50759,876
751,140,567
1001,521,987
Correlation Coefficient (r²) 0.9998
Regression Equation y = 15200x + 1234
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery for each sample.

Table 3: Accuracy Data for this compound

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)% Recovery
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or equipment.

Table 4: Precision Data for this compound

Precision TypeParameterResult
Repeatability Mean Concentration (µg/mL)50.1
Standard Deviation0.45
% RSD0.90%
Intermediate Precision Mean Concentration (µg/mL)49.8
Standard Deviation0.55
% RSD1.10%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Experimental Protocol: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Table 5: LOD and LOQ for this compound

ParameterValue
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Visual Representations

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_method Define HPLC Method set_criteria Set Acceptance Criteria define_method->set_criteria specificity Specificity set_criteria->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq compile_data Compile Data lod_loq->compile_data validation_report Validation Report compile_data->validation_report

Caption: General workflow for HPLC method validation.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

References

A Comparative Analysis of the Biological Activities of 5-Nitro-2-furonitrile and 5-nitro-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-nitrofuran scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities.[1] The potent electron-withdrawing nature of the nitro group is crucial for the bio-reductive activation that underpins their mechanism of action.[1] This guide presents a comparative study of two key 5-nitrofuran derivatives: 5-Nitro-2-furonitrile and 5-nitro-2-furoic acid. While structurally similar, the difference in the substituent at the C2 position—a nitrile group (-C≡N) versus a carboxylic acid group (-COOH)—significantly influences their physicochemical properties and biological profiles. This comparison focuses on their antimicrobial, anticancer, and enzyme-inhibiting properties, supported by experimental data on their respective derivatives.

Comparative Data on Biological Activity

The following tables summarize the biological activities of derivatives of this compound and 5-nitro-2-furoic acid. Direct comparative data for the parent compounds is limited in the available literature; therefore, this analysis relies on the performance of their synthesized analogs, which provides insight into the potential of each core structure.

Table 1: Comparative Antimicrobial Activity (MIC, µM)

Derivative ClassTarget OrganismThis compound Derivative Activity (MIC, µM)5-nitro-2-furoic acid Derivative Activity (MIC, µM)Reference
OxadiazolesS. aureusLower than ciprofloxacinNot Reported[2]
HydrazonesM. tuberculosis (log-phase)Not Reported2.65[3]
HydrazonesM. tuberculosis (starved-phase)Not Reported10.64[3]
CarboxamidesP. brasiliensisNot Reported0.48[4]
CarboxamidesT. rubrumNot Reported0.98[4]

Table 2: Comparative Anticancer Activity (IC₅₀, µM)

Derivative ClassCancer Cell LineThis compound Derivative Activity (IC₅₀, µM)5-nitro-2-furoic acid Derivative Activity (IC₅₀, µM)Reference
ThiazolidinonesMDA-MB-231 (Breast)6.61Not Reported[5]
Gold(I) ThiosemicarbazonesCaki-1 (Renal)Dose-dependent apoptosis observedNot Reported[6]
ThiazolidinonesMCF-7 (Breast)Significant inhibition observedNot Reported[5]

Table 3: Comparative Enzyme Inhibition

Derivative ClassTarget EnzymeThis compound Derivative Inhibition5-nitro-2-furoic acid Derivative InhibitionReference
HydrazonesM. tuberculosis Isocitrate Lyase (ICL)Not ReportedGood inhibition at 10 µM[3]
Aminochalcone Hybridsα-glucosidaseNot ReportedIC₅₀ = 5.4 µM[7]

Mechanism of Action

The biological activity of nitrofurans is primarily attributed to the reductive activation of the 5-nitro group by cellular nitroreductases. This process generates a cascade of reactive nitrogen species, including nitroso and hydroxylamino intermediates, which are highly toxic to cells. These reactive species can indiscriminately damage cellular macromolecules, including DNA, ribosomal proteins, and enzymes, leading to the inhibition of DNA replication, protein synthesis, and other vital metabolic processes.[1][8] This broad mechanism contributes to their wide-spectrum antimicrobial activity and potential as anticancer agents. In some cases, the nitro group can also act as a "masked electrophile," enabling covalent inhibition of specific enzymes.[9][10]

G cluster_cell Bacterial / Cancer Cell cluster_targets Cellular Targets NF 5-Nitrofuran (Prodrug) NR Nitroreductase (Enzyme) NF->NR Reduction RNI Reactive Nitrogen Intermediates (e.g., Nitroso Radical) NR->RNI DNA DNA RNI->DNA Ribosomes Ribosomes RNI->Ribosomes Enzymes Metabolic Enzymes RNI->Enzymes Damage Macromolecular Damage DNA->Damage Ribosomes->Damage Enzymes->Damage Death Cell Death Damage->Death

Caption: General mechanism of bio-activation for 5-nitrofuran compounds.

Certain nitrofuran derivatives have also been shown to exert anticancer effects by modulating specific signaling pathways critical for cancer cell survival and proliferation. One such pathway is the PI3K/Akt/mTOR cascade, which is frequently dysregulated in various cancers. Inhibition of key kinases within this pathway can suppress tumor growth and induce apoptosis.[11]

G Potential Inhibition of PI3K/Akt/mTOR Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Nitrofuran Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of biological activity. Below are standard protocols for the key assays mentioned.

Antimicrobial Susceptibility Testing: Broth Microdilution (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[12]

Workflow:

G A Prepare serial dilutions of test compound in a 96-well plate B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe wells for turbidity (bacterial growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination via broth microdilution.

Protocol:

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent like DMSO. Serial two-fold dilutions are then made in sterile Mueller-Hinton Broth (MHB) directly within a 96-well microtiter plate.[12]

  • Inoculum: The bacterial strain is cultured overnight, and the suspension is adjusted to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation & Incubation: Each well is inoculated with the diluted bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.[12]

  • Analysis: The MIC is visually determined as the lowest concentration of the compound where no turbidity is observed.[12]

Cytotoxicity Assay: MTT Assay (IC₅₀ Determination)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the half-maximal inhibitory concentration (IC₅₀) of anticancer compounds.[5][12]

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[12]

  • Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test compound. A control group (vehicle only) is included. The plate is incubated for 24-72 hours.[12]

  • MTT Addition: After incubation, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization & Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 490-570 nm).[12][13]

  • Analysis: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay

This protocol provides a general framework for measuring a compound's ability to inhibit a specific enzyme. The example of α-glucosidase is used for illustration.[7]

Protocol:

  • Reaction Mixture: In a 96-well plate, a reaction buffer (e.g., phosphate buffer), the enzyme solution (e.g., α-glucosidase), and various concentrations of the inhibitor (test compound) are mixed.

  • Pre-incubation: The mixture is typically pre-incubated for a set time (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The reaction is started by adding the enzyme's substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).

  • Measurement: The formation of the product is monitored over time by measuring the change in absorbance using a microplate reader. For α-glucosidase, the release of p-nitrophenol is measured at 405 nm.

  • Analysis: The rate of the reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC₅₀ value is calculated from the dose-response curve.[7]

Conclusion

The available data, primarily from studies on their derivatives, suggests that both this compound and 5-nitro-2-furoic acid are valuable scaffolds for developing biologically active agents. Derivatives of 5-nitro-2-furoic acid have demonstrated a broad range of activities, with notable potency in antimycobacterial and antifungal applications, as well as specific enzyme inhibition against targets like M. tuberculosis isocitrate lyase and α-glucosidase.[3][4][7] In contrast, the explored derivatives of This compound have shown significant promise in the development of anticancer agents, particularly against breast cancer cell lines, and as broad-spectrum antibacterials against ESKAPE pathogens.[2][5]

References

Synergistic Potential of 5-Nitrofurans: A Comparative Analysis of Combination Antibiotic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of synergistic antibiotic combinations offers a promising frontier in the fight against antimicrobial resistance. This guide provides a comparative analysis of the synergistic effects observed when 5-nitrofuran antibiotics, a class of synthetic antibacterial agents, are combined with other antibiotics. While specific data on 5-Nitro-2-furonitrile remains limited in publicly available literature, this report summarizes key findings on related 5-nitrofuran compounds, offering valuable insights into their potential for combination therapy.

The primary methodologies for evaluating antibiotic synergy are the checkerboard assay and the time-kill assay. The checkerboard assay provides a quantitative measure of synergy through the Fractional Inhibitory Concentration (FIC) index, while the time-kill assay offers a dynamic view of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

Synergistic Activity of 5-Nitrofurans in Combination Therapies

Studies have demonstrated the synergistic potential of 5-nitrofurans when combined with other antimicrobial agents against various bacterial pathogens. A notable example is the triple combination of 5-nitrofurans, vancomycin, and sodium deoxycholate, which has shown synergistic growth inhibition of several Gram-negative bacteria.

Checkerboard Assay Data

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify these interactions. A FICI of ≤ 0.5 is typically indicative of synergy.

Table 1: Synergistic and Additive Effects of Nitrofuran Combinations Against Various Bacterial Strains

5-Nitrofuran DerivativeCombination Agent(s)Bacterial Strain(s)FIC Index (Interpretation)Reference
NitrofurantoinTrimethoprim-SulfamethoxazoleSerratia marcescens (12 clinical isolates)Additive[1]
NitrofurantoinVancomycinWild-type Escherichia coliStrong Synergy[2][3]
5-Nitrofurans (general)Vancomycin + Sodium DeoxycholateCarbapenemase-producing E. coli, K. pneumoniae, A. baumanniiSynergy[4][5]

Note: The interpretation of the FIC index can vary slightly between studies, but generally, a value ≤ 0.5 indicates synergy, >0.5 to ≤1 indicates an additive effect, >1 to <4 indicates indifference, and ≥4 indicates antagonism.[6][7]

One study highlighted the potent synergistic interaction between nitrofurantoin and vancomycin against wild-type E. coli, where vancomycin concentrations as low as 6.25 μg/ml showed efficacy in the presence of nitrofurantoin.[2][3] Another investigation into the combination of nitrofurantoin and trimethoprim-sulfamethoxazole demonstrated an additive effect against multiple clinical isolates of Serratia marcescens.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the typical protocols for checkerboard and time-kill assays.

Checkerboard Assay Protocol

The checkerboard assay is performed to determine the FIC index of an antibiotic combination.

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in a liquid growth medium, such as Mueller-Hinton broth.[6][8]

  • Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.[6][8][9]

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 0.5 McFarland standard).[6]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[6]

  • Determining MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that visibly inhibits bacterial growth.

  • Calculating FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).[10]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solutions C Serial Dilution of Antibiotics in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate D->E F Read MICs E->F G Calculate FIC Index F->G

Checkerboard Assay Workflow
Time-Kill Assay Protocol

The time-kill assay assesses the rate of bacterial killing by an antibiotic combination over time.

  • Preparation: Prepare tubes with a specific volume of broth medium containing the antibiotics at desired concentrations (e.g., based on MIC values from the checkerboard assay).

  • Inoculation: Inoculate the tubes with a standardized bacterial suspension.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube.[11]

  • Plating and Incubation: The collected aliquots are serially diluted and plated on agar plates. The plates are then incubated to allow for colony growth.

  • Colony Counting: The number of colony-forming units (CFU/mL) is counted for each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[12]

Time_Kill_Assay_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_results Results A Prepare Broth with Antibiotic Combinations B Inoculate with Standardized Bacteria A->B C Incubate and Collect Aliquots at Time Points B->C D Serial Dilution and Plating C->D E Incubate Plates D->E F Count Colonies (CFU/mL) E->F G Plot Time-Kill Curves F->G

Time-Kill Assay Workflow

Putative Signaling Pathway Interactions

The mechanism of synergy for 5-nitrofurans often involves distinct but complementary modes of action with the partner antibiotic. 5-nitrofurans are prodrugs that are activated by bacterial nitroreductases to form reactive intermediates that can damage DNA and inhibit essential enzymes. When combined with an antibiotic that, for example, disrupts the cell wall (like vancomycin) or inhibits folic acid synthesis (like trimethoprim), the combined effect can be greater than the sum of their individual effects.

Synergy_Pathway cluster_nitrofuran 5-Nitrofuran Action cluster_partner Partner Antibiotic Action cluster_outcome Outcome Nitrofuran 5-Nitrofuran (Prodrug) Nitroreductase Bacterial Nitroreductase Nitrofuran->Nitroreductase Activation ReactiveIntermediate Reactive Intermediates Nitroreductase->ReactiveIntermediate DNA_Damage DNA Damage ReactiveIntermediate->DNA_Damage Enzyme_Inhibition Enzyme Inhibition ReactiveIntermediate->Enzyme_Inhibition Bacterial_Death Synergistic Bacterial Death DNA_Damage->Bacterial_Death Enzyme_Inhibition->Bacterial_Death Partner_Antibiotic Partner Antibiotic (e.g., Vancomycin, Trimethoprim) Target_Site Specific Target (e.g., Cell Wall, Folic Acid Synthesis) Partner_Antibiotic->Target_Site Inhibition Target_Site->Bacterial_Death

Proposed Synergistic Mechanism

References

Navigating Nitrofuran Resistance: A Comparative Guide to 5-Nitro-2-furonitrile and Other Nitrofuran Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates a deeper understanding of the mechanisms governing drug efficacy and failure. Within the nitrofuran class of antibiotics, a critical question for researchers is the extent of cross-resistance among different derivatives. This guide provides a comparative analysis of 5-Nitro-2-furonitrile and other nitrofuran drugs, focusing on the available data regarding cross-resistance, mechanisms of action, and the experimental protocols used to evaluate them. While direct comparative studies on the cross-resistance of this compound are limited, this guide synthesizes the existing knowledge on the broader class of nitrofurans to inform future research and development.

Understanding Nitrofuran Action and Resistance

Nitrofurans are synthetic broad-spectrum antimicrobial agents that act as prodrugs.[1][2] Their activation within bacterial cells is a critical step for their antimicrobial activity. This process, however, is also central to the primary mechanism of resistance.

Mechanism of Action:

Nitrofurans are reduced by bacterial nitroreductases, primarily NfsA and NfsB in Escherichia coli, to generate highly reactive electrophilic intermediates.[3][4] These intermediates can then non-specifically damage a wide array of microbial cellular components, including DNA, RNA, proteins, and other essential metabolites, leading to bacteriostatic or bactericidal effects.[3][5]

cluster_cell Bacterial Cell Nitrofuran Nitrofuran (Prodrug) Nitroreductases Bacterial Nitroreductases (NfsA, NfsB) Nitrofuran->Nitroreductases Reduction ReactiveIntermediates Reactive Intermediates Nitroreductases->ReactiveIntermediates CellularTargets DNA, RNA, Proteins, Metabolites ReactiveIntermediates->CellularTargets Damage CellDeath Cell Death CellularTargets->CellDeath

Fig. 1: Simplified signaling pathway of nitrofuran activation.

Mechanism of Resistance:

The most common mechanism of resistance to nitrofurans involves mutations in the genes encoding the nitroreductase enzymes, nfsA and nfsB.[1][4] These mutations lead to the production of non-functional or less efficient enzymes, thereby preventing the activation of the nitrofuran prodrug and rendering the bacterium resistant. This shared activation pathway is the basis for cross-resistance among different nitrofuran derivatives.

cluster_resistant_cell Resistant Bacterial Cell Nitrofuran Nitrofuran (Prodrug) MutatedNitroreductases Mutated/Inactive Nitroreductases (nfsA, nfsB mutations) Nitrofuran->MutatedNitroreductases NoActivation No Activation MutatedNitroreductases->NoActivation

Fig. 2: Mechanism of resistance to nitrofuran drugs.

Cross-Resistance Among Nitrofuran Derivatives

Evidence from several studies indicates the occurrence of cross-resistance among different nitrofuran drugs. This is largely attributed to the shared requirement of activation by bacterial nitroreductases.

A study on uropathogenic E. coli demonstrated significant cross-resistance between nitrofurantoin and furazidin.[6][7][8] The minimum inhibitory concentration (MIC) values for furazidin were generally lower than those for nitrofurantoin, but a strong positive correlation was observed between the MICs of both drugs.[8] This suggests that resistance to one is highly predictive of resistance to the other.

Nitrofuran DrugOrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
NitrofurantoinE. coli16128[8]
FurazidinE. coli864[8]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Another study highlighted that a novel nitrofuran, IITR06144, retained its potency against nitrofurantoin-resistant clinical isolates.[9][10] This finding is significant as it suggests that the structural modifications in newer nitrofuran derivatives may allow them to be activated by alternative pathways or inhibit bacterial growth through different mechanisms, thus overcoming existing resistance.

Antimicrobial Activity of this compound

Given the primary mechanism of nitrofuran resistance, it is plausible that bacterial strains with mutations in nfsA and nfsB would exhibit cross-resistance to this compound. However, dedicated studies are required to confirm this and to determine its activity against a panel of both susceptible and nitrofuran-resistant bacterial strains.

Experimental Protocols

The evaluation of cross-resistance among antibacterial agents predominantly relies on the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

cluster_workflow MIC Determination Workflow prep_bacteria Prepare standardized bacterial inoculum inoculate Inoculate wells with bacterial suspension prep_bacteria->inoculate prep_plate Prepare 96-well plate with serial dilutions of nitrofuran drugs prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read results by observing the lowest concentration with no visible growth (MIC) incubate->read_results

Fig. 3: Experimental workflow for MIC determination.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Drug Dilution: Serial two-fold dilutions of the nitrofuran compounds are prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the drug at which there is no visible growth of the bacteria.

Conclusion

The available evidence strongly supports the existence of cross-resistance among established nitrofuran drugs like nitrofurantoin and furazidin, primarily due to shared activation pathways involving bacterial nitroreductases. While this compound is a known bioactive member of the nitrofuran class, there is a clear gap in the scientific literature regarding its specific cross-resistance profile with other nitrofurans in a bacterial context.

Future research should focus on direct comparative studies to determine the MICs of this compound against a panel of clinically relevant bacteria, including well-characterized nitrofuran-susceptible and -resistant strains. Such data is crucial for understanding its potential clinical utility and for the rational design of new nitrofuran derivatives that can evade existing resistance mechanisms. The development of novel nitrofurans that retain activity against resistant strains underscores the potential for this class of antibiotics to continue contributing to the fight against antimicrobial resistance.

References

A Comparative Guide to Validating the Purity of 5-Nitro-2-furonitrile Using Melting Point Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical compounds is a cornerstone of reliable and reproducible research in the scientific community, particularly within the realm of drug development. For a key intermediate like 5-Nitro-2-furonitrile, ensuring high purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of melting point determination as a fundamental technique for assessing the purity of this compound, supported by experimental data and protocols. We also present alternative analytical methods for a holistic view of purity validation.

The Principle of Melting Point Depression

The melting point of a pure crystalline solid is a characteristic physical property. Impurities present in the solid disrupt the crystal lattice structure, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, provides a straightforward and accessible method for a preliminary assessment of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a wide melting range at a lower temperature suggests the presence of impurities.

Comparative Data: Melting Points of this compound and Potential Impurities

A crucial aspect of validating purity via melting point is to compare the observed melting range with that of the pure compound and its potential impurities. The synthesis of this compound often involves the dehydration of 5-nitro-2-furaldehyde oxime, which itself is synthesized from 5-nitro-2-furaldehyde. Therefore, residual starting materials or intermediates are potential impurities.

CompoundRoleReported Melting Point (°C)Expected Impact on Melting Point of this compound
This compound Product 61 - 64 [1][2]-
5-Nitro-2-furaldehydeStarting Material32 - 39[2][3]Depression and broadening of the melting range.
5-Nitro-2-furaldehyde oximeIntermediate160[4]As a higher melting impurity, its presence might be less obvious by melting point depression alone but could lead to a broader range.

Note: The presence of any impurity, regardless of its own melting point, will typically lead to a depression and broadening of the melting point of the final product.

Experimental Protocol: Melting Point Determination

This protocol outlines the capillary method for determining the melting point of this compound.

Materials:

  • This compound sample

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (optional, for pulverizing crystals)

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup:

    • Turn on the melting point apparatus and allow it to stabilize.

    • Set the initial temperature to approximately 10-15°C below the expected melting point of this compound (around 50°C).

    • Set the heating rate (ramp rate) to 1-2°C per minute to ensure accurate determination.

  • Measurement:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating and record the temperature at which the entire sample has melted (T2).

    • The melting point range is reported as T1 - T2.

  • Interpretation:

    • A sharp melting range that falls within the reported literature value (61-64°C) indicates a high degree of purity.

    • A melting range that is broad and lower than the expected range suggests the presence of impurities.

Alternative Purity Validation Methods

While melting point determination is a valuable preliminary tool, more sophisticated analytical techniques are often required for quantitative purity analysis and impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method can be developed to separate this compound from its potential impurities. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectral data, allowing for the identification and quantification of impurities.

A comparison of these methods is summarized below:

MethodPrincipleAdvantagesLimitations
Melting Point Determination Observation of the temperature range over which a solid melts.Simple, rapid, and inexpensive. Good for preliminary purity assessment.Not quantitative. Less effective for detecting small amounts of impurities or impurities with similar melting points.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution and sensitivity. Quantitative. Suitable for non-volatile and thermally labile compounds.Requires more expensive equipment and skilled personnel. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High sensitivity and specificity. Provides structural information for impurity identification.Limited to volatile and thermally stable compounds. Derivatization may be required for some analytes.

Visualizing the Workflow and Relationships

To better illustrate the processes and logical connections discussed, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Purity Validation cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_interpretation Data Interpretation prep1 Dry and Pulverize Sample prep2 Pack Capillary Tube prep1->prep2 analysis1 Insert Sample into Apparatus prep2->analysis1 analysis2 Heat at 1-2°C/min analysis1->analysis2 analysis3 Record T1 (Onset) and T2 (Clear) analysis2->analysis3 interp1 Compare Observed Melting Range to Literature Value analysis3->interp1 interp2 Assess Purity interp1->interp2

Caption: Workflow for Melting Point Determination.

Logical_Relationships Synthetic Pathway and Impurity Relationship cluster_impurities Potential Impurities in Final Product A 5-Nitro-2-furaldehyde (Starting Material) M.P: 32-39 °C B 5-Nitro-2-furaldehyde oxime (Intermediate) M.P: 160 °C A->B Oximation imp1 Unreacted 5-Nitro-2-furaldehyde A->imp1 C This compound (Final Product) M.P: 61-64 °C B->C Dehydration imp2 Unreacted 5-Nitro-2-furaldehyde oxime B->imp2

Caption: Synthesis Pathway and Potential Impurities.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 5-Nitro-2-furonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 5-nitro-2-furonitrile scaffold presents a compelling starting point for the development of novel therapeutic agents. These compounds have demonstrated significant potential in both antibacterial and anticancer applications. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to inform future drug design and optimization efforts.

The biological activity of this compound derivatives is intrinsically linked to the chemical modifications of the core structure. The presence of the 5-nitro group is widely considered essential for their antimicrobial and cytotoxic effects.[1][2] This moiety is believed to be enzymatically reduced within target cells to reactive nitroso and hydroxylamine intermediates, which can then damage cellular macromolecules, including DNA.[3] However, the nature and position of substituents on the furan ring and the nitrile group play a crucial role in modulating the potency, selectivity, and overall pharmacological profile of these compounds.

Comparative Analysis of Biological Activity

The following sections present a quantitative comparison of the antibacterial and anticancer activities of various this compound derivatives, with data summarized from multiple studies.

Antibacterial Activity

The antibacterial efficacy of these derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. Lower MIC values indicate higher potency.

Derivative TypeSubstituent(s)Bacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
5-(5-nitro-2-furyl)-1,2,4-oxadiazoles 3-azetidin-3-yl (Compound 2h )Staphylococcus aureus< 0.1Ciprofloxacin0.39[4]
3-[4-(pyrrolidin-3-yloxy)phenyl] (Compound 2e )Mycobacterium tuberculosis6.25Ciprofloxacin0.78[4]
5-nitro-2-furfurylidene derivatives 2-aminobenzothiazole (Compound 9a, 9c-g )Bacillus subtilis-Nitrofurantoin-[2]
2-aminobenzothiazole (Compound 9a, 9c-g )Staphylococcus aureus-Nitrofurantoin-[2]
Late-stage functionalized 5-nitrofurans N-α-OH (Compound 1 ) on FurazolidoneStaphylococcus aureus1.5625Furazolidone (FZD)3.125[5]
N-α-CH3 (Compound 18 ) on NitrofurantoinEscherichia coli-Nitrofurantoin (NFT)-[5]

Key SAR Insights for Antibacterial Activity:

  • Heterocyclic Substitutions: The introduction of a 1,2,4-oxadiazole ring at the 2-position of the furan, as seen in the work by Kh엷ab et al., can lead to potent antibacterial agents.[4] Specifically, the presence of small, cyclic amine moieties like azetidine at the 3-position of the oxadiazole ring (compound 2h ) significantly enhances activity against S. aureus.[4]

  • Aromatic Moieties: The incorporation of a phenyl group with a pyrrolidin-3-yloxy substituent (compound 2e ) confers activity against M. tuberculosis.[4]

  • Benzothiazole Conjugates: Derivatives bearing a 2-aminobenzothiazole moiety have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2]

  • Late-Stage Functionalization: Direct modification of existing nitrofuran drugs, such as the introduction of a hydroxyl group at the N-α position of furazolidone, can double the activity against S. aureus.[5] Similarly, the "magic methyl" effect was observed when a methyl group was added to the N-α position of nitrofurantoin, enhancing its activity against E. coli.[5]

Anticancer Activity

The anticancer potential of this compound and related nitrofuran derivatives is assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies greater cytotoxic potency.

Derivative TypeSubstituent(s)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones Compound 14b MCF-7 (Breast)0.85 (24h)Doxorubicin0.73 (24h)[6]
Compound 14b MDA-MB-231 (Breast)6.61 (24h)Doxorubicin-[6]
3-methylbutanoic acid fragmentMCF-7 (Breast)5.02--[6]
3-methylbutanoic acid fragmentMDA-MB-231 (Breast)15.24--[6]
2-Aryl-5-nitrobenzofuran-based hydrazones Compound 3k MCF-7 (Breast)4.21--[7]
Benzofuran ring-linked 3-nitrophenyl chalcone -HCT-116 (Colon)1.71 (48h)--[8]
-HT-29 (Colon)7.76 (48h)--[8]

Key SAR Insights for Anticancer Activity:

  • Thiazolidinone Moiety: The incorporation of a 2-thioxo-4-thiazolidinone ring system, as demonstrated by Finiuk et al., can yield compounds with potent anticancer activity comparable to doxorubicin.[6]

  • Hydrazone Linkage: Benzofuran-hydrazone hybrids have shown significant cytotoxicity against breast cancer cells, with the nature of the aryl substituents playing a key role in their potency.[7]

  • Chalcone Structure: Chalcone derivatives containing a nitrophenyl group linked to a benzofuran ring exhibit selective cytotoxicity against colon cancer cells.[8]

  • Mechanism of Action: Many of these anticancer derivatives induce apoptosis and cause cell cycle arrest, often at the G0/G1 or G2/M phase.[7][9] The generation of reactive oxygen species (ROS) and the modulation of apoptotic proteins like Bax and Bcl-2 are also implicated in their mechanism.[6][8]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are protocols for key experiments commonly used in the evaluation of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Materials:

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

    • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Assay Procedure:

    • Dispense 100 µL of sterile MHB into each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (except for a negative control) with 100 µL of the diluted bacterial suspension.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for this compound derivatives.

antimicrobial_mechanism Compound 5-Nitrofuran Derivative BacterialCell Bacterial Cell Compound->BacterialCell Enters Nitroreductase Bacterial Nitroreductase ReactiveIntermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->ReactiveIntermediates Reduction DNA Bacterial DNA ReactiveIntermediates->DNA Damages Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Inhibits Damage Macromolecular Damage DNA->Damage Ribosomes->Damage CellDeath Bacterial Cell Death Damage->CellDeath

Caption: Proposed antimicrobial mechanism of 5-nitrofuran derivatives.

anticancer_pathway Derivative 5-Nitrofuran Derivative Cell Cancer Cell Derivative->Cell Enters Bcl2 ↓ Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Bax ↑ Bax (Pro-apoptotic) Derivative->Bax CellCycle Cell Cycle Arrest (G0/G1 or G2/M) Derivative->CellCycle ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Key signaling pathways in the anticancer action of 5-nitrofuran derivatives.

experimental_workflow Start Compound Synthesis & Characterization Antibacterial Antibacterial Activity Screening Start->Antibacterial Anticancer Anticancer Activity Screening Start->Anticancer MIC MIC Determination Antibacterial->MIC IC50 IC50 Determination (MTT Assay) Anticancer->IC50 Mechanism Mechanism of Action Studies MIC->Mechanism IC50->Mechanism ApoptosisAssay Apoptosis Assays (e.g., Annexin V) Mechanism->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycleAssay End Lead Optimization ApoptosisAssay->End CellCycleAssay->End

Caption: General experimental workflow for evaluating this compound derivatives.

References

Safety Operating Guide

5-Nitro-2-furonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 5-Nitro-2-furonitrile is critical to ensure laboratory safety and environmental protection. As a hazardous chemical, it requires specific handling and disposal procedures in accordance with local, state, and federal regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

This compound is classified as a hazardous substance.[1] It is harmful if swallowed or inhaled and toxic in contact with skin.[1] Due to its nature as a nitro compound, it is also important to be aware of potential explosive hazards, especially with aged or degraded materials.[2] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information before handling.[2][3]

Hazard Classification Summary

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH311Toxic in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled

Source: PubChem CID 94881[1]

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. Always wear appropriate PPE, including:

  • Safety Goggles: To protect against splashes.

  • Lab Coat: To protect clothing and skin.

  • Chemical-Resistant Gloves: Such as nitrile gloves, to prevent skin contact.[4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.

G A Start: this compound Waste Generated B Is waste container available and properly labeled? A->B C Obtain a compatible hazardous waste container. Label it 'Hazardous Waste - this compound' B->C No D Segregate Waste: Is the waste mixed with incompatible materials (e.g., acids)? B->D Yes C->D E Use a separate, dedicated waste container. D->E Yes F Carefully transfer waste into the labeled container in a chemical fume hood. D->F No E->F G Securely cap the container. Do not fill more than 75% full. F->G H Store the sealed container in a designated, secondary containment area away from incompatibles. G->H I Arrange for pickup by your institution's Environmental Health and Safety (EHS) office. H->I J Complete hazardous waste pickup documentation as required. I->J K Waste collected by EHS for final disposal according to regulations. J->K

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol

This compound and materials contaminated with it must be disposed of as hazardous waste.[6][7] Do not dispose of this chemical down the drain or in regular trash.[7]

Experimental Protocol: Hazardous Waste Accumulation

Objective: To safely collect and store this compound waste for disposal.

Materials:

  • This compound waste (solid, liquid, or contaminated materials)

  • Compatible hazardous waste container with a screw cap (e.g., glass or polyethylene)

  • Hazardous waste label

  • Secondary containment bin

Procedure:

  • Container Selection and Labeling:

    • Select a waste container made of a material compatible with nitriles and any solvents used.[8]

    • Before adding any waste, affix a hazardous waste label to the container.[9]

    • Clearly write "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents, with their approximate concentrations.

  • Waste Segregation:

    • Do not mix this compound waste with incompatible materials. Nitriles can react hazardously with strong acids and oxidizing agents.[10] Use a separate waste stream for these materials.

  • Waste Transfer:

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation risk.

    • Carefully pour liquid waste or transfer solid waste into the labeled container using a funnel or other appropriate tools to avoid spills.

    • This includes contaminated labware such as pipette tips, gloves, and absorbent paper. Place these items in a sealed bag before putting them in the solid waste container.

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[8]

    • Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[9]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area. This area should be clearly marked and provide secondary containment (e.g., a chemical-resistant tray or tub).

    • Store the container away from heat, sparks, and open flames.[5]

  • Arranging for Disposal:

    • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to schedule a pickup.[7]

    • Complete any required waste pickup forms or online requests with accurate information about the waste composition.

By adhering to these procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 5-Nitro-2-furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of 5-Nitro-2-furonitrile. Adherence to these protocols is critical to ensure personnel safety, prevent contamination, and maintain a secure laboratory environment. This compound is a potent compound with significant health hazards, necessitating stringent control measures.

Hazard and Exposure Data

This compound is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, and harmful if inhaled. It is also a suspected carcinogen. Due to its potency, all handling of this compound powder should be performed within a certified chemical fume hood or, preferably, a glove box to minimize inhalation exposure.

ParameterValueNotes
CAS Number 59-82-5
Molecular Formula C₅H₂N₂O₃
Molecular Weight 138.08 g/mol
Appearance Pale yellow to yellow crystalline powder
GHS Hazard Statements H302, H311, H332Harmful if swallowed, Toxic in contact with skin, Harmful if inhaled.
Occupational Exposure Limit (OEL) Not EstablishedAs no specific OEL has been established, a conservative approach is to handle it as a potent compound, potentially in the range of 0.03 to 10 µg/m³ (Safebridge Category 3).

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. Provides a seal around the eyes to protect against dust particles.
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation, to be worn over safety goggles.
Hand Protection Butyl Rubber GlovesButyl rubber gloves are recommended for handling nitro compounds. Always inspect gloves for integrity before each use and change them immediately upon contamination. For prolonged contact, consider double-gloving.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned. A disposable over-garment is recommended when handling larger quantities.
Respiratory Protection Powered Air-Purifying Respirator (PAPR) with P100 filterFor handling powders, a PAPR is the preferred option to ensure a high level of respiratory protection. If a PAPR is not available, a full-face respirator with a P100 (or equivalent) particulate filter cartridge is the minimum requirement.

Operational Plan for Safe Handling

A systematic workflow is crucial for safely handling this compound.

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: General Weighing and Solution Preparation

This protocol outlines a general procedure for accurately weighing this compound and preparing a stock solution. This should be performed in a containment device such as a glove box or a fume hood with appropriate airflow.

  • Preparation:

    • Ensure the balance is calibrated and level.

    • Place a weigh boat on the balance and tare.

    • Have a pre-labeled, sealable container ready for the prepared solution.

    • Prepare the appropriate solvent.

  • Weighing:

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean, dedicated spatula.

    • Avoid creating dust. If any powder is spilled, follow the spill cleanup protocol.

    • Record the exact weight.

  • Solution Preparation:

    • Carefully add the weighed powder to the pre-labeled container.

    • Using a pipette, add the desired volume of solvent to the container.

    • Seal the container and mix gently until the solid is completely dissolved.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety. All waste must be treated as hazardous.

Disposal_Plan Start Waste Generation Segregate Segregate Waste Streams Start->Segregate Solid_Waste Solid Waste (Contaminated PPE, weigh boats, etc.) Solid_Container Designated Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Unused solutions, rinsates) Liquid_Container Designated Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (Needles, broken glass) Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container Segregate->Solid_Waste Solid Segregate->Liquid_Waste Liquid Segregate->Sharps_Waste Sharps Labeling Label all containers with: 'Hazardous Waste' 'this compound' Date and PI Name Solid_Container->Labeling Liquid_Container->Labeling Sharps_Container->Labeling Storage Store in a designated, secure, and well-ventilated area away from incompatible materials. Labeling->Storage Collection Arrange for collection by institutional hazardous waste management. Storage->Collection

Caption: Step-by-step disposal plan for this compound waste.

Decontamination and Spill Cleanup
  • Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. A suitable method is to wipe surfaces with a solvent known to dissolve the compound (e.g., acetone, acetonitrile), followed by a wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Spill Cleanup:

    • Evacuate: Immediately evacuate non-essential personnel from the area.

    • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

    • Don PPE: Wear the appropriate PPE as outlined above.

    • Contain: For a solid spill, carefully cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Collect: Gently sweep the absorbed material into a labeled, sealed container for hazardous waste. Avoid creating dust.

    • Decontaminate: Decontaminate the spill area as described above.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent compound this compound, ensuring a safe and compliant laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.